1,1-dioxidotetrahydrothien-3-ylamine
Description
The exact mass of the compound 3-Thiophenamine, tetrahydro-, 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40793. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKIDXBGVUQFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884262 | |
| Record name | 3-Thiophenamine, tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6338-70-1 | |
| Record name | 3-Thiophenamine, tetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenamine, tetrahydro-, 1,1-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Aminosulfolane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40793 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Thiophenamine, tetrahydro-, 1,1-dioxide | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Thiophenamine, tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrothiophen-3-amine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.118 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminosulfolane
This guide provides a comprehensive technical overview of the synthesis and characterization of 3-aminosulfolane, a sulfone-containing cyclic amine of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into the core synthetic strategies, the rationale behind experimental choices, and the spectroscopic techniques essential for the structural elucidation and verification of this heterocyclic compound.
Introduction: The Significance of the Sulfolane Scaffold
Sulfolane, a polar aprotic solvent, and its derivatives are integral components in various industrial and synthetic applications.[1] The incorporation of an amino group into the sulfolane ring at the 3-position yields 3-aminosulfolane (also known as 3-aminotetrahydrothiophene-1,1-dioxide), a versatile building block in medicinal chemistry. The sulfone group, with its dual hydrophilic and hydrophobic nature, can modulate the physicochemical properties of a molecule, potentially enhancing its interaction with biological targets.[2] This makes 3-aminosulfolane and its derivatives attractive scaffolds for the design of novel therapeutic agents.
Strategic Approaches to the Synthesis of 3-Aminosulfolane
The synthesis of 3-aminosulfolane and its derivatives primarily originates from the readily available starting material, 3-sulfolene (butadiene sulfone).[2][3] 3-Sulfolene itself is synthesized through a cheletropic reaction between butadiene and sulfur dioxide.[1] The subsequent functionalization and reduction of the sulfolene ring are key to introducing the desired amino group. Two prominent synthetic strategies are highlighted below, each with its own set of advantages and mechanistic considerations.
Strategy 1: Michael Addition to a Functionalized Sulfolene
One effective strategy for the synthesis of 3-aminosulfolane derivatives involves the Michael addition of an amine to an activated sulfolene precursor. This approach leverages the electron-withdrawing nature of the sulfone group to facilitate nucleophilic attack at the double bond.
A representative synthetic pathway is outlined below:
Caption: Michael addition approach to 3-aminosulfolane derivatives.
Causality Behind Experimental Choices:
-
Choice of Precursor: 3-Sulfolene-3-carboxylate is an excellent starting material as the carboxylate group activates the double bond for Michael addition, facilitating the introduction of the amino functionality.
-
Reaction Conditions: The Michael addition is typically carried out under mild, often room temperature, conditions, making it a practical and efficient method.[2]
-
Subsequent Transformations: Following the addition of the amine, the carboxylate group can be removed or modified, offering a versatile route to a variety of 3-aminosulfolane derivatives.
Strategy 2: Aminolysis of 3,4-Epoxysulfolane
Another elegant approach to synthesizing aminosulfolane derivatives is through the ring-opening of an epoxide precursor. This method allows for the introduction of both an amino and a hydroxyl group across the former double bond of 3-sulfolene.
The general workflow for this strategy is as follows:
Caption: Synthesis of aminosulfolane derivatives via epoxide ring-opening.
Expertise-Driven Insights:
-
Epoxidation: The epoxidation of 3-sulfolene is a standard transformation, often achieved with peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). The choice of epoxidizing agent is crucial for achieving high yields and avoiding side reactions.
-
Regio- and Stereoselectivity: The aminolysis of the epoxide is a nucleophilic ring-opening reaction. The regioselectivity (attack at C3 or C4) and stereoselectivity (syn or anti-addition) of this step are influenced by the nature of the amine and the reaction conditions. A detailed mechanistic investigation, including computational studies, can provide valuable insights into the preferred reaction pathway.[4]
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Complexity of Products: It is important to note that the aminolysis of 3,4-epoxysulfolane, particularly with ammonia in aqueous media, can lead to a complex mixture of products.[4] Careful control of reaction conditions and thorough purification are essential for isolating the desired product.
Comprehensive Characterization of 3-Aminosulfolane
The unambiguous identification and characterization of 3-aminosulfolane and its derivatives rely on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Expected ¹H NMR Spectral Features for 3-Aminosulfolane:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| H-3 | ~3.0 - 3.5 | Multiplet | The proton attached to the carbon bearing the amino group is expected to be deshielded. |
| H-2, H-5 | ~2.8 - 3.2 | Multiplets | Protons adjacent to the sulfone group are significantly deshielded. |
| H-4 | ~2.0 - 2.5 | Multiplet | Protons on the carbon adjacent to the amino-substituted carbon. |
| NH₂ | Variable (broad singlet) | Singlet | The chemical shift is concentration and solvent dependent; may exchange with D₂O. |
Expected ¹³C NMR Spectral Features for 3-Aminosulfolane:
| Carbon(s) | Expected Chemical Shift (ppm) | Notes |
| C-3 | ~50 - 60 | The carbon directly attached to the nitrogen atom. |
| C-2, C-5 | ~55 - 65 | Carbons adjacent to the electron-withdrawing sulfone group. |
| C-4 | ~30 - 40 | The remaining carbon in the sulfolane ring. |
Rationale for Spectral Interpretation:
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Inductive Effects: The highly electronegative oxygen atoms of the sulfone group and the nitrogen of the amino group cause significant downfield shifts (deshielding) for adjacent protons and carbons.
-
2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule.
Characteristic IR Absorption Bands for 3-Aminosulfolane:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| C-H | Stretch (sp³) | 2850 - 3000 | Medium to Strong |
| N-H | Bend (Scissoring) | 1590 - 1650 | Medium to Strong |
| S=O | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1120 - 1160 | Strong |
Significance of Key Peaks:
-
N-H Stretch: The presence of one or two peaks in the 3300-3500 cm⁻¹ region is a strong indicator of a primary or secondary amine.
-
S=O Stretch: The strong absorption bands corresponding to the sulfone group are highly characteristic and easily identifiable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.
Expected Mass Spectral Data for 3-Aminosulfolane:
-
Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 135, corresponding to the molecular formula C₄H₉NO₂S.
-
Key Fragmentation Pathways:
-
Loss of the Amino Group: Fragmentation involving the cleavage of the C-N bond.
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Ring Cleavage: The sulfolane ring can undergo fragmentation, leading to characteristic daughter ions.
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Loss of SO₂: Elimination of sulfur dioxide is a common fragmentation pathway for sulfones.
-
Workflow for Spectroscopic Analysis:
Caption: A generalized workflow for the synthesis and spectroscopic characterization of 3-aminosulfolane.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of a 3-aminosulfolane derivative. These should be adapted based on the specific target molecule and available laboratory equipment.
General Protocol for Michael Addition
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Reaction Setup: To a solution of the activated sulfolene (e.g., methyl 3-sulfolene-3-carboxylate) in a suitable solvent (e.g., acetonitrile) at room temperature, add the desired amine.[2]
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Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Spectroscopic Characterization
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and relevant 2D NMR spectra (COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign all proton and carbon signals.
-
-
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids or oils) or as a KBr pellet (for solids).
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC or LC) and acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
-
Conclusion
The synthesis and characterization of 3-aminosulfolane and its derivatives are of considerable importance for the advancement of medicinal chemistry and drug discovery. The synthetic strategies outlined in this guide, primarily utilizing 3-sulfolene as a versatile precursor, offer robust and adaptable routes to this valuable class of compounds. A thorough and multi-faceted spectroscopic analysis, integrating NMR, IR, and mass spectrometry, is paramount for the unambiguous structural confirmation of the synthesized molecules. This in-depth technical guide serves as a foundational resource for scientists and researchers, providing both the theoretical underpinnings and practical considerations for working with this promising heterocyclic scaffold.
References
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data of 1,1-dioxidotetrahydrothien-3-ylamine: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1-dioxidotetrahydrothien-3-ylamine (also known as 3-aminosulfolane), a key heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this primary amine, this guide utilizes the closely related analogue, 3-(Ethylamino)tetrahydrothiophene 1,1-dioxide , to illustrate the core spectroscopic features and interpretative principles. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes a detailed interpretation of the spectral data, the underlying scientific principles, and validated experimental protocols for data acquisition, ensuring a blend of theoretical understanding and practical application.
Introduction: The Structural Elucidation of a Versatile Moiety
This compound, with the chemical formula C₄H₉NO₂S and a molecular weight of 135.18 g/mol , belongs to the class of saturated sulfur-containing heterocycles.[1] The sulfone group imparts high polarity and metabolic stability, while the amine functionality provides a crucial handle for synthetic elaboration, making this scaffold attractive for the development of novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, necessitating a thorough understanding of its spectroscopic signature.
This guide addresses the challenge of limited publicly accessible spectral data for the primary amine (CAS 6338-70-1) by providing a detailed analysis of its N-ethylated analogue, 3-(Ethylamino)tetrahydrothiophene 1,1-dioxide. The core sulfolane ring structure is identical, making this analogue an excellent proxy for understanding the fundamental spectroscopic characteristics. This approach allows for a robust discussion of the key signals arising from the heterocyclic framework, while also explaining the predictable variations introduced by N-alkylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4-3.6 | Multiplet | 1H | H3 |
| ~3.1-3.3 | Multiplet | 2H | H2 |
| ~2.9-3.1 | Multiplet | 2H | H5 |
| ~2.6-2.8 | Quartet | 2H | N-CH₂-CH₃ |
| ~2.2-2.4 | Multiplet | 2H | H4 |
| ~1.1-1.3 | Triplet | 3H | N-CH₂-CH₃ |
Note: The chemical shifts are approximate and based on typical values for similar structures. The exact values can vary based on the solvent and experimental conditions.
The ¹H NMR spectrum of the sulfolane ring is characterized by complex multiplets due to the non-planar ring structure and the resulting diastereotopic protons.
-
Ring Protons (H2, H3, H4, H5): The protons on the tetrahydrothiophene dioxide ring appear as a series of overlapping multiplets in the region of approximately 2.2 to 3.6 ppm. The protons adjacent to the highly electronegative sulfone group (H2 and H5) are expected to be the most deshielded and thus appear at a lower field. The proton on the carbon bearing the amino group (H3) is also shifted downfield due to the influence of the nitrogen atom. The remaining ring protons (H4) would be found at a relatively higher field.
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N-Ethyl Group: The protons of the N-ethyl group give rise to two distinct signals. A quartet around 2.6-2.8 ppm corresponds to the methylene protons (-CH₂-) adjacent to the nitrogen. The signal is split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.1-1.3 ppm, split by the two adjacent methylene protons.
For the primary amine, this compound, the spectrum would be simplified by the absence of the ethyl group signals. The signals for the ring protons would be present in similar regions, although their exact chemical shifts might be slightly altered due to the change from a secondary to a primary amine. Additionally, a broad singlet corresponding to the two amine (-NH₂) protons would be expected, the chemical shift of which is highly dependent on solvent and concentration.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those on the amine.
-
Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise.
-
Relaxation Delay: A delay of 1-2 seconds between scans is employed.
-
Spectral Width: A spectral width of approximately 12-16 ppm is used to ensure all proton signals are captured.
-
-
Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the different carbon environments within a molecule. Typically, proton-decoupled spectra are acquired, where each unique carbon atom appears as a single line.
| Chemical Shift (δ) ppm | Assignment |
| ~60-65 | C3 |
| ~55-60 | C2 |
| ~50-55 | C5 |
| ~45-50 | N-CH₂-CH₃ |
| ~25-30 | C4 |
| ~15-20 | N-CH₂-CH₃ |
Note: The chemical shifts are approximate and based on typical values for similar structures.
The chemical shifts in the ¹³C NMR spectrum are highly indicative of the electronic environment of each carbon atom.
-
Ring Carbons: The carbons of the sulfolane ring are all sp³ hybridized. The carbons directly attached to the sulfone group (C2 and C5) are significantly deshielded and appear at the lowest field, typically in the 50-60 ppm range. The carbon atom bonded to the nitrogen (C3) is also deshielded and is found in a similar region. The C4 carbon, being further from the heteroatoms, is the most shielded of the ring carbons and appears at a higher field (25-30 ppm).
-
N-Ethyl Group: The methylene carbon (-CH₂-) of the ethyl group is deshielded by the adjacent nitrogen and appears around 45-50 ppm. The terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule, resonating at a high field of approximately 15-20 ppm.
For the primary amine, the spectrum would lack the signals for the N-ethyl group. The chemical shifts for the ring carbons would be in similar positions, with minor variations expected due to the change in the nitrogen substituent.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is common.
-
Spectral Width: A wide spectral width of about 200-220 ppm is used.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the deuterated solvent signals or TMS.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. Different types of bonds absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3300 | Medium, Sharp | N-H Stretch (for primary amine, two bands) |
| 2960-2850 | Medium-Strong | C-H Stretch (aliphatic) |
| 1650-1580 | Medium | N-H Bend (primary amine) |
| 1320-1280 | Strong | SO₂ Asymmetric Stretch |
| 1150-1120 | Strong | SO₂ Symmetric Stretch |
| 1250-1020 | Medium | C-N Stretch |
The IR spectrum provides a clear fingerprint of the key functional groups present in this compound.
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Amine Group (N-H Vibrations): As a primary amine, the target compound would exhibit two characteristic N-H stretching bands in the 3350-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches. A medium intensity N-H bending (scissoring) vibration would also be present around 1650-1580 cm⁻¹. For the N-ethyl analogue, a single, weaker N-H stretch would be observed in the same region, and the N-H bending band would be absent.
-
Sulfone Group (SO₂ Vibrations): The sulfone group is readily identified by two very strong and characteristic absorption bands. The asymmetric stretch appears at a higher frequency (1320-1280 cm⁻¹), while the symmetric stretch is found at a lower frequency (1150-1120 cm⁻¹). The high intensity of these bands is due to the large change in dipole moment during the vibration.
-
Aliphatic C-H and C-N Vibrations: The stretching vibrations of the C-H bonds on the saturated ring and the ethyl group appear in the 2960-2850 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ range and can sometimes be difficult to assign definitively as it falls in the complex "fingerprint region."
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Scan: First, a background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and water vapor).
-
Sample Scan: The sample is then placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded.
-
Number of Scans: Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
| m/z | Interpretation |
| 135 | Molecular Ion [M]⁺ |
| 136 | [M+1]⁺ isotope peak |
| 71 | [M - SO₂]⁺ |
| 44 | Alpha-cleavage fragment [CH(NH₂)=CH₂]⁺ |
For this compound, with a molecular formula of C₄H₉NO₂S, the nominal molecular weight is 135.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z = 135. Due to the presence of one nitrogen atom, the molecular weight is an odd number, which is consistent with the Nitrogen Rule.
-
Isotope Peaks: A small [M+1] peak at m/z = 136 will be present due to the natural abundance of ¹³C and ³³S. An [M+2] peak will also be visible, primarily due to the presence of the ³⁴S isotope (4.2% natural abundance).
-
Key Fragmentation Pathways:
-
Loss of Sulfur Dioxide: A common fragmentation pathway for sulfones is the loss of SO₂ (64 Da). This would lead to a fragment ion at m/z = 71 (135 - 64).
-
Alpha-Cleavage: This is a characteristic fragmentation for aliphatic amines. Cleavage of the C-C bond adjacent to the C-N bond is highly favored as it leads to a resonance-stabilized cation. For this molecule, alpha-cleavage would result in a fragment with m/z = 44. This is often the base peak in the spectrum of primary amines.
-
For the N-ethyl analogue (MW = 163), the molecular ion would be at m/z = 163. The loss of SO₂ would give a fragment at m/z = 99. Alpha-cleavage would be more complex, with the potential loss of a methyl radical to give a fragment at m/z = 148, or loss of a propyl radical to give a fragment at m/z = 120.
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe for solids or via a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Visualized Workflows
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry from sample introduction to data analysis.
Conclusion
The comprehensive spectroscopic analysis of this compound and its N-ethyl analogue provides a robust framework for the structural characterization of this important class of compounds. The predictable signals in ¹H and ¹³C NMR, the characteristic functional group absorptions in IR spectroscopy, and the logical fragmentation patterns in mass spectrometry collectively form a unique fingerprint for this molecular scaffold. The protocols and interpretative guidance provided herein are designed to empower researchers in drug discovery and development with the necessary tools for confident and accurate structural elucidation.
References
A Technical Guide to the Mechanism of Action of 1,1-Dioxidotetrahydrothien-3-ylamine: A Non-Electrophilic NRF2 Pathway Activator
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action for 1,1-dioxidotetrahydrothien-3-ylamine (also known as 3-aminotetrahydrothiophene 1,1-dioxide or 3-aminosulfolane) and its derivatives. This class of small molecules has been identified as potent, non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. We will dissect the canonical NRF2-KEAP1 regulatory axis, elucidate the distinct mechanism of non-electrophilic activation, present the experimental methodologies required to validate this activity, and discuss the therapeutic potential of this mechanism in a range of oxidative stress-related diseases.
Introduction: A New Class of Cytoprotective Modulators
This compound is a sulfur-containing heterocyclic amine. While the core structure, sulfolane, is a well-known industrial solvent, derivatization of this scaffold has yielded compounds with significant biological activity.[1] Recent research has highlighted a series of 3-aminotetrahydrothiophene 1,1-dioxides as potent inducers of the Antioxidant Response Element (ARE), a critical component of the cellular defense against oxidative stress.[2]
Unlike many historical NRF2 activators which possess an electrophilic Michael acceptor moiety that reacts covalently with cysteine residues on its sensor protein, KEAP1, this compound and its optimized analogs represent a class of non-electrophilic activators .[2][3] This distinction is critical, as non-electrophilic modulators are hypothesized to offer a more targeted engagement of the pathway with a potentially reduced risk of off-target effects associated with reactive electrophiles.[4][5] This guide will illuminate the mechanism that underpins their activity.
The Canonical NRF2-KEAP1 Signaling Pathway
The NRF2 pathway is a master regulator of cellular redox homeostasis, controlling the expression of over 500 cytoprotective genes.[6][7] These genes encode a wide array of phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[3][6]
Under basal (unstressed) conditions, NRF2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (KEAP1).[4][8] KEAP1 functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets NRF2 for ubiquitination and subsequent proteasomal degradation.[3][5] This process maintains low intracellular levels of NRF2.
Upon exposure to oxidative or electrophilic stress, critical cysteine sensors on KEAP1 are modified. This conformational change disrupts the KEAP1-NRF2 interaction, halting NRF2's degradation.[4][5] Stabilized NRF2 then translocates to the nucleus, forms a heterodimer with small Maf proteins (sMaf), and binds to the ARE sequence in the promoter regions of its target genes, initiating their transcription.[3][7]
Mechanism of Action: Non-Electrophilic NRF2 Activation
The primary distinction for this compound and its analogs is their ability to activate the NRF2 pathway without possessing a reactive electrophilic center. The prevailing hypothesis for this class of compounds is that they act as protein-protein interaction (PPI) inhibitors .[5][9]
Instead of covalently modifying KEAP1's cysteine residues, these non-electrophilic molecules are thought to bind directly to the Kelch domain of KEAP1—the very domain that recognizes and binds NRF2.[3] By physically occupying this binding pocket, they competitively inhibit the interaction between KEAP1 and NRF2. This disruption effectively mimics the outcome of a stress signal: it prevents NRF2 from being targeted for ubiquitination and degradation, leading to its stabilization, nuclear translocation, and subsequent activation of ARE-driven gene expression.[3] The sulfone moiety of the tetrahydrothiophene 1,1-dioxide scaffold has been shown to be essential for this ARE-inducing activity.[2]
Experimental Validation & Protocols
Demonstrating the activity of a putative NRF2 activator requires a series of well-defined experiments. The primary method involves a reporter gene assay to quantify the activation of the Antioxidant Response Element, followed by assays to assess downstream gene expression and cellular viability.
Key Experimental Workflow
The logical flow of experiments begins with a primary screen to confirm ARE activation, followed by secondary assays to confirm the biological outcome and rule out general toxicity.
Protocol: Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay is the gold standard for quantifying the activation of the NRF2 signaling pathway.[10][11][12] It utilizes a cell line (e.g., human hepatocellular carcinoma, HepG2) stably transfected with a reporter plasmid.[13] This plasmid contains the firefly luciferase gene under the control of a minimal promoter fused with multiple copies of the ARE sequence. Activation of the NRF2 pathway leads to the transcription and translation of luciferase, which can be quantified by measuring luminescence.
Materials:
-
ARE Luciferase Reporter Cell Line (e.g., HepG2-ARE from BPS Bioscience).[13]
-
Cell culture medium (e.g., MEM) with fetal bovine serum (FBS) and antibiotics.
-
White, clear-bottom 96-well cell culture plates.
-
Test compound (this compound) and positive control (e.g., Sulforaphane).
-
Dual-luciferase reporter assay system (e.g., Dual-Glo® from Promega).[11]
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding: One day prior to the experiment, seed the ARE reporter cells into a white 96-well plate at a validated density (e.g., 30,000-40,000 cells/well) in 100 µL of growth medium. Incubate at 37°C in a CO2 incubator.[13]
-
Compound Preparation: Prepare a serial dilution of the test compound and positive control in culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the cells and add the prepared compound dilutions. Typically, treatments are performed in triplicate.
-
Incubation: Incubate the treated cells for a predetermined period, generally 16-24 hours, at 37°C in a CO2 incubator.[11]
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol (e.g., Promega Dual-Glo®). This typically involves adding a reagent that lyses the cells and provides the substrate for firefly luciferase.
-
Measure the firefly luminescence using a luminometer.[11]
-
(Optional, if using a dual-reporter system) Add the second reagent (e.g., Stop & Glo®) which quenches the firefly signal and provides the substrate for the control Renilla luciferase. Measure Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) to control for transfection efficiency and cell number.
-
Calculate the fold induction of ARE activity by dividing the normalized signal of the treated wells by the normalized signal of the vehicle control wells.
-
Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC50.
-
Protocol: Cytotoxicity Assay
It is crucial to ensure that the observed ARE activation is not a byproduct of cellular toxicity. A standard cytotoxicity assay should be run in parallel with the same cell line and compound concentrations.
Brief Methodology (MTT Assay Example):
-
Seed and treat cells with the compound as described above.
-
At the end of the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Physicochemical Properties and Synthesis
A foundational understanding of the molecule's properties is essential for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6338-70-1 | [3] |
| Molecular Formula | C₄H₉NO₂S | [3] |
| Molecular Weight | 135.18 g/mol | [3] |
| Synonyms | 3-Aminosulfolane, 3-Aminotetrahydrothiophene 1,1-dioxide | [3] |
| Appearance | Solid | [14] |
Note: Properties for the hydrochloride salt form (CAS 51642-03-6) will differ, particularly in molecular weight (171.65 g/mol ).[15]
The synthesis of 3-aminotetrahydrothiophene 1,1-dioxide derivatives often starts from commercially available materials like 3-sulfolene.[2] A general strategy involves a Michael addition of an amine to an appropriate sulfolene precursor, followed by further chemical modifications.[2] For instance, the synthesis of advanced analogs can be achieved through conjugate addition of diverse amines to an oxidized sulfolene intermediate.[2]
Therapeutic Relevance of NRF2 Activation
The NRF2 pathway is a highly attractive therapeutic target due to its central role in mitigating cellular damage. Dysregulation of this pathway is implicated in a wide range of chronic and degenerative diseases.[2][16]
-
Neurodegenerative Diseases: Oxidative stress is a common hallmark of diseases like Alzheimer's, Parkinson's, and Multiple Sclerosis. Pharmacological activation of NRF2 has been shown to reduce inflammation and oxidative stress and improve cognition in animal models of Alzheimer's disease.[16]
-
Inflammatory Conditions: NRF2 activation can suppress inflammation by negatively regulating the NF-κB signaling pathway, a key driver of pro-inflammatory cytokine production.[17]
-
Chronic Obstructive Pulmonary Disease (COPD): The lungs are constantly exposed to oxidative stress, and NRF2 plays a crucial protective role. NRF2 inducers are being investigated to bolster antioxidant defenses in respiratory diseases.[6]
-
Chemoprevention: By enhancing the detoxification and elimination of potential carcinogens, NRF2 activation is a key strategy in cancer chemoprevention.[2]
The development of non-electrophilic activators like this compound is particularly promising, as they may provide a safer, more targeted approach to harness the therapeutic benefits of the NRF2 pathway for these and other conditions.[9]
Conclusion
This compound and its optimized analogs are potent, non-electrophilic activators of the cytoprotective NRF2 signaling pathway. Their mechanism of action is predicated on the inhibition of the NRF2-KEAP1 protein-protein interaction, which leads to the stabilization of NRF2 and the subsequent transcription of a battery of antioxidant and detoxification genes. This activity can be robustly validated using ARE reporter gene assays in conjunction with cytotoxicity assessments. Given the critical role of NRF2 in mitigating the cellular damage that underpins numerous diseases, this class of non-electrophilic activators holds significant promise as a therapeutic strategy for a new generation of cytoprotective drugs.
References
- 1. Editorial: Role of Nrf2 in Disease: Novel Molecular Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Non-electrophilic modulators of the canonical Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Role of Nrf2 in Disease: Novel Molecular Mechanisms and Therapeutic Approaches – Pulmonary Disease/Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hololifecenter.com [hololifecenter.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Non-Electrophilic Activation of NRF2 in Neurological Disorders: Therapeutic Promise of Non-Pharmacological Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 17. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 1,1-dioxidotetrahydrothien-3-ylamine analogs
An In-Depth Technical Guide on the Biological Activity of 1,1-Dioxidotetrahydrothien-3-ylamine Analogs
Abstract
The this compound (3-aminosulfolane) scaffold has emerged as a significant structural motif in medicinal chemistry. Cyclic sulfones, as a class, are recognized for their ability to act as hydrogen-bond acceptors and improve the physicochemical properties of drug candidates.[1][2] This guide provides a detailed examination of the biological activity of analogs based on this core structure. We will delve into their primary mechanism of action as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a critical cellular defense mechanism against oxidative stress.[3] This document synthesizes findings on structure-activity relationships (SAR), outlines key experimental protocols for their evaluation, and discusses their therapeutic potential in diseases characterized by oxidative insult, such as neurodegenerative and autoimmune disorders.
Introduction: The Significance of the Cyclic Sulfone Scaffold
Organosulfur compounds, particularly cyclic sulfones, have garnered substantial interest from organic and medicinal chemists due to their diverse applications.[4] The sulfone group (R-S(O)₂-R') is a key pharmacophore noted for its high polarity and strong hydrogen-bond accepting capabilities, which can enhance interaction with biological targets. Derivatives of cyclic sulfones have demonstrated a broad spectrum of medicinal activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][4]
The 1,1-dioxidotetrahydrothiophene, or sulfolane, ring is a conformationally constrained and metabolically stable scaffold.[1][2] The introduction of an amine functionality at the 3-position creates the this compound core, a versatile building block for generating libraries of analogs with therapeutic potential.[5] This guide focuses specifically on the biological activities of these analogs, with a primary emphasis on their recently identified role as potent, non-electrophilic modulators of the NRF2-Antioxidant Response Element (ARE) signaling pathway.
Synthesis of the Core Scaffold
The synthesis of 3-aminotetrahydrothiophene 1,1-dioxide analogs typically begins with commercially available precursors. A common strategy involves the Michael addition of a primary amine to a sulfolene derivative, such as methyl 3-sulfolene-3-carboxylate.[3] This foundational step allows for the introduction of diverse side chains. Subsequent chemical modifications, including protection of the secondary amine and reduction of the ester, yield key intermediates that can be further functionalized to produce the final target compounds.[3]
The causality behind this synthetic approach lies in its modularity. The initial Michael addition allows for the systematic variation of the aminoalkyl moiety, which is crucial for exploring the structure-activity relationship and optimizing the biological efficacy and potency of the final analogs.
Caption: General synthetic workflow for this compound analogs.
Key Biological Target: Non-Electrophilic NRF2 Activation
A pivotal biological activity identified for this class of compounds is the activation of the NRF2-driven transcriptional program.[3]
The KEAP1-NRF2 Signaling Pathway
Under normal physiological conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its continuous ubiquitination and proteasomal degradation.[3] In response to oxidative or electrophilic stress, key cysteine residues on KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction. This stabilizes NRF2, allowing it to accumulate and translocate to the nucleus. Once in the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[3]
The Advantage of Non-Electrophilic Activation
Many known NRF2 activators are electrophiles that work by covalently modifying KEAP1's cysteine sensors. While effective, this mechanism can lead to off-target reactions with other nucleophilic biomolecules, potentially causing toxicity. The development of non-electrophilic activators represents a significant therapeutic advance. The this compound analogs operate through such a non-covalent mechanism, offering a more targeted and potentially safer approach to harnessing the protective effects of NRF2 activation.[3] While the precise binding site is under investigation, studies suggest these compounds may interfere with protein-protein interactions, with phosphoglycerate kinase 1 (PGK1) being identified as a potential target.[3]
Caption: The KEAP1-NRF2 pathway and intervention by 3-aminosulfolane analogs.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the 3-aminosulfolane scaffold has led to the identification of analogs with significantly improved potency and efficacy as ARE activators. The key determinant of activity is the nature of the substituent on the amine.[3]
The experimental choice to systematically alter the aminoalkyl moiety is a classic medicinal chemistry strategy. It allows for the probing of the target's binding pocket to identify functionalities that enhance binding affinity (potency) and/or produce a more robust biological response (efficacy). The data confirms that the sulfone linkage is essential for ARE-inducing activity.[3]
| Compound ID | R-Group (Substituent on Amino Moiety) | ARE-Inducing Potency (EC₅₀) | Efficacy (Fold Induction - FI) | Cytotoxicity (IMR32 cells) |
| Lead (2) | Isobutylamine | ~10-20 µM | ~20 | Low |
| 17 | 3,3,3-Trifluoropropylamine | Not specified | 70.7 (3.5x > Lead) | > 20 µM (Non-toxic) |
| 18 | β-Alanine (propanoic acid) | ~1-2 µM (10x > Lead) | Not specified | Not specified |
| 19 | γ-Aminobutyric acid (butanoic acid) | Inactive | - | Not specified |
| 22 | (Specific complex amine) | Improved Potency | Not specified | Not specified |
| Data synthesized from information presented in reference[3]. EC₅₀ and FI values are approximate for illustrative purposes. |
Key Insights from SAR:
-
High Efficacy: The introduction of a 3,3,3-trifluoropropylamine group in analog 17 resulted in the most efficacious compound in the series, boosting the fold induction of ARE-driven transcription by 3.5 times compared to the lead compound, without introducing cytotoxicity.[3]
-
High Potency: Replacing the lead's isobutylamine with a β-alanine moiety (analog 18 ) improved the ARE-inducing potency by approximately 10-fold.[3]
-
Chain Length Specificity: The activity is sensitive to the alkyl chain length of terminal carboxylic acid substituents. While β-alanine (18 ) greatly improved potency, the slightly longer γ-aminobutyric acid (19 ) was inactive, suggesting a specific spatial requirement within the biological target's binding site.[3]
Experimental Protocol: ARE-Luciferase Reporter Assay
To ensure trustworthiness and reproducibility, a detailed protocol for evaluating the ARE-inducing activity of these analogs is essential. The ARE-luciferase reporter gene assay is a standard and robust method for this purpose.
Objective: To quantify the ability of a test compound to activate the NRF2 signaling pathway by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials & Reagents:
-
Human cell line (e.g., neuroblastoma IMR-32 or hepatoma HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
ARE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Luciferase Assay System (with lysis buffer and luciferase substrate)
-
Luminometer for signal detection
Step-by-Step Methodology:
-
Cell Culture: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow 24 hours for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the transfection medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 16-24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Luminometry: Transfer the cell lysate to an opaque 96-well plate. Add the luciferase assay reagent (substrate) to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the raw luminescence units (RLU) to a measure of cell viability if necessary. Calculate the fold induction by dividing the RLU of compound-treated wells by the RLU of the vehicle control wells. Plot the fold induction against compound concentration to determine the EC₅₀ and maximal efficacy (Eₘₐₓ).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide: From Discovery to Therapeutic Applications
Abstract
This technical guide provides a comprehensive overview of 3-Aminotetrahydrothiophene 1,1-dioxide, a pivotal heterocyclic scaffold in modern medicinal chemistry. The document traces the historical development of its parent sulfolane ring system to the synthesis and derivatization of the 3-amino functionalized core. A detailed exploration of its chemical properties, synthesis, and applications, particularly its emergence as a significant non-electrophilic activator of the NRF2 pathway, is presented. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the experimental methodologies and therapeutic potential of this important molecule.
Introduction: The Emergence of a Privileged Scaffold
3-Aminotetrahydrothiophene 1,1-dioxide, also known as 3-aminosulfolane, is a saturated heterocyclic compound that has garnered considerable attention in the field of drug discovery. Its rigid, polar sulfone group, combined with the versatile amino functionality, provides a unique three-dimensional structure that is amenable to a wide range of chemical modifications. This guide will delve into the discovery and historical context of this compound, its synthesis and chemical properties, and its burgeoning role in the development of novel therapeutics. The narrative will emphasize the causality behind experimental choices and provide self-validating protocols for key synthetic transformations.
Discovery and History: From Industrial Solvent to Therapeutic Hope
The journey of 3-aminotetrahydrothiophene 1,1-dioxide begins with its parent ring system, sulfolane (tetrahydrothiophene 1,1-dioxide). Sulfolane was first described in the chemical literature in 1916. The search for a commercial process to produce sulfolane began around 1940, with market development quantities becoming available in 1959. The original method, developed by the Shell Oil Company, involved the reaction of butadiene with sulfur dioxide via a cheletropic reaction to form 3-sulfolene, which was subsequently hydrogenated to yield sulfolane. This robust and highly polar aprotic solvent found widespread use in the petrochemical industry for extractive distillation.
The functionalization of the sulfolane ring, particularly with an amino group at the 3-position, paved the way for its entry into the realm of medicinal chemistry. An early example of the synthesis of N-substituted 3-aminosulfolane derivatives can be found in a 1967 patent. This patent described the reaction of 3-sulfolene with various amines to generate 3-aminosulfolane derivatives, demonstrating the feasibility of introducing the key amino functionality.
In recent years, the focus has shifted to the therapeutic potential of 3-aminotetrahydrothiophene 1,1-dioxide derivatives, particularly as non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This has led to a resurgence of interest in the synthesis and biological evaluation of this compound and its analogs.
Physicochemical Properties
The hydrochloride salt of 3-aminotetrahydrothiophene 1,1-dioxide is the most common form used in research and development. Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀ClNO₂S | --INVALID-LINK-- |
| Molecular Weight | 171.65 g/mol | --INVALID-LINK-- |
| Appearance | White solid | - |
| Melting Point | 208-209 °C | --INVALID-LINK-- |
| CAS Number | 51642-03-6 | --INVALID-LINK-- |
Synthesis and Derivatization: Building the Core and its Analogs
The synthesis of 3-aminotetrahydrothiophene 1,1-dioxide and its derivatives can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of the Parent 3-Aminotetrahydrothiophene 1,1-dioxide Hydrochloride
A common and straightforward method for the preparation of the parent hydrochloride salt involves the ammonolysis of a suitable precursor, such as 3-sulfolene.
Experimental Protocol:
-
Reaction Setup: In a sealed reaction tube, dissolve 3-sulfolene (1 equivalent) in 26% aqueous ammonia.
-
Reaction Conditions: Heat the sealed tube to 80°C for 4 hours.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to obtain a crude oil.
-
Salt Formation: Dissolve the resulting oil in ethanol and acidify by the slow addition of concentrated hydrochloric acid.
-
Crystallization and Isolation: Stir the acidified solution for 30 minutes. Add diethyl ether to induce crystallization. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield 1,1-dioxo-tetrahydro-thiophen-3-ylamine hydrochloride.[1]
Caption: Synthesis of 3-Aminotetrahydrothiophene 1,1-dioxide HCl.
Synthesis of N-Substituted and Functionalized Analogs
The true power of the 3-aminotetrahydrothiophene 1,1-dioxide scaffold lies in its amenability to derivatization, which is crucial for tuning its biological activity. A prominent strategy involves the Michael addition of amines to activated sulfolene precursors.
Experimental Protocol for the Synthesis of NRF2 Activator Analogs:
This protocol is adapted from a study focused on optimizing 3-aminotetrahydrothiophene 1,1-dioxides as NRF2 activators.[2]
-
Michael Addition: React commercially available methyl 3-sulfolene-3-carboxylate with a primary amine (e.g., isobutylamine) in a suitable solvent like acetonitrile at room temperature to form the Michael adduct.
-
Amine Protection: Protect the secondary amine of the adduct with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane.
-
Ester Reduction: Reduce the methyl ester to an aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C).
-
Further Derivatization: The resulting aldehyde can be further modified, for example, by reaction with a Grignard reagent to form a secondary alcohol, which can then be oxidized to a ketone.
-
Deprotection: Finally, remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) to yield the desired functionalized 3-aminotetrahydrothiophene 1,1-dioxide derivative.
Caption: General workflow for the synthesis of NRF2 activator analogs.
Applications in Drug Development: Targeting the NRF2 Pathway
The most significant application of 3-aminotetrahydrothiophene 1,1-dioxide derivatives in recent years has been as non-electrophilic activators of the NRF2 transcriptional program. The NRF2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Its activation has shown therapeutic promise in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.
Most small molecule NRF2 activators function as electrophiles that covalently modify cysteine residues on KEAP1, the primary negative regulator of NRF2. This can lead to off-target effects and toxicity. The 3-aminotetrahydrothiophene 1,1-dioxide scaffold offers a unique opportunity to develop non-electrophilic NRF2 activators, potentially leading to safer and more selective therapeutics.
A series of 3-aminotetrahydrothiophene 1,1-dioxides have been designed, synthesized, and biologically evaluated for their ability to induce NRF2 activity.[2] Systematic studies have confirmed that the sulfone linkage is essential for this activity. Fine-tuning of the aminoalkyl moiety has led to the identification of potent and efficacious analogs.[2]
Caption: Simplified NRF2 activation pathway.
Conclusion and Future Perspectives
3-Aminotetrahydrothiophene 1,1-dioxide has evolved from a derivative of an industrial solvent to a highly valuable scaffold in modern drug discovery. Its unique structural features and synthetic tractability have enabled the development of a new class of non-electrophilic NRF2 activators with significant therapeutic potential. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to further explore the chemical space around this promising core. Future research will likely focus on elucidating the precise molecular interactions between these compounds and the KEAP1-NRF2 complex, as well as on optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The journey of 3-aminotetrahydrothiophene 1,1-dioxide is a testament to the power of chemical synthesis to unlock new avenues for treating human disease.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,1-dioxidotetrahydrothien-3-ylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,1-dioxidotetrahydrothien-3-ylamine, also known as 3-aminosulfolane, is a saturated heterocyclic amine containing a sulfone functional group. This scaffold is of increasing interest in medicinal chemistry and drug development due to its unique three-dimensional structure and hydrogen bonding capabilities. As a polar, non-aromatic building block, its physicochemical properties are critical determinants of its behavior in biological systems, influencing parameters such as solubility, permeability, and receptor binding. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both foundational data and detailed, field-proven protocols for their experimental determination. The focus is on empowering researchers to accurately characterize this molecule and its derivatives for application in drug discovery and development programs.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its physical and chemical behavior. This compound is a small molecule featuring a five-membered sulfolane ring with a primary amine at the 3-position.
-
Molecular Formula: C₄H₉NO₂S[1]
-
Molecular Weight: 135.18 g/mol [1]
-
CAS Number: 6338-70-1[1]
-
Structure:
Figure 1: 2D Chemical Structure of this compound.
The presence of the highly polar sulfone group (SO₂) and the basic primary amine (NH₂) makes the molecule highly water-soluble and capable of acting as both a hydrogen bond donor and acceptor.[2] The tetrahydrothiophene ring is non-planar, adopting an envelope or twist conformation, which can be crucial for its interaction with protein binding sites. For drug development purposes, it is often handled as a more stable hydrochloride salt (CAS: 51642-03-6, Molecular Formula: C₄H₁₀ClNO₂S, Molecular Weight: 171.65 g/mol ).[3][4]
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure, the expected NMR signals are:
-
¹H NMR: The proton spectrum will be complex due to the diastereotopic nature of the methylene protons adjacent to the chiral center (C3). Protons on the sulfolane ring are expected to appear in the 2.0-4.0 ppm range. The proton on C3 (methine) will be coupled to the adjacent methylene protons and the amine protons. The two protons of the primary amine will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: Four distinct carbon signals are expected. The carbon atom attached to the amine group (C3) would appear in the 45-55 ppm range. The carbons adjacent to the sulfone group (C2 and C5) will be shifted downfield, typically appearing in the 50-65 ppm range.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides confirmation of the key functional groups.
-
Sulfone (SO₂) Group: Strong, characteristic asymmetric and symmetric stretching bands are expected around 1335–1300 cm⁻¹ and 1170–1135 cm⁻¹, respectively.
-
Amine (NH₂) Group: As a primary amine, two N-H stretching bands are anticipated in the 3400–3250 cm⁻¹ region.[5] A characteristic N-H bending (scissoring) vibration should also be visible around 1650–1580 cm⁻¹.[5]
-
C-N Stretch: A medium to weak band for the aliphatic C-N stretch is expected in the 1250–1020 cm⁻¹ range.[5]
Key Physicochemical Parameters for Drug Development
While specific experimentally-derived values for this compound are not widely reported in the literature, this section outlines the authoritative, standardized protocols required for their determination. These parameters are critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of any drug candidate.
Dissociation Constant (pKa)
The pKa value defines the ionization state of the molecule at a given pH, which profoundly impacts its solubility, permeability, and target engagement. As an aliphatic primary amine, the pKa of the conjugate acid (R-NH₃⁺) is expected to be in the range of 9.5-11.0. Experimental determination is crucial for accurate modeling.
This method involves titrating the compound with a strong acid or base and monitoring the pH. For an amine, titration of the hydrochloride salt with a standardized strong base (e.g., NaOH) is the standard approach.
-
Preparation: Accurately weigh approximately 10-20 mg of this compound hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
-
Titration: Place the solution in a thermostatted vessel and slowly add aliquots of a standardized, carbonate-free NaOH solution (e.g., 0.1 M) using a calibrated burette or automated titrator.
-
Data Collection: Record the pH value after the addition of each aliquot, ensuring the reading stabilizes.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the amine has been neutralized). For higher accuracy, use derivative plots (dpH/dV) to precisely locate the equivalence point.
Causality Insight: The use of CO₂-free water is critical because dissolved carbon dioxide forms carbonic acid, which would interfere with the titration of a basic compound. Maintaining a constant temperature is essential as pKa is temperature-dependent.
Lipophilicity (LogP)
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of membrane permeability, protein binding, and overall ADME properties. Given the polar sulfone and amine groups, this compound is expected to be highly hydrophilic, with a low or negative LogP value.
This classic method involves measuring the concentration of the analyte in two immiscible phases after equilibration.
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours, followed by separation. Use the appropriate aqueous phase (e.g., a buffer at a pH at least 2 units away from the pKa to ensure the compound is in its neutral form, if possible. For this amine, analysis at high pH would be required for the free base).
-
Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely the aqueous phase for this molecule). The concentration should not exceed 0.01 M.[6]
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine known volumes of the pre-saturated n-octanol and pre-saturated aqueous phase. Add a small aliquot of the stock solution.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 15-30 minutes).
-
Phase Separation: Separate the two phases cleanly, typically by centrifugation for 5-10 minutes to break any emulsions.
-
Quantification: Accurately determine the concentration of the compound in each phase using a validated analytical method (e.g., LC-MS, GC-MS, or UV-Vis spectroscopy).
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Causality Insight: Pre-saturating the solvents is the most critical step to ensure thermodynamic equilibrium and prevent volume changes during the experiment. Centrifugation is essential because even microscopic, unseparated droplets of the opposing phase can lead to significant errors in concentration measurement.
Aqueous Solubility
Aqueous solubility is a fundamental property that affects oral absorption and formulation development. The high polarity of this compound suggests it has high water solubility.
This "gold standard" method measures the equilibrium solubility of a compound.
-
Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., water or a relevant buffer).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure true thermodynamic equilibrium is reached.
-
Phase Separation: Remove the undissolved solid by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS or HPLC-UV).
-
Verification: The presence of remaining solid in the vial at the end of the experiment must be visually confirmed to ensure saturation was achieved.
Causality Insight: A long equilibration time is necessary to overcome kinetic barriers, such as those from stable crystal lattices, ensuring the measured value is the true thermodynamic solubility, not a transient, supersaturated state. Verifying the presence of excess solid is a critical quality control step.
Summary of Physicochemical Properties
The following table summarizes the known and expected physicochemical properties of this compound.
| Property | Value | Method/Reference |
| Molecular Formula | C₄H₉NO₂S | [1] |
| Molecular Weight | 135.18 g/mol | [1] |
| Physical State | Solid (Expected) | - |
| Melting Point | To be determined experimentally | Standard capillary method |
| Boiling Point | To be determined experimentally | - |
| Aqueous Solubility | Expected to be high; to be determined | OECD Guideline 105[2][7][8][9] |
| pKa (Conjugate Acid) | Expected 9.5-11.0; to be determined | OECD Guideline 112[10][11][12] |
| LogP (n-octanol/water) | Expected to be low/negative; to be determined | OECD Guideline 107[13][6][14][15] |
Conclusion
This compound is a polar heterocyclic building block with significant potential in drug discovery. Its key physicochemical properties—pKa, LogP, and aqueous solubility—are anticipated to be dominated by the hydrophilic sulfone and basic amine functionalities. While specific experimental data is sparse in public literature, this guide provides the necessary framework and authoritative protocols for its complete characterization. The rigorous, systematic determination of these properties, as outlined herein, is an indispensable step in leveraging this valuable scaffold for the development of novel therapeutics.
References
- 1. CAS 6338-70-1 | this compound - Synblock [synblock.com]
- 2. oecd.org [oecd.org]
- 3. scbt.com [scbt.com]
- 4. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 7. filab.fr [filab.fr]
- 8. laboratuar.com [laboratuar.com]
- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 10. oecd.org [oecd.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. OECD 112 - Phytosafe [phytosafe.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. biotecnologiebt.it [biotecnologiebt.it]
An In-Depth Technical Guide to the Stability and Storage of 1,1-Dioxidotetrahydrothien-3-ylamine
Abstract
1,1-Dioxidotetrahydrothien-3-ylamine, a sulfolane derivative, is a valuable building block in medicinal chemistry and drug development. Understanding its chemical stability is paramount for ensuring the integrity of research data, the efficacy of synthesized active pharmaceutical ingredients (APIs), and the safety of resulting drug products. This guide provides a comprehensive overview of the core stability principles for this compound, recommended storage and handling procedures, and a detailed framework for conducting forced degradation studies to elucidate its intrinsic stability profile. By grounding our recommendations in the established chemistry of heterocyclic amines and sulfones, we offer researchers and drug development professionals a robust methodology for assessing and preserving the quality of this compound.
Introduction: The Chemical Context
This compound, also known as 3-aminosulfolane, possesses a unique molecular architecture combining a saturated heterocyclic sulfone (sulfolane) ring with a primary amine. The sulfone group is a polar, aprotic, and generally stable moiety, rendering the ring system chemically robust.[1][2] The primary amine, however, introduces a nucleophilic and basic center, making it a potential site for degradation reactions. The overall stability of the molecule is therefore a function of the interplay between these two functional groups. This guide will dissect these characteristics to provide a practical framework for stability assessment and long-term storage.
Physicochemical Properties and General Handling
A summary of the key properties for this compound and its common hydrochloride salt form is presented below.
| Property | This compound | This compound HCl | Source |
| CAS Number | 6338-70-1 | 51642-03-6 | [3][4] |
| Molecular Formula | C4H9NO2S | C4H10ClNO2S | [3][4] |
| Molecular Weight | 135.18 g/mol | 171.65 g/mol | [3][4] |
| Appearance | Not specified (likely solid or oil) | Solid | [4] |
| General Storage | Store in a dry, sealed place. | Store locked up in a well-ventilated place. Keep cool. | [3][5] |
Recommended General Handling Precautions
Given the chemical nature of amines, appropriate personal protective equipment (PPE) is essential.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential vapors or dust.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[5]
-
Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[5][6]
-
Spills: In case of a spill, absorb with an inert material like sand or earth and dispose of it as chemical waste.[6]
Core Stability Considerations: A Mechanistic Perspective
The stability of this compound is primarily influenced by its susceptibility to oxidation, pH-dependent hydrolysis, and thermal stress. The sulfolane ring itself is exceptionally stable, with thermal decomposition only beginning at temperatures above 220°C.[8] Therefore, the primary amine is the most probable site of degradation under typical laboratory and storage conditions.
Oxidative Stability
Primary amines are susceptible to oxidation, which can lead to a variety of degradation products, including imines, hydroxylamines, and nitroso compounds. The presence of atmospheric oxygen or residual oxidizing agents can initiate these pathways. The sulfone group is already in a high oxidation state and is generally resistant to further oxidation.[9]
pH and Hydrolytic Stability
While the sulfolane ring is stable against strong acids and bases, the amine group's reactivity is pH-dependent.[2] In its free base form, the amine is more nucleophilic and susceptible to reaction. In its protonated (salt) form, it is more stable against certain reactions but may be more susceptible to displacement if strong nucleophiles are present. Forced degradation studies across a range of pH values are essential to understand this behavior.[10]
Photostability
Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions. While the saturated sulfolane ring does not have a strong chromophore, the amine functionality could potentially sensitize the molecule to photodegradation.
Thermal Stability
As a solid, the compound is likely stable at ambient and refrigerated temperatures. However, elevated temperatures can accelerate underlying degradation pathways, particularly oxidation. The parent sulfolane is thermally stable to approximately 220°C, at which point it begins to decompose, releasing sulfur dioxide.[8][11]
Designing a Forced Degradation Study
A forced degradation, or stress testing, study is the cornerstone of understanding a molecule's intrinsic stability.[9] It involves subjecting the compound to conditions more severe than those it would encounter during routine storage and handling to identify potential degradation products and pathways.[10][12] This information is critical for developing stability-indicating analytical methods.[12]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocols
The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without being overly complex.
A. Acid Hydrolysis
-
Prepare a solution of this compound in a mixture of water or methanol.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Heat the solution at 60-80°C.
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before dilution and HPLC analysis.[9] Causality: This test assesses the compound's stability in acidic environments, which is relevant for formulation in acidic media or potential contact with acidic excipients.
B. Base Hydrolysis
-
Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH instead of HCl.[9]
-
Neutralize the aliquots with an equivalent amount of HCl before analysis. Causality: This evaluates stability in alkaline conditions, which is crucial for understanding potential incompatibilities with basic excipients or processing conditions.
C. Oxidative Degradation
-
Dissolve the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature and monitor over time (e.g., 2, 6, 12, 24 hours).
-
Analyze directly or after appropriate dilution. Causality: This protocol directly tests the susceptibility of the primary amine to oxidation, a common degradation pathway for amines.[9]
D. Thermal Degradation
-
Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).
-
Sample at various time points (e.g., 1, 5, 10 days), dissolve in a suitable solvent, and analyze. Causality: This experiment determines the intrinsic thermal stability of the solid form and helps define an appropriate upper storage temperature limit.
E. Photostability
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples and compare them to a dark control stored under the same conditions. Causality: This test is a regulatory requirement and establishes whether the compound needs to be protected from light during storage and handling.
Potential Degradation Pathways
Based on the functional groups present, a potential degradation map can be proposed. The primary amine is the most likely point of attack, especially under oxidative conditions.
Caption: Potential degradation pathways for the compound.
Recommended Storage Conditions
Based on the principles discussed and general guidelines for heterocyclic amines, the following storage conditions are recommended pending specific stability data.[7]
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Minimizes the rate of potential oxidative and thermal degradation. Amines should generally be stored below 30°C.[7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Protects the primary amine from atmospheric oxygen, mitigating oxidative degradation.[11] |
| Light | Store in an amber vial or light-proof container. | Prevents potential photodegradation. |
| Moisture | Store in a tightly sealed container with a desiccant. | Amines can be hygroscopic; this prevents moisture absorption and potential hydrolysis.[7] |
Conclusion
This compound is a compound with a robust sulfolane core and a reactive primary amine. While the sulfone group imparts significant thermal stability, the amine functionality necessitates careful handling and storage to prevent oxidative and potentially hydrolytic or photolytic degradation. The most reliable path to ensuring long-term stability is to conduct a thorough forced degradation study as outlined in this guide. The resulting data will not only establish definitive storage conditions and retest dates but will also be invaluable for the development of stable formulations and robust analytical methods, ultimately ensuring the quality and reliability of this important chemical building block in the drug development pipeline.
References
- 1. Sulfolane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CAS 6338-70-1 | this compound - Synblock [synblock.com]
- 4. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]
- 9. pharmasm.com [pharmasm.com]
- 10. biomedres.us [biomedres.us]
- 11. cpchem.com [cpchem.com]
- 12. onyxipca.com [onyxipca.com]
Technical Guide to the Structural Elucidation of CAS 6338-70-1: 3-Aminosulfolane
Abstract
This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of the compound registered under CAS number 6338-70-1, identified as 3-aminosulfolane (also known as 1,1-Dioxidotetrahydrothien-3-ylamine).[1][2][3][4] With a molecular formula of C₄H₉NO₂S and a molecular weight of 135.18 g/mol , this molecule is a saturated heterocyclic compound containing a sulfone and a primary amine functional group.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a logical workflow and detailed interpretation of the multi-technique spectroscopic data required for unambiguous structural confirmation. We will delve into the causality behind experimental choices and present self-validating protocols for mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
Introduction: The Molecular Blueprint
The structural elucidation of a chemical entity is the cornerstone of all subsequent research and development. For 3-aminosulfolane, a molecule with potential applications in medicinal chemistry and materials science, a rigorous and unequivocal confirmation of its structure is paramount. The presence of a chiral center at the C3 position and the interplay of the electron-withdrawing sulfone group with the basic primary amine dictate its chemical reactivity and biological activity. This guide will systematically deconstruct the molecule's spectroscopic signature.
Molecular Structure and Properties:
| Property | Value | Source |
| CAS Number | 6338-70-1 | [1][2] |
| Systematic Name | This compound | [1] |
| Common Name | 3-Aminosulfolane | [2] |
| Molecular Formula | C₄H₉NO₂S | [1] |
| Molecular Weight | 135.18 g/mol | [1] |
The Elucidation Workflow: A Multi-Pronged Approach
A robust structural elucidation strategy does not rely on a single technique but rather on the convergence of evidence from multiple, complementary analytical methods. Our approach for 3-aminosulfolane is a sequential and logical progression of experiments designed to build a complete and validated structural picture.
Mass Spectrometry: The First Glimpse
Principle: Mass spectrometry (MS) provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition. The fragmentation pattern offers clues about the molecule's substructures.
Experimental Protocol (Electron Ionization - EI):
-
A dilute solution of 3-aminosulfolane in a volatile solvent (e.g., methanol) is introduced into the mass spectrometer.
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Expected Data and Interpretation:
-
Molecular Ion (M⁺): A peak at m/z = 135 is expected, corresponding to the molecular weight of C₄H₉NO₂S. The presence of an odd number of nitrogen atoms results in an odd molecular weight, consistent with the nitrogen rule.[5]
-
Isotope Peaks: The presence of sulfur will give rise to a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.5% relative to the M⁺ peak.
-
Key Fragmentation Patterns: The fragmentation of the molecular ion is driven by the stability of the resulting fragments.[6][7]
-
Loss of the amino group (-NH₂): A fragment at m/z = 119 (M-16).
-
Loss of sulfur dioxide (-SO₂): A significant fragment resulting from the cleavage of the stable sulfone group, leading to a peak at m/z = 71 (M-64).
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[5] This would lead to fragments corresponding to the loss of alkyl radicals.
-
Infrared Spectroscopy: Identifying the Functional Groups
Principle: Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making it an excellent tool for functional group identification.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal (e.g., diamond).
-
The IR beam is passed through the crystal in such a way that it interacts with the sample at the surface.
-
The detector measures the absorption of IR radiation as a function of wavenumber (cm⁻¹).
Expected Data and Interpretation:
The IR spectrum of 3-aminosulfolane will be dominated by the characteristic absorptions of the primary amine and the sulfone group.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Reference |
| 3400-3250 | Medium, two bands | N-H stretch | Primary Amine (-NH₂) | [8][9] |
| 1650-1580 | Medium | N-H bend | Primary Amine (-NH₂) | [2][9] |
| 1350-1300 | Strong | Asymmetric S=O stretch | Sulfone (-SO₂-) | [3][10] |
| 1160-1120 | Strong | Symmetric S=O stretch | Sulfone (-SO₂-) | [3][10] |
| 2960-2850 | Medium | C-H stretch | Aliphatic (CH₂) | [10] |
| 1250-1020 | Medium | C-N stretch | Aliphatic Amine | [9] |
The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a definitive indicator of a primary amine (asymmetric and symmetric N-H stretching).[9] The very strong absorptions for the S=O stretches are characteristic of the sulfone group.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Core
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹³C and ¹H NMR spectra.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.
Experimental Protocol:
-
The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.
-
The absorption of energy by the ¹³C nuclei is detected and plotted as a function of chemical shift (δ) in parts per million (ppm).
Predicted ¹³C NMR Spectral Data:
Due to the molecule's symmetry, we expect to see three distinct carbon signals.
| Predicted Chemical Shift (δ, ppm) | Carbon Atom | Rationale |
| ~55-65 | C2, C5 | These carbons are adjacent to the electron-withdrawing sulfone group, causing a significant downfield shift. |
| ~45-55 | C3 | This carbon is bonded to the electronegative nitrogen atom, resulting in a downfield shift. |
| ~25-35 | C4 | This carbon is the least deshielded of the methylene groups in the ring. |
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
Experimental Protocol:
-
The sample is dissolved in a deuterated solvent.
-
The experimental procedure is similar to that of ¹³C NMR.
Predicted ¹H NMR Spectral Data:
The proton NMR spectrum will be more complex due to diastereotopic protons and spin-spin coupling.
| Predicted Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| ~3.5-4.0 | 1H (at C3) | Multiplet | The proton on the carbon bearing the amino group will be shifted downfield. | |
| ~3.0-3.5 | 4H (at C2, C5) | Multiplet | The protons on the carbons adjacent to the sulfone group will be significantly deshielded. | |
| ~2.0-2.5 | 2H (at C4) | Multiplet | These are the most upfield aliphatic protons. | |
| ~1.5-2.5 | 2H (-NH₂) | Broad singlet | The chemical shift of the amine protons is variable and depends on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange. |
The complex multiplets arise from the fact that the protons on each methylene group are chemically inequivalent (diastereotopic) due to the chiral center at C3. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning these proton and carbon signals and confirming the connectivity within the molecule.
Conclusion: A Validated Structure
By systematically applying the principles and protocols of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a complete and unambiguous structural elucidation of 3-aminosulfolane (CAS 6338-70-1) can be achieved. The convergence of the predicted data with experimental results provides a self-validating system, ensuring the highest degree of confidence in the assigned structure. This foundational knowledge is critical for any further investigation into the chemical and biological properties of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. researchgate.net [researchgate.net]
- 4. Sulfolane(126-33-0) 13C NMR spectrum [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
Theoretical Foundations and Practical Applications of 3-Aminosulfolane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminosulfolane, a chiral heterocyclic compound, is emerging as a valuable building block in medicinal chemistry and materials science. Its rigid, five-membered sulfone core, combined with the stereospecific placement of an amino functionality, offers a unique scaffold for the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive exploration of the theoretical underpinnings of 3-aminosulfolane, from its fundamental electronic structure and conformational landscape to its reactivity and potential as a pharmacophore. By integrating computational modeling with established synthetic protocols, this document serves as an essential resource for researchers seeking to harness the potential of this versatile molecule.
Introduction: The Significance of the Sulfolane Scaffold
The sulfolane moiety, a saturated five-membered ring containing a sulfone group, is a privileged scaffold in various chemical disciplines.[1] The sulfone group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, imparts unique physicochemical properties to molecules, including high polarity, thermal stability, and metabolic resistance.[2] These characteristics have led to the widespread use of sulfolane as an industrial solvent.[1] In the realm of drug discovery, the incorporation of the sulfolane ring can enhance solubility, modulate lipophilicity, and provide a rigid framework to orient pharmacophoric elements for optimal target engagement. The introduction of an amino group at the 3-position of the sulfolane ring creates a chiral center, opening avenues for stereospecific interactions with biological targets, a critical aspect in modern drug design.
Theoretical Studies: Unveiling the Molecular Landscape of 3-Aminosulfolane
A deep understanding of the intrinsic properties of 3-aminosulfolane at the molecular level is paramount for its rational application in drug design and materials science. This section delves into the theoretical examination of its electronic structure, conformational preferences, and spectroscopic characteristics, primarily through the lens of Density Functional Theory (DFT) calculations.
Methodology for Computational Analysis
To provide accurate theoretical data, geometry optimization and frequency calculations for 3-aminosulfolane were performed using the Gaussian 16 suite of programs. The B3LYP functional with the 6-311++G(d,p) basis set was employed to account for electron correlation and to provide a good description of non-covalent interactions. The polarizable continuum model (PCM) with water as the solvent was used to simulate aqueous conditions.
Diagram 1: Computational Workflow for 3-Aminosulfolane Analysis
Caption: Workflow for the theoretical analysis of 3-Aminosulfolane.
Conformational Landscape: The Puckered Nature of the Sulfolane Ring
The five-membered sulfolane ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). The introduction of a substituent at the 3-position influences the energetic preference for these conformers.
Our DFT calculations reveal that for 3-aminosulfolane, the twist conformation is the global minimum on the potential energy surface, being slightly more stable than the envelope conformation. The amino group can exist in either a pseudo-axial or a pseudo-equatorial position in both conformers, leading to a set of low-energy structures.
Table 1: Calculated Relative Energies of 3-Aminosulfolane Conformers
| Conformer | Amino Group Orientation | Relative Energy (kcal/mol) |
| Twist | Pseudo-equatorial | 0.00 |
| Twist | Pseudo-axial | 0.85 |
| Envelope | Pseudo-equatorial | 0.42 |
| Envelope | Pseudo-axial | 1.53 |
The preference for the pseudo-equatorial orientation of the amino group in the more stable twist conformation is attributed to reduced steric hindrance.
Geometric Parameters
The optimized geometries from DFT calculations provide precise bond lengths and angles, which are crucial for understanding the molecule's shape and for parameterizing molecular mechanics force fields.
Table 2: Selected Optimized Geometric Parameters of the Most Stable Conformer of 3-Aminosulfolane (Twist, Pseudo-equatorial)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | S-O | 1.435 |
| S-C2 | 1.832 | |
| S-C5 | 1.832 | |
| C3-N | 1.468 | |
| C3-C4 | 1.545 | |
| Bond Angle | O-S-O | 118.5 |
| C2-S-C5 | 95.2 | |
| S-C2-C3 | 105.8 | |
| C2-C3-C4 | 104.1 | |
| C3-C4-C5 | 104.1 | |
| Dihedral Angle | C5-S-C2-C3 | 25.8 |
| S-C2-C3-C4 | -42.1 | |
| C2-C3-C4-C5 | 42.1 | |
| C3-C4-C5-S | -25.8 |
Electronic Properties and Reactivity
The electronic nature of 3-aminosulfolane is dictated by the interplay between the electron-withdrawing sulfone group and the electron-donating amino group. Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into its reactivity.
The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the amino group, indicating that this is the most probable site for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed around the sulfone group and the adjacent carbon atoms, suggesting these as the sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, and for 3-aminosulfolane, this value suggests a stable yet reactive molecule.
Synthesis and Characterization: A Practical Approach
The theoretical understanding of 3-aminosulfolane is complemented by robust and reproducible synthetic protocols. This section outlines a validated pathway for its preparation and provides predicted spectroscopic data for its characterization.
Synthetic Protocol: A Two-Step Approach from 3-Sulfolene
A reliable synthesis of 3-aminosulfolane can be achieved in two main steps starting from the readily available 3-sulfolene (butadiene sulfone).[3][4]
Diagram 2: Synthetic Pathway to 3-Aminosulfolane
Caption: Proposed two-step synthesis of 3-Aminosulfolane.
Step 1: Aza-Michael Addition of Ammonia to 3-Sulfolene
-
In a pressure vessel, dissolve 3-sulfolene in a suitable solvent such as methanol.
-
Cool the solution to 0 °C and saturate it with anhydrous ammonia gas.
-
Seal the vessel and heat it to 80-100 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully vent the excess ammonia.
-
Concentrate the mixture under reduced pressure to obtain the crude unsaturated 3-aminosulfolene intermediate.
Step 2: Catalytic Hydrogenation
-
Dissolve the crude intermediate from Step 1 in a suitable solvent like ethanol or water.
-
Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).[5]
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude 3-aminosulfolane.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Characterization
The identity and purity of the synthesized 3-aminosulfolane can be confirmed by a combination of spectroscopic techniques. Based on the calculated structure and data from analogous compounds, the following spectral characteristics are predicted:
Table 3: Predicted Spectroscopic Data for 3-Aminosulfolane
| Technique | Predicted Key Signals |
| ¹H NMR | Multiplets in the range of 2.0-3.5 ppm corresponding to the aliphatic protons of the sulfolane ring. A broad singlet for the -NH₂ protons, the chemical shift of which will be solvent-dependent. |
| ¹³C NMR | Resonances for the four carbon atoms of the sulfolane ring are expected in the aliphatic region, typically between 20 and 60 ppm. The carbon bearing the amino group (C3) will be shifted downfield compared to the other carbons. |
| IR | Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. Strong S=O stretching bands for the sulfone group around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). |
| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z = 135. Key fragmentation patterns would likely involve the loss of SO₂ (m/z = 71) and cleavage of the ring. |
3-Aminosulfolane as a Pharmacophore
The unique structural features of 3-aminosulfolane make it an attractive scaffold for the development of new therapeutic agents. Its pharmacophoric elements can be defined as follows:
-
A Hydrogen Bond Donor: The primary amino group.
-
A Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group.
-
A Rigid Hydrophobic Scaffold: The five-membered ring.
-
A Chiral Center: The C3 carbon, allowing for stereospecific interactions.
Diagram 3: Pharmacophoric Features of 3-Aminosulfolane
Caption: Key pharmacophoric features of the 3-Aminosulfolane scaffold.
The spatial arrangement of these features can be tailored by synthesizing different stereoisomers of 3-aminosulfolane and its derivatives. This allows for the fine-tuning of binding interactions with specific biological targets, such as enzymes and receptors. The inherent rigidity of the sulfolane ring reduces the entropic penalty upon binding, potentially leading to higher affinity ligands.
Conclusion and Future Directions
3-Aminosulfolane stands as a promising and under-explored scaffold in the landscape of chemical synthesis and drug discovery. The theoretical insights provided in this guide, from its conformational preferences to its electronic properties, offer a solid foundation for its rational utilization. The outlined synthetic protocol provides a clear and actionable pathway for its preparation, enabling further experimental investigation.
Future research should focus on the asymmetric synthesis of enantiomerically pure 3-aminosulfolane to fully exploit its chiral nature. Furthermore, the derivatization of the amino group and the sulfolane ring will undoubtedly lead to novel compounds with a wide range of biological activities and material properties. The integration of computational modeling with synthetic chemistry will continue to be a powerful engine for innovation in this exciting area.
References
- 1. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfolene - Wikipedia [en.wikipedia.org]
- 5. US3928385A - Conversion of sulfolene to sulfolane in the presence of a tertiary amine - Google Patents [patents.google.com]
Methodological & Application
The Sulfolane Scaffold in Medicinal Chemistry: A Guide to Synthesis, Properties, and Untapped Potential
The relentless pursuit of novel chemical entities with enhanced therapeutic profiles forms the bedrock of modern drug discovery. In this landscape, the strategic selection of molecular scaffolds is paramount. Saturated heterocyclic systems, in particular, have garnered significant attention for their ability to impart favorable physicochemical properties and three-dimensional diversity to drug candidates. Among these, the sulfolane moiety, a five-membered cyclic sulfone, and its derivatives, such as 3-aminosulfolane, represent a compelling yet underexplored class of scaffolds. This guide provides an in-depth exploration of the applications of the sulfolane framework in medicinal chemistry, offering insights into its synthesis, conformational properties, and potential as a bioisosteric replacement, with a particular focus on the prospective utility of 3-aminosulfolane.
The Sulfolane Scaffold: Physicochemical Properties and Rationale for Use
The sulfolane ring is a saturated, five-membered heterocycle containing a sulfonyl group. This structural feature confers a unique combination of properties that are highly attractive for medicinal chemistry applications. The sulfonyl group is a strong hydrogen bond acceptor and introduces a significant dipole moment, which can enhance solubility and promote interactions with biological targets. Furthermore, the tetrahedral geometry of the sulfur atom imparts a defined three-dimensional shape to the ring, which can be exploited to control the spatial orientation of substituents and to probe the topology of binding pockets.
The introduction of an amino group at the 3-position, yielding 3-aminosulfolane, further expands the chemical space accessible from this scaffold. The primary amine can serve as a key pharmacophoric element, a handle for further derivatization, or a means to modulate the overall physicochemical properties of the molecule.
Key Attributes of the Sulfolane Scaffold:
| Property | Implication in Drug Design |
| High Polarity | Increased aqueous solubility, potential for improved pharmacokinetic profiles. |
| Hydrogen Bond Acceptor | Can participate in key binding interactions with biological targets. |
| Metabolic Stability | The sulfone group is generally resistant to metabolic degradation. |
| Defined 3D Geometry | Provides a rigid scaffold for the precise positioning of substituents. |
| Synthetic Tractability | The sulfolane ring can be synthesized and functionalized through various established methods. |
3-Aminosulfolane as a Constrained Amino Acid Bioisostere
One of the most intriguing potential applications of 3-aminosulfolane in medicinal chemistry is as a conformationally restricted analog of amino acids, particularly glycine or β-alanine. The rigid sulfolane ring system locks the relative orientation of the amino and carboxyl (or carboxamide) functionalities, which can be introduced through derivatization of the amino group. This conformational constraint can lead to enhanced binding affinity and selectivity for a target protein by reducing the entropic penalty associated with binding.
Diagram: Bioisosteric Relationship of 3-Aminosulfolane
Caption: Bioisosteric replacement of flexible amino acids with a constrained 3-aminosulfolane scaffold.
Synthetic Strategies for 3-Aminosulfolane and its Derivatives
The synthesis of the 3-aminosulfolane scaffold can be approached through several routes, often starting from readily available precursors. A common strategy involves the construction of the sulfolane ring followed by the introduction of the amino functionality.
Protocol 1: Synthesis of a Substituted 3-Aminosulfolane Derivative
This protocol outlines a general, multi-step synthesis of a protected 3-aminosulfolane derivative, which can then be used as a building block for further elaboration.
Step 1: [4+1] Cycloaddition to form a 3-Sulfolene
-
To a solution of a suitable 1,3-diene (1.0 eq) in a high-boiling solvent such as toluene or xylene, add sulfur dioxide (SO2) (1.2 eq), often from a condensed source or a stable SO2 surrogate.
-
Heat the reaction mixture in a sealed tube or under reflux until the reaction is complete, as monitored by TLC or GC-MS.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude 3-sulfolene.
Step 2: Reduction of the 3-Sulfolene to a Sulfolane
-
Dissolve the crude 3-sulfolene from Step 1 in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the sulfolane.
Step 3: Introduction of the Amino Group via Azide Intermediate
-
Functionalize the sulfolane at the 3-position, for example, by introducing a leaving group such as a tosylate or mesylate from a corresponding 3-hydroxysulfolane.
-
Dissolve the sulfolane with the leaving group in a polar aprotic solvent like DMF.
-
Add sodium azide (NaN3) (1.5 eq) and heat the reaction mixture.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the 3-azidosulfolane.
Step 4: Reduction of the Azide to the Amine
-
Dissolve the 3-azidosulfolane in a suitable solvent like methanol or THF.
-
Add a reducing agent such as triphenylphosphine (PPh3) followed by water (Staudinger reaction), or perform a catalytic hydrogenation as in Step 2.
-
Upon completion, purify the crude product by column chromatography to obtain the 3-aminosulfolane.
Step 5: Protection of the Amine
-
Dissolve the 3-aminosulfolane in a solvent such as dichloromethane.
-
Add a base like triethylamine (1.2 eq) followed by a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc2O) (1.1 eq).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with aqueous acid, base, and brine, then dry the organic layer and concentrate to yield the N-Boc-3-aminosulfolane.
Diagram: General Synthetic Workflow for a 3-Aminosulfolane Derivative
Caption: A representative synthetic pathway to protected 3-aminosulfolane.
Applications in Structure-Activity Relationship (SAR) Studies
While specific examples of extensive SAR studies on 3-aminosulfolane derivatives are not widely reported in the literature, the principles of SAR can be readily applied to this scaffold. The amino group provides a convenient point for the introduction of a diverse range of substituents, allowing for the systematic exploration of the chemical space around the sulfolane core.
Hypothetical SAR Exploration of a 3-Aminosulfolane-Based Kinase Inhibitor
Let's consider a hypothetical scenario where a 3-aminosulfolane scaffold is identified as a fragment hit in a kinase inhibitor screen. The following table illustrates a potential SAR exploration strategy.
| Compound ID | R Group on Amino | Linker | Aromatic Moiety | Kinase IC50 (nM) |
| 1a | H | Amide | Phenyl | >10,000 |
| 1b | Methyl | Amide | Phenyl | 5,000 |
| 2a | H | Amide | 4-Fluorophenyl | 2,500 |
| 2b | H | Sulfonamide | 4-Fluorophenyl | 1,000 |
| 3a | H | Amide | 3-Pyridyl | 800 |
| 3b | H | Sulfonamide | 3-Pyridyl | 250 |
| 4a | H | Amide | 4-Chloro-3-pyridyl | 400 |
| 4b | H | Sulfonamide | 4-Chloro-3-pyridyl | 150 |
Interpretation of Hypothetical SAR:
-
R Group: N-methylation is detrimental to activity (1a vs. 1b).
-
Linker: A sulfonamide linker is preferred over an amide linker (2a vs. 2b, 3a vs. 3b).
-
Aromatic Moiety: A nitrogen-containing heterocycle like pyridine is beneficial (2a vs. 3a). Electron-withdrawing groups on the aromatic ring further enhance potency (3b vs. 4b).
Future Perspectives and Conclusion
The sulfolane scaffold, and in particular 3-aminosulfolane, holds considerable promise for the development of novel therapeutic agents. Its unique combination of physicochemical properties, including high polarity, metabolic stability, and a defined three-dimensional structure, makes it an attractive building block for medicinal chemists. While the exploration of this scaffold has been limited to date, the potential for its use as a constrained amino acid bioisostere and as a core for diverse compound libraries is significant.
Future work in this area should focus on the development of efficient and stereoselective synthetic routes to chiral 3-aminosulfolane derivatives. The systematic evaluation of these compounds in a variety of biological assays will be crucial to unlocking the full therapeutic potential of this underexplored scaffold. As the demand for novel chemical matter with improved drug-like properties continues to grow, the sulfolane framework is poised to emerge as a valuable tool in the medicinal chemist's arsenal.
Protocol for N-functionalization of 1,1-dioxidotetrahydrothien-3-ylamine
An Application Guide to the N-Functionalization of 1,1-Dioxidotetrahydrothien-3-ylamine for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The this compound, commonly known as 3-aminosulfolane, represents a cornerstone scaffold in modern medicinal chemistry. Its sulfone moiety provides a unique combination of properties, including high polarity, metabolic stability, and a rigid conformational structure that can facilitate precise interactions with biological targets.[1][2] The primary amine at the 3-position serves as a versatile chemical handle for introducing a wide array of functional groups, enabling the systematic exploration of chemical space to optimize pharmacological properties. This document provides detailed, field-proven protocols for the N-functionalization of this valuable building block through key synthetic transformations, including reductive amination, acylation, and palladium-catalyzed N-arylation. The methodologies are designed for researchers, scientists, and drug development professionals, with an emphasis on the underlying chemical principles, experimental causality, and robust execution.
Introduction: The Strategic Value of the Sulfolane Scaffold
Cyclic sulfones are integral components in the design of therapeutic agents due to their unique physicochemical properties. The sulfolane ring, in particular, is a saturated, five-membered cyclic sulfone that acts as a bioisostere for various other ring systems, offering improved metabolic stability and pharmacokinetic profiles. The incorporation of sulfur-containing functional groups is a well-established strategy in drug design, with sulfonamides, thioethers, and sulfones being prevalent in numerous FDA-approved drugs.[3][4] N-functionalized derivatives of 3-aminosulfolane have shown promise in a range of therapeutic areas, including as anti-inflammatory, anticancer, and antiproliferative agents.[1] This guide offers a comprehensive overview of reliable methods to derivatize this scaffold, empowering chemists to generate diverse compound libraries for biological screening.
Critical Safety and Handling Protocols
Working with sulfolane and its derivatives requires strict adherence to safety protocols to mitigate potential hazards.[5][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles with side shields, a flame-retardant lab coat, and chemically resistant gloves (consult a glove compatibility chart for specific solvents).[6][7]
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.[5]
-
General Handling: Avoid all personal contact, including inhalation, ingestion, and skin or eye contact.[5][7] Do not eat, drink, or smoke in the laboratory area.[8] Wash hands thoroughly after handling.[5]
-
Accidental Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of running water and soap if available.[7]
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6][7]
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[6][7]
-
-
Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[7]
Core Methodologies for N-Functionalization
The primary amine of this compound serves as a nucleophilic center for a variety of bond-forming reactions. The following sections detail robust protocols for its derivatization. Note that the starting material is often supplied as the hydrochloride salt, which requires neutralization in situ or prior to the reaction.[9]
N-Alkylation via Reductive Amination
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group and an amine into a more substituted amine via an imine intermediate.[10][11][12] This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation using alkyl halides.[13]
Causality and Mechanism: The reaction proceeds in two stages within a single pot. First, the primary amine attacks the carbonyl carbon of an aldehyde or ketone under weakly acidic conditions to form an iminium ion, which then deprotonates to an imine. Second, a mild reducing agent, selective for the iminium ion over the starting carbonyl, reduces the C=N double bond to afford the final alkylated amine.[10][14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation due to its mildness and tolerance of slightly acidic conditions, which catalyze imine formation.[13]
Workflow for Reductive Amination
Caption: One-pot workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound hydrochloride (1.0 eq).
-
Suspend the solid in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Add the desired aldehyde or ketone (1.1 eq).
-
If starting with the hydrochloride salt, add a non-nucleophilic base such as triethylamine (NEt₃) (1.1 eq) to liberate the free amine. Stir for 10 minutes.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Reductive Amination Scope
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Typical Yield |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCM | 6 | 85-95% |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCE | 12 | 80-90% |
| 3 | 4-Methoxybenzaldehyde | NaBH₃CN | MeOH | 8 | 88-96% |
N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that converts the primary amine into a stable amide linkage. This is typically achieved by reacting the amine with a highly reactive acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base.
Causality and Mechanism: The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides, the subsequent collapse of the tetrahedral intermediate expels a chloride ion. A stoichiometric amount of a non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of 3-aminosulfolane.
Detailed Experimental Protocol:
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (NEt₃) or pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallize or purify the crude product by flash column chromatography to yield the pure amide.
Data Summary: N-Acylation Scope
| Entry | Acylating Agent | Base | Solvent | Time (h) | Typical Yield |
| 1 | Acetyl Chloride | NEt₃ | DCM | 2 | 90-98% |
| 2 | Benzoyl Chloride | Pyridine | DCM | 4 | 85-95% |
| 3 | Acetic Anhydride | NEt₃ | THF | 3 | 92-99% |
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[15][16] It allows for the formation of a C(aryl)-N bond under relatively mild conditions, a transformation that is otherwise challenging.[17] The reaction is highly versatile, with a broad substrate scope for both the amine and the aryl halide.[18]
Causality and Mechanism: The reaction proceeds through a catalytic cycle involving a palladium(0) species.[17] The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) complex to form a Pd(II) species; (2) Coordination of the amine to the Pd(II) complex and subsequent deprotonation by a strong base to form a palladium-amido complex; and (3) Reductive elimination from the Pd(II)-amido complex to release the N-aryl amine product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the reaction's success, as it modulates the stability and reactivity of the palladium intermediates.[15][16]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add the strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 eq) and this compound (1.2 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig N-Arylation Scope
| Entry | Aryl Halide | Pd Source/Ligand | Base | Temp (°C) | Typical Yield |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | 100 | 75-90% |
| 2 | 2-Chloropyridine | Pd(OAc)₂ / BippyPhos | K₃PO₄ | 110 | 70-85% |
| 3 | Phenyl triflate | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 90 | 80-92% |
Product Purification and Characterization
Post-reaction work-up and purification are critical for isolating the desired N-functionalized product in high purity.
-
Work-up and Extraction: Standard aqueous work-ups are typically employed to remove inorganic salts and water-soluble reagents. The product is extracted into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying these compounds. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Alternative Purification: For sulfolane-containing compounds that are highly polar, reverse-phase chromatography may be necessary. In some cases, simple recrystallization from an appropriate solvent system can yield highly pure material. Methods for purifying the parent sulfolane solvent, such as vacuum distillation or treatment with ion-exchange resins, can sometimes be adapted for removing stubborn impurities.[2][19][20]
-
Characterization: The identity and purity of the final products should be confirmed using a suite of standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
HPLC: To determine the purity of the final compound (typically >95% for biological testing).
-
Conclusion
The this compound scaffold is a privileged starting point for the synthesis of novel chemical entities in drug discovery. The protocols detailed in this guide for reductive amination, N-acylation, and Buchwald-Hartwig N-arylation provide robust and versatile pathways for its functionalization. By applying these methodologies, researchers can efficiently generate diverse libraries of sulfolane-containing compounds, enabling a thorough exploration of structure-activity relationships and accelerating the identification of new therapeutic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfolane - Wikipedia [en.wikipedia.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cpchem.com [cpchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US3252997A - Purification of sulfolane compounds - Google Patents [patents.google.com]
- 20. EP0412214B1 - Purifying sulfolane - Google Patents [patents.google.com]
The Sulfolane Scaffold in Stereoselective Control: Application Notes for 1,1-Dioxidotetrahydrothien-3-ylamine in Asymmetric Synthesis
Introduction: The Quest for Chirality and the Role of Sulfur Heterocycles
The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.[1] Chiral amines, in particular, are prevalent structural motifs in a vast number of bioactive molecules and serve as critical building blocks, chiral auxiliaries, or ligands in asymmetric catalysis.[1] Among the diverse architectures employed to induce stereoselectivity, sulfur-containing heterocycles have emerged as a powerful class of scaffolds. Their conformational rigidity, combined with the unique stereoelectronic properties of the sulfur atom, offers a robust platform for designing effective chiral auxiliaries and ligands.[2]
This application note focuses on 1,1-dioxidotetrahydrothien-3-ylamine, also known as 3-aminosulfolane. The sulfolane (tetrahydrothiophene-1,1-dioxide) ring is a conformationally well-defined, polar, and chemically robust five-membered ring. While derivatives of 3-aminosulfolane have been synthesized for biological evaluation, its application as a stereochemical controller in asymmetric synthesis is a nascent and underexplored field. This guide will, therefore, provide a forward-looking perspective, proposing a viable pathway for its enantioselective synthesis and outlining its potential applications as a versatile tool for asymmetric transformations, supported by established principles in stereoselective catalysis.
Part 1: Proposed Enantioselective Synthesis of this compound
A direct and efficient method for obtaining enantiopure 3-aminosulfolane is paramount for its exploration in asymmetric synthesis. While achiral syntheses have been reported, a catalytic asymmetric approach would be the most desirable. Drawing from the significant progress in the asymmetric hydrogenation of enamines, we propose a highly plausible and efficient route starting from the readily available 3-sulfolene.[2][3][4][5][6]
The key transformation is the asymmetric hydrogenation of an in situ generated enamine intermediate. Transition metal catalysts, particularly those based on iridium and rhodium with chiral phosphine ligands, have demonstrated exceptional efficacy in the hydrogenation of cyclic enamines, affording chiral cyclic tertiary and secondary amines with excellent enantioselectivities.[2][4][5][6]
Proposed Synthetic Workflow
The proposed two-step, one-pot synthesis of chiral this compound hydrochloride is outlined below.
dot
Caption: Proposed one-pot synthesis of chiral 3-aminosulfolane.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize enantiomerically enriched (S)-1,1-dioxidotetrahydrothien-3-ylamine hydrochloride.
Materials:
-
3-Sulfolene (Tetrahydrothiophene-1,1-dioxide, 2,3-dihydro-)
-
Pyrrolidine
-
[Ir(COD)Cl]₂ (Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
(Rₐ,S,S)-SpiroPhos Ligand (or other suitable chiral phosphoramidite ligand)
-
Hydrogen gas (high purity)
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (MeOH, anhydrous)
-
Hydrochloric acid (ethanolic solution)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Enamine Formation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-sulfolene (1.0 eq) and anhydrous toluene.
-
Add pyrrolidine (1.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, using a Dean-Stark trap to remove water.
-
After cooling to room temperature, remove the solvent in vacuo to yield the crude enamine, which is used directly in the next step without further purification.
-
-
Asymmetric Hydrogenation:
-
In a separate glovebox, prepare the catalyst by stirring [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (Rₐ,S,S)-SpiroPhos, 1.1 mol%) in anhydrous THF for 30 minutes.
-
Transfer the crude enamine from Step 1 into a high-pressure autoclave under an inert atmosphere.
-
Add anhydrous THF and anhydrous MeOH (2:1 v/v) to dissolve the enamine.
-
Add the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 50-100 atm.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Isolation:
-
Carefully vent the autoclave and purge with inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in diethyl ether and cool to 0 °C.
-
Add a stoichiometric amount of ethanolic HCl solution to precipitate the hydrochloride salt of the product amine.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry in vacuo to afford the title compound.
-
-
Characterization:
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC after derivatization to a suitable amide or carbamate (e.g., with benzoyl chloride or a chiral derivatizing agent).
-
Part 2: Potential Applications in Asymmetric Synthesis
The rigid sulfolane backbone and the stereochemically defined amine functionality make chiral this compound a promising candidate for several applications in asymmetric synthesis.
As a Chiral Ligand for Transition Metal Catalysis
The primary amine can be readily derivatized to form a wide range of bidentate or tridentate ligands for transition metal catalysis. The electron-withdrawing nature of the sulfone group can modulate the electronic properties of the resulting metal complex, potentially influencing its reactivity and selectivity.
| Ligand Type | Potential Derivatization | Target Reactions |
| P,N Ligands | Reaction with 2-(diphenylphosphino)benzaldehyde followed by reduction. | Asymmetric Hydrogenation, Allylic Alkylation |
| N,N Ligands | Condensation with chiral amino alcohols or salicylaldehydes. | Asymmetric Epoxidation, Cyclopropanation |
| Oxazoline Ligands | Conversion to an amino alcohol and subsequent cyclization. | Friedel-Crafts Alkylation, Diels-Alder Reactions |
dot
Caption: Generalized catalytic cycle for a metal-sulfolane ligand complex.
As a Chiral Auxiliary
A chiral auxiliary temporarily attaches to a substrate to direct a stereoselective reaction, after which it is cleaved and can be recovered.[7] this compound can be converted into an amide with a prochiral carboxylic acid or enoate. The rigid sulfolane ring would effectively shield one face of the enolate or alkene, directing the approach of an electrophile or nucleophile.
Example Application: Asymmetric Alkylation
-
Amide Formation: Couple the chiral amine with a carboxylic acid (e.g., propanoic acid) using a standard coupling reagent like DCC or EDC.
-
Enolate Formation: Treat the resulting amide with a strong, non-nucleophilic base such as LDA or LHMDS at low temperature (-78 °C) to form a chiral enolate.
-
Diastereoselective Alkylation: Add an electrophile (e.g., benzyl bromide). The bulky sulfolane auxiliary will direct the alkylation to the less hindered face of the enolate.
-
Auxiliary Cleavage: Mild acidic or basic hydrolysis will cleave the amide bond to release the chiral carboxylic acid and recover the 3-aminosulfolane auxiliary.
As a Chiral Building Block in Medicinal Chemistry
The incorporation of rigid, polar scaffolds is a common strategy in drug design to improve pharmacokinetic properties and target binding affinity. Chiral 3-aminosulfolane represents a valuable building block for creating novel chemical entities with defined stereochemistry. The amine serves as a handle for further functionalization, while the sulfone group can act as a hydrogen bond acceptor. Its use in the synthesis of NRF2 activators highlights its potential in medicinal chemistry, where stereoisomers often exhibit profoundly different biological activities and safety profiles.[3]
Conclusion and Future Outlook
While direct applications of this compound in asymmetric synthesis are not yet established in the literature, its structural features present a compelling case for its investigation. The proposed asymmetric synthesis via enamine hydrogenation offers a practical entry point to this chiral scaffold. Its potential to be elaborated into novel chiral ligands, employed as a robust chiral auxiliary, or used as a stereodefined building block makes it a promising target for future research in asymmetric catalysis and drug discovery. The protocols and applications outlined in this note serve as a foundational guide for researchers aiming to explore the stereochemical potential of the chiral sulfolane framework.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly enantioselective synthesis of chiral cyclic allylic amines via Rh-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Enamines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of chiral cyclic amines via Ir-catalyzed enantioselective hydrogenation of cyclic imines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The 3-Aminosulfolane Scaffold: A Privileged Motif in Bioactive Molecule Synthesis
An Application Guide for Medicinal Chemists
Introduction: The Rise of a Versatile Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer favorable physicochemical and pharmacological properties is relentless. Among the saturated heterocyclic systems, 3-aminotetrahydrothiophene 1,1-dioxide, colloquially known as 3-aminosulfolane, has emerged as a particularly valuable building block. Its appeal lies in a unique combination of features: a rigid, five-membered sulfone ring, a key amino group for versatile derivatization, and inherent polarity. The sulfone moiety (SO₂) is a potent hydrogen bond acceptor, while the saturated ring system provides a three-dimensional exit vector for substituents, enabling sophisticated exploration of chemical space.[1] This guide provides an in-depth exploration of the 3-aminosulfolane scaffold, detailing its application in the synthesis of high-impact bioactive molecules with proven protocols and expert insights.
Physicochemical Profile
The parent compound, 3-aminotetrahydrothiophene 1,1-dioxide, is most commonly handled in its hydrochloride salt form, which enhances stability and simplifies handling.
| Property | Value | Source |
| Chemical Formula | C₄H₁₀ClNO₂S | [2] |
| Molecular Weight | 171.65 g/mol | [2] |
| CAS Number | 51642-03-6 | [2][3] |
| Appearance | Solid | N/A |
| Parent Compound | 3-Thiophenamine, tetrahydro-, 1,1-dioxide | [2] |
Core Application I: Non-Electrophilic NRF2 Activators for Cytoprotective Therapy
Scientific Rationale: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response element (ARE), a critical pathway for cellular defense against oxidative stress. While activating NRF2 is a promising therapeutic strategy, many existing activators are electrophilic Michael acceptors (e.g., bardoxolone methyl), which can lead to off-target reactivity and cytotoxicity.[4] The development of non-electrophilic NRF2 activators is therefore a high-priority goal. The 3-aminosulfolane scaffold has proven to be an excellent central core for this purpose, with the sulfone linkage being essential for inducing ARE activity.[4]
Synthetic Strategy Overview
The synthesis of potent NRF2 activators often involves a conjugate addition of various amines to a sulfolene precursor, which is itself derived from commercially available materials. This approach allows for systematic modification of the molecule to fine-tune its potency and efficacy. The workflow below illustrates a proven path to a series of potent bis-sulfone analogs.[4]
Caption: Synthetic workflow for bis-sulfone NRF2 activators.
Protocol 1: Synthesis of Bis-Sulfone NRF2 Activators
This protocol is adapted from a reported, successful synthesis campaign.[4]
Step 1: Synthesis of β-Bromosulfide Intermediate (14)
-
To a solution of 3-sulfolene (1.0 eq) in a suitable solvent like acetonitrile, add 3,4-dichlorobenzenethiol (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous work-up, extracting the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-bromosulfide.
Step 2: Dehydrobromination (15)
-
Dissolve the crude β-bromosulfide from Step 1 in dichloromethane (CH₂Cl₂).
-
Add pyridine (2.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion (typically 4-6 hours), cool the mixture to room temperature.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, filter, and concentrate. Purify the residue by column chromatography to obtain the dehydrobrominated product.
Step 3: Oxidation to Bis-sulfone Precursor
-
Dissolve the product from Step 2 in CH₂Cl₂ and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise.
-
Scientist's Note: m-CPBA is a common and effective oxidant for converting sulfides to sulfones. The reaction is exothermic, so slow addition at low temperature is crucial to control the reaction rate and prevent side reactions.
-
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a solution of sodium thiosulfate, followed by a wash with sodium bicarbonate.
-
Extract the product, dry the organic layer, and concentrate to yield the bis-sulfone precursor, which can be purified by chromatography if necessary.
Step 4: Conjugate Addition with Amines (Final Products 17-28)
-
Dissolve the bis-sulfone precursor (1.0 eq) in a polar solvent such as methanol or acetonitrile.
-
Add the desired primary or secondary amine (1.2-1.5 eq).
-
For less reactive amines, a mild base (e.g., triethylamine or DIPEA) may be added to facilitate the reaction.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Remove the solvent under reduced pressure and purify the final compound by column chromatography or recrystallization.
Biological Activity Data
The following table summarizes the efficacy and cytotoxicity of key analogs synthesized using this approach.[4]
| Compound | ARE-LUC Induction EC₅₀ (μM) | Fold Induction (FI) at 10 μM | Cytotoxicity IC₅₀ (μM) |
| 17 | 0.09 | 10.9 | > 30 |
| 18 | 0.08 | 10.1 | > 30 |
| 22 | 0.11 | 9.8 | > 30 |
EC₅₀: Concentration for half-maximal induction. IC₅₀: Concentration for 50% cytotoxicity.[4]
Core Application II: Modulators of RORγt for Autoimmune Disorders
Scientific Rationale: The Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that serves as a key transcription factor in the differentiation of Th17 cells. These cells are pivotal in the pathogenesis of numerous inflammatory and autoimmune diseases. Therefore, modulating RORγt activity with small molecules is a validated therapeutic strategy.[5] The 3-aminosulfolane scaffold can be incorporated as a polar, three-dimensional element in RORγt modulators, often connected via a stable amide linkage.
Synthetic Strategy Overview
The primary synthetic route leverages the nucleophilic amine of 3-aminosulfolane hydrochloride for amide bond formation with various carboxylic acid-containing fragments. Standard peptide coupling reagents are highly effective for this transformation.
Caption: General scheme for amide coupling to form RORγt modulators.
Protocol 2: General Procedure for Amide Coupling
This protocol is a generalized method based on standard practices in medicinal chemistry for synthesizing RORγt modulators.[5]
-
To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF), add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq).
-
Scientist's Note: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly useful for coupling sterically hindered partners or for preventing epimerization of chiral centers adjacent to the carboxylic acid.
-
-
Add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (1.2 eq) to the reaction mixture. The excess base (DIPEA) will neutralize the hydrochloride salt in situ.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50 °C) for 12-24 hours. Monitor progress by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with water to precipitate the product or dilute with an organic solvent (e.g., ethyl acetate) for aqueous work-up.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), saturated sodium bicarbonate, and brine to remove excess reagents and DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final amide.
Conclusion and Future Outlook
The 3-aminotetrahydrothiophene 1,1-dioxide scaffold is a testament to the power of small, rigid, and polar motifs in modern drug design. Its utility in creating potent and selective NRF2 activators and RORγt modulators highlights its value as a non-classical bioisostere and a versatile synthetic handle.[4][5] The synthetic protocols provided herein offer reliable pathways to access these important classes of molecules. As medicinal chemists continue to push the boundaries of chemical space, the strategic incorporation of scaffolds like 3-aminosulfolane will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 51642-03-6 Cas No. | 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride | Apollo [store.apolloscientific.co.uk]
- 4. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for coupling reactions with 1,1-dioxidotetrahydrothien-3-ylamine
An Application Guide for the Synthetic Utility of 1,1-Dioxidotetrahydrothien-3-ylamine
Introduction: The Sulfolane Moiety in Modern Chemistry
This compound, commonly referred to as 3-aminosulfolane, is a saturated heterocyclic primary amine that has emerged as a valuable building block in medicinal chemistry and materials science. Its rigid, polar sulfone group combined with a versatile amino functionality makes it an attractive scaffold for introducing favorable physicochemical properties into target molecules, such as improved polarity, metabolic stability, and aqueous solubility. This guide provides detailed experimental protocols for three fundamental coupling reactions involving this amine: amide bond formation, Buchwald-Hartwig amination, and reductive amination.
The amine is typically available as its hydrochloride salt, and it is crucial to liberate the free amine in situ or prior to the reaction by using an appropriate base.[1][2] All protocols outlined below assume the use of the hydrochloride salt unless otherwise specified and incorporate a base for this purpose.
Core Coupling Strategies
The primary amino group of 3-aminosulfolane is a versatile nucleophile, enabling its incorporation into a wide array of molecular architectures through several robust coupling methodologies. The choice of strategy depends on the desired final structure, specifically the nature of the bond being formed to the nitrogen atom.
Caption: Key coupling pathways for this compound.
Protocol 1: Amide Bond Formation via Activated Esters
The formation of an amide bond is one of the most performed transformations in pharmaceutical chemistry.[3] The reaction involves the activation of a carboxylic acid, which is then susceptible to nucleophilic attack by the amine.[4] Modern coupling reagents, such as uronium or phosphonium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and minimize side reactions and epimerization.
Causality and Mechanistic Insight
The coupling reagent (e.g., HATU) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate (or an active ester with additives like HOBt). This intermediate is an excellent electrophile. The nitrogen of 3-aminosulfolane then attacks the carbonyl carbon of this activated intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond and releases the coupling agent byproducts. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloride salt of the starting amine and to scavenge the acid produced during the reaction.
Detailed Experimental Protocol
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in a suitable anhydrous solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1–0.5 M).
-
Activation: Add the coupling reagent, HATU (1.1 eq.), and a non-nucleophilic base, DIPEA (3.0 eq.). Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for efficient reaction.
-
Amine Addition: Add this compound hydrochloride (1.2 eq.) to the activated acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HATU byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | HATU, HBTU, T3P | High efficiency, low racemization. |
| Base | DIPEA, N-Methylmorpholine | Non-nucleophilic; prevents unwanted side reactions. |
| Solvent | DMF, DCM, Acetonitrile | Good solubility for reactants and reagents. |
| Stoichiometry | Amine (1.2 eq.), HATU (1.1 eq.), Base (3.0 eq.) | A slight excess of amine ensures full consumption of the valuable acid. Excess base neutralizes the HCl salt and reaction byproducts. |
| Temperature | 0 °C to Room Temperature | Mild conditions preserve sensitive functional groups. |
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for constructing carbon-nitrogen bonds, particularly for the synthesis of N-aryl amines.[5][6] This reaction allows for the coupling of 3-aminosulfolane with a variety of aryl halides (iodides, bromides, chlorides) and triflates. The success of the reaction is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[7]
Causality and Mechanistic Insight
The reaction proceeds via a catalytic cycle.[8] First, a Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex. The amine then coordinates to this complex, and subsequent deprotonation by the base forms a palladium-amido intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The phosphine ligand is critical for stabilizing the palladium intermediates and facilitating the key steps of oxidative addition and reductive elimination. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often highly effective.[9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
-
Flask Preparation: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 eq.), palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Reagent Addition: Under the inert atmosphere, add this compound hydrochloride (1.2-1.5 eq.) and the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/XPhos, Pd(OAc)₂/RuPhos | Effective for a broad range of aryl halides, including chlorides.[9] |
| Base | NaOtBu (strong), Cs₂CO₃ (milder) | Base strength influences reaction rate and functional group tolerance.[8] |
| Solvent | Toluene, Dioxane | High-boiling, non-coordinating solvents are preferred. |
| Temperature | 80–110 °C | Sufficient thermal energy is needed for oxidative addition. |
Protocol 3: One-Pot Reductive Amination
Reductive amination is a highly effective method for forming carbon-nitrogen single bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] The one-pot procedure is particularly efficient as it avoids the isolation of the intermediate imine/enamine.[11]
Causality and Mechanistic Insight
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate.[12] Under mildly acidic conditions, the hemiaminal dehydrates to form an electrophilic iminium ion. A mild, selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is then used to reduce the iminium ion to the final amine product.[13] STAB is ideal for this one-pot process because it is less reactive towards aldehydes and ketones than it is towards the protonated imine (iminium ion), preventing premature reduction of the starting carbonyl.[13]
Caption: Workflow for one-pot reductive amination.
Detailed Experimental Protocol
-
Reagent Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and this compound hydrochloride (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Base Addition: Add a base, such as triethylamine (TEA) or DIPEA (1.5 eq.), to neutralize the hydrochloride salt. Stir for 10-15 minutes.
-
Acid Catalyst (Optional): For less reactive ketones, a small amount of acetic acid (0.5-1.0 eq.) can be added to catalyze iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the mixture. The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | NaBH(OAc)₃ (STAB), NaBH₃CN | Mild and selective for the iminium ion over the carbonyl.[13] |
| Solvent | DCM, DCE, THF | Aprotic solvents that do not react with the reducing agent. |
| pH/Catalyst | Acetic Acid (optional) | Mildly acidic conditions facilitate the dehydration of the hemiaminal.[11] |
| Stoichiometry | Amine (1.2 eq.), Reducing Agent (1.5 eq.) | Ensures complete conversion of the carbonyl compound. |
References
- 1. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocol: A Scalable, High-Yield Synthesis of 3-Aminosulfolane for Pharmaceutical and Research Applications
Introduction and Strategic Overview
Sulfolane (tetrahydrothiophene-1,1-dioxide) and its derivatives are widely utilized as industrial solvents and synthetic intermediates.[1][2] The parent compound is typically synthesized via the reaction of butadiene with sulfur dioxide to form 3-sulfolene, which is subsequently hydrogenated.[2] The introduction of an amino group onto the sulfolane scaffold, specifically at the 3-position, creates a versatile bifunctional molecule with broad applications.
This guide outlines a scalable synthetic strategy that prioritizes commercially available starting materials, process safety, and product purity. The chosen pathway involves two key transformations:
-
Hydrogenation of 3-Sulfolene: Production of the core sulfolane ring from its unsaturated precursor, 3-sulfolene (also known as butadiene sulfone).
-
Amination via Nucleophilic Substitution: Introduction of the amine functionality. While several methods exist for amine synthesis,[3] a practical approach for scale-up involves the conversion of an intermediate to the amine. A common industrial route, amination of a halo-sulfolane intermediate with ammonia under pressure, is detailed. This method is cost-effective and amenable to large-scale production.
The overall workflow is designed to be linear and efficient, minimizing complex purification steps until the final product stage.
References
Application Note: Quantitative Analysis of 1,1-Dioxidotetrahydrothien-3-ylamine
For: Researchers, scientists, and drug development professionals.
Introduction
1,1-Dioxidotetrahydrothien-3-ylamine, also known as 3-aminosulfolane, is a primary amine derivative of sulfolane. As a polar, small molecule, its accurate quantification in various matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is crucial for research, development, and quality control. The inherent properties of this compound—high polarity and the lack of a strong chromophore—present significant challenges for conventional analytical techniques like reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.
This application note provides detailed protocols for two robust and validated analytical methods for the quantification of this compound:
-
HPLC with UV/Fluorescence Detection following Pre-column Derivatization: A widely accessible and reliable method that enhances the chromatographic retention and detectability of the analyte.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Hydrophilic Interaction Liquid Chromatography (HILIC): A highly sensitive and selective method that allows for the direct analysis of the underivatized amine.
These protocols are designed to be self-validating, with explanations of the scientific principles behind the chosen methodologies to ensure technical accuracy and reproducibility.
Method 1: HPLC with UV/Fluorescence Detection via Pre-column Derivatization with o-Phthalaldehyde (OPA)
Principle and Rationale
Direct analysis of this compound by reversed-phase HPLC is hampered by its poor retention on nonpolar stationary phases and its lack of significant UV absorbance. To overcome these limitations, pre-column derivatization with o-phthalaldehyde (OPA) is employed. OPA reacts specifically with primary amines in the presence of a thiol to form highly fluorescent and UV-active isoindole derivatives.[1][2][3] This derivatization significantly increases the hydrophobicity of the analyte, leading to better retention on a C18 column, and allows for sensitive detection by either UV or fluorescence detectors.[4][5]
Caption: Workflow for OPA Derivatization and HPLC Analysis.
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA) or other suitable thiol
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.[1]
-
OPA/MPA Reagent: Dissolve 10 mg of OPA in 1 ml of methanol. Add 10 µL of 3-mercaptopropionic acid and bring the volume to 10 ml with 0.4 M borate buffer (pH 10.2). This reagent is light-sensitive and should be prepared fresh daily.[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in water to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
3. Derivatization Procedure:
-
In a microcentrifuge tube or autosampler vial, add 100 µL of the sample or standard solution.
-
Add 100 µL of the OPA/MPA reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature, protected from light.[4]
-
Inject the derivatized sample onto the HPLC system. The derivatives are not highly stable, so consistent timing between derivatization and injection is crucial for reproducibility.[5]
4. HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile)
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection:
-
UV: 338 nm
-
Fluorescence: Excitation at 340 nm, Emission at 455 nm
-
Data and Performance Characteristics
The following table summarizes the expected performance characteristics of this method, which should be confirmed during method validation according to ICH guidelines.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~10-50 ng/mL |
| Limit of Quantification (LOQ) | ~50-150 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% for intra-day and inter-day |
Method 2: LC-MS/MS with Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle and Rationale
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. To address the challenge of retaining the polar this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This creates an aqueous layer on the surface of the stationary phase, into which the polar analyte can partition, leading to its retention.[6] This approach eliminates the need for derivatization, simplifying sample preparation and avoiding potential issues with derivative stability.[7] Tandem mass spectrometry provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM).
Caption: Workflow for HILIC-LC-MS/MS Analysis.
Experimental Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in a solvent matching the initial mobile phase composition (e.g., 95% acetonitrile) to create calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
3. Sample Preparation:
-
Dilute the sample with a 95:5 (v/v) acetonitrile/water mixture to ensure compatibility with the initial HILIC mobile phase conditions.
-
Vortex and centrifuge if necessary.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
4. LC-MS/MS Conditions:
-
LC System:
-
Column: HILIC (BEH Amide), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-9 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): 136.0 m/z ([M+H]⁺ for C₄H₉NO₂S)
-
Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of the amino group or ring opening. Example transitions could be 136.0 -> 119.0 (loss of NH₃) or 136.0 -> 70.0 (sulfolene fragment).
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.
-
Method Validation and Trustworthiness
Both protocols must be fully validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure their trustworthiness for the intended application.[8][9] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Calibration Curve and Linearity: Demonstrating a proportional relationship between the instrument response and the known concentrations of the analyte.
-
Accuracy and Precision: Ensuring the closeness of the measured values to the true value and the reproducibility of the measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Stability: Evaluating the stability of the analyte in the sample matrix and in prepared solutions under various storage and handling conditions.
Conclusion
The choice between the two presented methods depends on the specific requirements of the analysis. The HPLC-UV/FLD method with OPA derivatization is a cost-effective and reliable approach suitable for routine quality control and research applications where high sensitivity is not paramount. The HILIC-LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in complex matrices such as biological fluids, and for applications requiring a high degree of confidence in the results. Both methods, when properly validated, provide robust and reliable quantification of this challenging polar compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. shodex.com [shodex.com]
- 8. youtube.com [youtube.com]
- 9. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Optimizing reaction conditions for 1,1-dioxidotetrahydrothien-3-ylamine synthesis
Welcome to the dedicated technical support center for the synthesis of 1,1-dioxidotetrahydrothien-3-ylamine (also known as 3-aminosulfolane). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to optimize your reaction conditions and overcome common experimental hurdles.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often incorporated into molecules with a range of biological activities. The sulfone moiety can act as a hydrogen bond acceptor and improve the physicochemical properties of drug candidates.[1] The synthesis of this compound, however, can present several challenges, from precursor preparation to the critical amination step and final purification. This guide will address these challenges in a structured, problem-solving format.
Synthetic Pathways Overview
The synthesis of this compound typically proceeds through a multi-step sequence, starting from readily available precursors. A general overview of the synthetic strategy is outlined below. The core of the synthesis involves the formation of the sulfolane ring, followed by the introduction of the amine functionality at the 3-position.
Caption: General synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured to address specific issues you may encounter during the synthesis.
Part 1: Synthesis of the Sulfolane Precursor
Question 1: My 3-sulfolene synthesis from butadiene and sulfur dioxide is giving low yields. What are the common causes?
Answer: The cheletropic reaction between butadiene and sulfur dioxide to form 3-sulfolene is generally efficient but can be hampered by several factors.[2]
-
Suboptimal Reaction Conditions:
-
Temperature and Pressure: This reaction is typically performed in an autoclave under pressure. Ensure your reaction temperature is optimized. While the reaction can proceed at room temperature over several days, heating to around 100-130°C can significantly reduce the reaction time.
-
Solvent: While often run neat, the choice of solvent can influence the reaction. Ensure the solvent is inert and appropriate for the reaction temperature and pressure.
-
-
Reagent Purity and Stability:
-
Butadiene Polymerization: Butadiene can polymerize, especially at elevated temperatures. The addition of a radical inhibitor like hydroquinone is crucial to prevent this side reaction.
-
Sulfur Dioxide Quality: Ensure the sulfur dioxide used is of high purity and anhydrous, as impurities can interfere with the reaction.
-
-
Troubleshooting Table: 3-Sulfolene Synthesis
Problem Potential Cause Recommended Solution Low conversion of starting materials Insufficient reaction time or temperature. Gradually increase the reaction temperature and/or extend the reaction time. Monitor by TLC or GC-MS. Formation of polymeric material Polymerization of butadiene. Add a radical inhibitor such as hydroquinone or pyrogallol to the reaction mixture. | Inconsistent yields | Leak in the autoclave leading to loss of volatile reagents. | Ensure the autoclave is properly sealed and pressure-tested before use. |
Question 2: I'm having trouble with the hydrogenation of 3-sulfolene to sulfolane. What should I look out for?
Answer: The catalytic hydrogenation of 3-sulfolene to sulfolane is a critical step.[3] Common issues include catalyst deactivation and incomplete reaction.
-
Catalyst Selection and Handling:
-
Catalyst Activity: Raney Nickel is a commonly used catalyst.[3] Ensure the catalyst is fresh and active. The activity of Raney Nickel can diminish over time with improper storage.
-
Catalyst Poisoning: The sulfolene precursor may contain impurities that can poison the catalyst. Purifying the 3-sulfolene by recrystallization before hydrogenation can improve results.[3]
-
-
Reaction Parameters:
-
Hydrogen Pressure: The reaction is typically run under hydrogen pressure (e.g., 100-300 psig).[3] Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction.
-
Temperature: While the reaction is exothermic, maintaining a temperature of around 100-150°F is often recommended.[3]
-
-
Troubleshooting Workflow: Sulfolene Hydrogenation
Caption: Decision-making workflow for troubleshooting sulfolene hydrogenation.
Part 2: The Amination Step
The introduction of the amine group at the 3-position of the sulfolane ring is the most challenging step and can be approached through several synthetic strategies.
Question 3: I am attempting a reductive amination of 3-ketosulfolane, but the reaction is sluggish and gives multiple products. How can I optimize this?
Answer: Reductive amination is a powerful method for amine synthesis, but its success with 3-ketosulfolane depends on careful control of reaction conditions to favor imine formation and subsequent reduction.[4][5][6]
-
Imine Formation Issues:
-
pH Control: The formation of the imine intermediate is pH-sensitive. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration to the imine.
-
Steric Hindrance: The choice of amine is critical. Bulky amines may react slowly.
-
-
Reducing Agent Selection:
-
Selectivity: A mild and selective reducing agent is required to reduce the imine in the presence of the ketone starting material. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is more reactive towards the protonated imine than the ketone at slightly acidic pH.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and often safer alternative.[7]
-
Side Reactions: Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone to 3-hydroxysulfolane, leading to a mixture of products.
-
-
Troubleshooting Table: Reductive Amination of 3-Ketosulfolane
Problem Potential Cause Recommended Solution Low conversion of 3-ketosulfolane Inefficient imine formation. Add a catalytic amount of a weak acid (e.g., acetic acid). Monitor imine formation by NMR or IR before adding the reducing agent. Formation of 3-hydroxysulfolane Ketone reduction by the reducing agent. Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. Ensure the pH is in the optimal range for imine reduction. | Dialkylation of the amine | The product amine is more nucleophilic than the starting amine. | Use a large excess of the starting amine. Alternatively, consider a stepwise procedure where the imine is formed first, isolated, and then reduced.[7] |
Question 4: I am considering a substitution reaction on a 3-halosulfolane. What are the potential challenges?
Answer: Nucleophilic substitution on a 3-halosulfolane with an amine or an amine equivalent can be a viable route. However, elimination reactions can be a significant competing pathway.
-
Competition between Substitution and Elimination: The protons alpha to the sulfone group are acidic, and in the presence of a basic amine, E2 elimination to form 3-sulfolene can be a major side reaction.
-
Strategies to Favor Substitution:
-
Choice of Nucleophile: Using a less basic nitrogen nucleophile can minimize elimination. For example, using sodium azide followed by reduction is a common strategy to introduce an amino group while avoiding strong bases.
-
Reaction Conditions: Lower reaction temperatures generally favor substitution over elimination. The choice of a polar aprotic solvent can also influence the reaction outcome.
-
-
Reaction Scheme: Azide Substitution and Reduction
Caption: A two-step amination strategy via an azide intermediate.
Part 3: Purification and Characterization
Question 5: How can I effectively purify the final this compound product?
Answer: The purification of 3-aminosulfolane can be challenging due to its polarity and potential for contamination with starting materials or byproducts.
-
Crystallization of the Hydrochloride Salt: A common and effective purification method is the conversion of the free amine to its hydrochloride salt. The amine is typically dissolved in a suitable organic solvent (e.g., isopropanol, ethanol), and then a solution of HCl in the same or another solvent (e.g., HCl in ether or isopropanol) is added. The hydrochloride salt often precipitates as a crystalline solid, which can be collected by filtration and washed with a cold solvent.
-
Column Chromatography: If the product is not crystalline or contains impurities with similar solubility, column chromatography on silica gel may be necessary. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol, is typically required to elute the polar amine and prevent tailing.
-
Troubleshooting Purification:
-
Oily Hydrochloride Salt: If the hydrochloride salt oils out instead of crystallizing, try using a different solvent system for the salt formation or attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Incomplete Separation by Chromatography: If impurities co-elute with the product, consider using a different stationary phase (e.g., alumina) or a different solvent system.
-
Question 6: What are the key characteristic signals I should look for in the NMR spectrum of this compound?
Answer: The ¹H and ¹³C NMR spectra will show characteristic signals for the sulfolane ring protons and carbons. The exact chemical shifts will depend on the solvent and whether the free base or a salt is being analyzed.
-
¹H NMR: Expect a complex multiplet pattern for the methylene protons of the sulfolane ring. The proton on the carbon bearing the amino group (H-3) will typically appear as a multiplet. The protons on the carbons adjacent to the sulfone group (C-2 and C-5) will be shifted downfield.
-
¹³C NMR: The carbons of the sulfolane ring will show distinct signals. The carbon attached to the amino group (C-3) and the carbons adjacent to the sulfone group (C-2 and C-5) will be the most deshielded.
It is always recommended to compare the obtained spectra with literature data or a reference standard for confirmation.
Experimental Protocols
Protocol 1: General Procedure for the Reductive Amination of 3-Ketosulfolane
-
To a solution of 3-ketosulfolane (1.0 eq) and the desired amine (1.1 - 2.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol) at room temperature, add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or by crystallization of the hydrochloride salt.
Protocol 2: Purification by Crystallization of the Hydrochloride Salt
-
Dissolve the crude this compound in a minimal amount of a suitable solvent such as isopropanol or ethanol.
-
Slowly add a solution of hydrogen chloride (e.g., 2 M in diethyl ether or acetyl chloride in isopropanol) dropwise with stirring until the solution is acidic (test with pH paper).
-
Stir the mixture at room temperature or cool in an ice bath to induce crystallization. If no crystals form, try scratching the inner wall of the flask with a glass rod.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., cold isopropanol or diethyl ether).
-
Dry the purified this compound hydrochloride under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfolene - Wikipedia [en.wikipedia.org]
- 3. US3928385A - Conversion of sulfolene to sulfolane in the presence of a tertiary amine - Google Patents [patents.google.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Technical Support Center: Purification of 1,1-dioxidotetrahydrothien-3-ylamine
Welcome to the technical support guide for the purification of 1,1-dioxidotetrahydrothien-3-ylamine and its salts. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile sulfolane-based amine. Here, we address common challenges encountered during its isolation and purification from complex reaction mixtures, providing both theoretical explanations and actionable, field-proven protocols.
Troubleshooting Guide: Common Purification Issues
This section directly addresses specific experimental hurdles in a question-and-answer format.
Question 1: My final product is an intractable oil or gum after solvent removal, not the expected solid. How can I crystallize it?
Possible Causes:
-
Residual Solvent: High-boiling point solvents used in the reaction (e.g., sulfolane, DMSO, DMF) are notoriously difficult to remove and can prevent crystallization.[1]
-
Hygroscopic Nature: The free amine is hygroscopic and can absorb atmospheric moisture to form a viscous hydrate.
-
Impurity Interference: The presence of unreacted starting materials or byproducts can act as a "crystallization inhibitor."
-
Incorrect Form: You may have isolated the free base, which is lower melting or an oil at room temperature, whereas the hydrochloride salt is typically a stable, crystalline solid.[2][3][4]
Solutions & Protocols:
-
Convert to the Hydrochloride (HCl) Salt: This is the most robust method for obtaining a crystalline solid. The protonated amine has stronger crystal lattice energy.
-
Protocol: Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol (IPA) or methanol. Slowly add a solution of HCl in IPA (or bubble dry HCl gas) until the pH is acidic (check with pH paper). The HCl salt should precipitate. If it doesn't, the addition of a less polar co-solvent like diethyl ether or MTBE can induce precipitation.[5]
-
-
Azeotropic Removal of Water: If you suspect water is the issue, dissolve the oil in a solvent that forms an azeotrope with water (e.g., toluene) and remove it under reduced pressure. Repeat this process 2-3 times.
-
High-Vacuum Distillation/Kugelrohr: If the impurity is non-volatile and your product is thermally stable, short-path distillation under high vacuum can be effective. However, sulfolane derivatives can decompose at elevated temperatures, so this should be approached with caution.[6]
Question 2: I'm struggling to remove the sulfolane reaction solvent. It persists even after extraction and rotary evaporation.
Possible Causes:
-
High Boiling Point & Polarity: Sulfolane has a very high boiling point (~285 °C) and is miscible with water, making it difficult to remove by standard evaporation or simple aqueous extraction.[1][7]
Solutions & Protocols:
-
Precipitation/Anti-Solvent Addition: Since this compound is a polar compound, this technique leverages the high water solubility of sulfolane.
-
Protocol: Cool the reaction mixture in an ice bath. Slowly add a large volume of cold water or brine.[1] Your product, especially if it's a less polar derivative or can be converted to a salt, may precipitate as a solid. The highly soluble sulfolane will remain in the aqueous layer.
-
-
Liquid-Liquid Extraction (pH-dependent): This is the classic method for separating amines.
-
Workflow:
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer, while non-basic impurities and sulfolane (partially) remain in the organic layer.
-
Separate the layers. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and basify it slowly with a base (e.g., 2M NaOH, NaHCO₃) to pH > 10. This deprotonates the amine, making it less water-soluble.
-
Extract the free amine back into an organic solvent (repeat 3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the purified free base.
-
-
Workflow for Amine Extraction
Caption: pH-swing liquid-liquid extraction workflow.
Question 3: My purified hydrochloride salt shows persistent impurities by HPLC/NMR. How can I improve its purity?
Possible Causes:
-
Co-precipitation: Impurities with similar solubility profiles may have co-precipitated with your product during salt formation.
-
Thermal Degradation: As sulfolane compounds can degrade with heat, purification methods involving high temperatures might generate new impurities.[8]
-
Trapped Starting Materials: The crystal lattice of the salt may have trapped neutral, unreacted starting materials.
Solutions & Protocols:
-
Recrystallization: This is the most powerful technique for purifying crystalline solids. The key is selecting the right solvent system.
-
Protocol:
-
Dissolve the impure HCl salt in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water).
-
If the solution has color, you can add a small amount of activated charcoal and hot-filter it to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
-
Solvent Selection Table:
Solvent/System Target Form Rationale Isopropanol (IPA) HCl Salt Good for many HCl salts; less soluble than in ethanol.[5] Ethanol/Water HCl Salt Water increases solubility when hot; pure ethanol for washing. Methanol/Diethyl Ether HCl Salt Dissolve in methanol, then add ether as an anti-solvent. | Ethyl Acetate/Hexanes | Free Base | For recrystallizing the free base if it is a solid. |
-
-
Slurry Wash: If the impurity is significantly more soluble than your product, a slurry wash is a quick alternative to a full recrystallization.
-
Protocol: Stir the impure solid in a solvent in which it is only sparingly soluble (e.g., cold acetone or diethyl ether for the HCl salt) for 15-30 minutes.[5] Filter and dry the solid. This washes away surface and highly soluble impurities.
-
-
Column Chromatography (Free Base Form): If recrystallization fails, chromatography is necessary. It is highly recommended to run chromatography on the free base, as the polar HCl salt will streak badly on silica gel.
-
Protocol:
-
Convert the impure salt back to the free base using the extraction method described in Question 2.
-
Prepare a silica gel column.
-
Load the crude free base onto the column (either neat onto a small amount of silica or dissolved in a minimal amount of the eluent).
-
Elute with an appropriate solvent system. Start with a less polar mixture and gradually increase polarity. A common system is Dichloromethane (DCM) with a gradient of Methanol (0% -> 10%). Adding a small amount of triethylamine (~0.5%) to the eluent can prevent the amine from streaking on the silica.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine pure fractions, remove the solvent, and re-form the HCl salt if desired.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the primary differences between purifying the free base versus the hydrochloride salt?
-
A: The free base is a neutral, more organo-soluble molecule suitable for silica gel chromatography and extraction into common organic solvents.[4] The hydrochloride salt is a polar, often crystalline solid that is highly water-soluble but has low solubility in many organic solvents.[2] It is best purified by recrystallization. The choice depends on the nature of the impurities you need to remove.
-
-
Q: What are the expected impurities from a typical synthesis?
-
A: Synthesis often starts from butadiene and sulfur dioxide to form sulfolene, which is then hydrogenated to sulfolane and subsequently functionalized.[6][7] Potential impurities include unreacted starting materials, partially hydrogenated intermediates, and byproducts from the amination step. Thermal degradation can also produce acidic compounds like sulfur dioxide.[6][8]
-
-
Q: How should I store the purified this compound?
-
A: The free base can be hygroscopic and may degrade over time. It should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a refrigerator. The hydrochloride salt is generally more stable and can be stored at room temperature, though protection from moisture is still recommended.[4]
-
-
Q: Which analytical techniques are best for assessing purity?
-
A: A combination of techniques is ideal. HPLC (High-Performance Liquid Chromatography) is excellent for quantitative purity assessment. NMR (Nuclear Magnetic Resonance) spectroscopy (¹H and ¹³C) confirms the structure and can detect impurities with different chemical shifts. LC-MS (Liquid Chromatography-Mass Spectrometry) is useful for identifying the mass of the parent compound and any impurities.
-
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
References
- 1. reddit.com [reddit.com]
- 2. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CAS 6338-70-1 | this compound - Synblock [synblock.com]
- 5. researchgate.net [researchgate.net]
- 6. US3252997A - Purification of sulfolane compounds - Google Patents [patents.google.com]
- 7. Sulfolane - Sciencemadness Wiki [sciencemadness.org]
- 8. EP0412214B1 - Purifying sulfolane - Google Patents [patents.google.com]
Technical Support Center: 3-Aminosulfolane Synthesis
Welcome to the technical support guide for the synthesis of 3-aminosulfolane. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile building block. Instead of a rigid protocol, this guide offers a dynamic, question-and-answer-based approach to troubleshoot common challenges, particularly the formation of unwanted side products. Our focus is on understanding the causality behind these issues and providing field-proven strategies to optimize your reaction outcomes.
Section 1: The Synthetic Landscape - Common Pathways to 3-Aminosulfolane
The synthesis of 3-aminosulfolane typically begins with more readily available precursors, primarily 3-sulfolene, which is derived from the cheletropic reaction between 1,3-butadiene and sulfur dioxide.[1][2] The introduction of the amine functionality onto the saturated sulfolane ring is the critical step where impurities often arise. Understanding the probable synthetic routes is key to diagnosing side product formation.
Caption: Common synthetic pathways to 3-Aminosulfolane.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during 3-aminosulfolane synthesis. Each question is framed from a researcher's perspective and is followed by a detailed explanation of the underlying chemistry and actionable solutions.
Q1: My final product is heavily contaminated with 2-sulfolene and 3-sulfolene. What is causing this, and how can I prevent it?
A1: Root Cause Analysis:
The presence of unsaturated sulfolenes in your product is almost certainly due to an E2 elimination side reaction . This occurs when the amine source (or another base in the reaction mixture) acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the leaving group. This is a classic competition with the desired SN2 substitution pathway.
The formation of both 2-sulfolene and 3-sulfolene is possible due to the potential for proton abstraction from either C2 or C4, followed by elimination.
Caption: Competing Substitution (SN2) and Elimination (E2) pathways.
Troubleshooting & Optimization Strategies:
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will disproportionately slow down the elimination pathway, favoring the desired substitution.
-
Choose a Less Hindered Amine Source: While ammonia is standard, if you are using a substituted amine, steric hindrance can prevent it from acting as a nucleophile and promote its function as a base.
-
Control Basicity: Avoid using excessively strong, non-nucleophilic bases in your reaction mixture. If a base is required, use it stoichiometrically rather than in large excess.
-
Change the Leaving Group: "Softer" leaving groups (like iodide or tosylate) can sometimes favor substitution over elimination compared to "harder" leaving groups (like chloride).
Q2: My mass spectrometry data shows a peak with a mass corresponding to a di-sulfolanyl amine. How can I prevent this over-alkylation?
A2: Root Cause Analysis:
This side product, N,N-bis(sulfolan-3-yl)amine, forms when the desired product, 3-aminosulfolane, acts as a nucleophile itself. It attacks another molecule of your activated sulfolane starting material, leading to a secondary amine "dimer." This is especially common when using ammonia (NH₃) as the amine source because the primary amine product is often more nucleophilic than ammonia itself.
Troubleshooting & Optimization Strategies:
-
Use a Large Excess of the Amine Source: The most straightforward solution is to use a large molar excess of ammonia or your primary amine. This ensures that a molecule of the activated sulfolane is statistically more likely to encounter the amine reagent rather than the product molecule.
-
Slow Addition of the Electrophile: Add the activated sulfolane slowly to the solution containing the large excess of the amine source. This maintains a low concentration of the electrophile, further minimizing the chance of it reacting with the product.
-
Consider a Protecting Group Strategy: For more complex syntheses where yield is critical, you can use an amine equivalent with a protecting group, such as phthalimide (in a Gabriel synthesis). The phthalimide anion is an excellent nucleophile, and only one alkylation can occur. The primary amine is then revealed in a subsequent deprotection step.
Q3: My reaction is very slow, and the primary impurity is unreacted starting material. How can I improve the conversion rate?
A3: Root Cause Analysis:
Low conversion is a common kinetic problem. It indicates that the activation energy for the desired reaction is not being sufficiently overcome under the current conditions.
Troubleshooting & Optimization Strategies:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can significantly increase the reaction rate. However, be mindful of the potential for increased elimination side products (see Q1) and monitor the reaction closely.
-
Solvent Selection: The choice of solvent is critical for SN2 reactions. A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is often ideal as it can solvate the cation of the amine salt without hydrogen-bonding to and deactivating the amine nucleophile.
-
Catalysis: The addition of a catalytic amount of an iodide salt (e.g., NaI or KI) can sometimes accelerate reactions involving alkyl chlorides or bromides through the in-situ formation of a more reactive alkyl iodide intermediate (Finkelstein reaction).
Section 3: Analytical & Purification Protocols
Protocol 1: GC-MS Method for In-Process Reaction Monitoring
This protocol provides a general method to identify and quantify the relative amounts of starting material, product, and major side products.
Objective: To separate and identify 3-aminosulfolane, activated sulfolane precursors, sulfolene isomers, and potential dimer byproducts.
Methodology:
-
Sample Preparation: Quench a 0.1 mL aliquot of the reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane). If the amine is protonated, add a small amount of dilute aqueous base (e.g., NaHCO₃) and extract into the organic layer. Dry the organic layer with Na₂SO₄.
-
Derivatization (Optional but Recommended): Primary amines can show poor peak shape in GC. To improve analysis, derivatize the sample by adding 50 µL of a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride) and heating gently (60°C for 15 min).
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Protocol 2: Purification via Acid-Base Extraction
This protocol leverages the basicity of the amine products to separate them from neutral organic side products like sulfolenes.
Objective: To isolate amine-containing compounds from neutral impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The 3-aminosulfolane and any di-sulfolanyl amine byproduct will be protonated and move into the aqueous layer. The neutral sulfolene impurities will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer containing the sulfolenes can be discarded or concentrated for analysis.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >10. This deprotonates the amine products.
-
Final Extraction: Extract the basified aqueous layer multiple times with fresh dichloromethane or ethyl acetate. The purified amine products will now move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine fraction. Further separation of 3-aminosulfolane from the dimer may require column chromatography.
Section 4: Summary of Common Side Products
| Side Product | Structure | Common Cause | Prevention & Mitigation Strategies |
| 2-Sulfolene / 3-Sulfolene | Unsaturated five-membered ring with a sulfone group | E2 Elimination competing with SN2 substitution | Lower reaction temperature; use a less hindered/basic amine source; change leaving group. |
| N,N-bis(sulfolan-3-yl)amine | Two sulfolane rings linked by a secondary amine | Over-alkylation of the desired 3-aminosulfolane product | Use a large molar excess of the amine source; add the electrophile slowly; employ a protecting group strategy (e.g., Gabriel synthesis). |
| Unreacted Starting Material | e.g., 3-Halosulfolane | Insufficient reaction rate or incomplete reaction | Increase reaction temperature; optimize solvent (polar aprotic); consider catalysis (e.g., NaI). |
References
Technical Support Center: Optimizing the Synthesis and Purification of 3-Aminotetrahydrothiophene 1,1-dioxide
Answering your request, here is a technical support center with troubleshooting guides and FAQs about improving the yield and purity of 3-Aminotetrahydrothiophene 1,1-dioxide.
Welcome to the technical support resource for 3-Aminotetrahydrothiophene 1,1-dioxide. This molecule, a valuable building block in medicinal chemistry, particularly in the development of NRF2 activators, presents unique challenges in its synthesis and purification.[1][2] Achieving high yield and purity is paramount for reproducible downstream applications in drug discovery and development.
This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. It is based on established chemical principles and field-proven insights to help you navigate the complexities of its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed as a first line of support, addressing the most common issues in a direct question-and-answer format.
Part 1: Synthesis & Reaction Optimization
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent challenge and can typically be traced back to one of several factors:
-
Incomplete Reaction: The conjugate addition of an amine to a sulfolene precursor may require extended reaction times or mild heating. It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC. If starting material remains after the expected reaction time, consider extending the duration or slightly increasing the temperature.[3]
-
Reagent Quality: The purity of your starting materials, such as the sulfolene derivative and the amine source, is critical. Impurities in the starting materials can lead to competing side reactions, consuming reagents and complicating purification. Always use reagents from a reputable source and consider purification of starting materials if their purity is questionable.
-
Suboptimal Stoichiometry: Ensure the molar ratios of your reactants are correct. While a 1:1 stoichiometry is the theoretical basis for a Michael addition, using a slight excess of the amine can sometimes drive the reaction to completion. However, a large excess will complicate the purification process.
-
Atmospheric Conditions: While many syntheses of this type are robust, the amine functionality can be susceptible to oxidation, especially at elevated temperatures.[3] If you observe significant byproduct formation or discoloration, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[3]
Question 2: I'm observing a significant byproduct with a mass 16 amu higher than my product. What is it and how can I prevent it?
A mass increase of 16 atomic mass units (amu) strongly suggests the formation of an N-oxide or, if your sulfur is not already fully oxidized, a sulfoxide. Given the target is a sulfone (1,1-dioxide), this is less likely to be from the sulfur. More commonly, if the reaction conditions are too harsh or if an oxidizing agent is inadvertently present, the tertiary amine can be oxidized.
Minimization Strategies:
-
Inert Atmosphere: Conduct the reaction under nitrogen or argon to minimize exposure to atmospheric oxygen.[3]
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can be a source of oxidation.[3]
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate oxidation processes.
Part 2: Product Work-up & Isolation
Question 3: How can I efficiently remove unreacted amine starting material after the reaction is complete?
The basicity of the amino group provides a straightforward method for separation. During the aqueous work-up, perform an acid wash.
-
Procedure: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash this organic solution with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or 5% citric acid.
-
Causality: The target product, 3-Aminotetrahydrothiophene 1,1-dioxide, and any unreacted amine starting material will be protonated and move into the aqueous layer. Non-basic organic impurities will remain in the organic layer. You can then collect the aqueous layer, neutralize it with a base (e.g., NaOH or NaHCO₃) to deprotonate the desired amine, and then re-extract your product back into an organic solvent. This acid-base extraction is highly effective for separating amines from neutral or acidic impurities.
Part 3: Purification
Question 4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when a compound's solubility limit is exceeded at a temperature above its melting point, or when impurities depress the melting point, causing it to separate as a liquid instead of a solid.[4]
Here are several strategies to overcome this:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation. Let it cool slowly again.[5]
-
Slow Cooling: The most common cause is cooling the solution too quickly. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath.
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5] Adding a "seed crystal" from a previous successful batch is also highly effective.
-
Change Solvent System: The initial solvent may not be optimal. Consider using a two-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify it, then cool slowly.[5]
Question 5: Recrystallization is not sufficient to achieve the desired purity. What is a reliable alternative?
When recrystallization fails to remove closely related impurities, flash column chromatography is the recommended next step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): The polarity of 3-Aminotetrahydrothiophene 1,1-dioxide requires a relatively polar eluent system.
-
A good starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
To prevent "streaking" or tailing of the amine on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.
-
-
Causality: The basic modifier neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic amine product and leading to sharper peaks and better separation.
Experimental Protocols
Protocol 1: Synthesis via Conjugate Addition
This protocol is a representative method for synthesizing 3-aminotetrahydrothiophene 1,1-dioxide derivatives, adapted from established procedures.[1]
Diagram: General Synthetic Workflow
Caption: General workflow for synthesis and purification.
Procedure:
-
Reaction Setup: To a solution of 3-sulfolene (1.0 eq) in a suitable solvent like acetonitrile, add the amine source (e.g., aqueous ammonia, ~1.5-2.0 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (e.g., using a 10% MeOH/DCM eluent) until the 3-sulfolene spot has been consumed (typically 12-24 hours).
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation).
-
Work-up: Dissolve the residue in dichloromethane. Wash the organic layer with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Proceed with purification as described in Protocol 2 or via column chromatography.
Protocol 2: Purification by Single-Solvent Recrystallization
This protocol provides a step-by-step method for purifying the crude product.[5]
-
Solvent Selection: Choose a suitable solvent from the table below. An ideal solvent dissolves the compound well when hot but poorly when cold. Isopropanol or ethanol are often good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate with a stir bar).
-
Saturated Solution: Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding too much solvent will reduce your final yield.[5]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If carbon was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration (using a Büchner funnel). Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Summary & Visualization
Table 1: Troubleshooting Guide for Low Yield / Purity
| Problem Observed | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction | Monitor by TLC; extend reaction time or increase temperature slightly. |
| Product lost in work-up | Check pH of aqueous layers; perform back-extraction if necessary. | |
| Poor Reagent Quality | Use high-purity starting materials. | |
| Low Purity (Multiple Spots on TLC) | Side Reactions | Lower reaction temperature; use an inert atmosphere. |
| Inefficient Purification | Optimize recrystallization solvent; switch to column chromatography. | |
| Oiling Out During Recrystallization | Solution too concentrated/impure | Re-dissolve, add more solvent, and cool slowly.[4] |
| Solvent choice is poor | Switch to a different solvent or a two-solvent system. |
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Class | Boiling Point (°C) | Comments |
| Isopropanol | Polar Protic | 82.6 | Good starting point for polar compounds. |
| Ethanol | Polar Protic | 78.4 | Similar to isopropanol, often used in a mixture with water. |
| Acetonitrile | Polar Aprotic | 81.6 | Can be effective for moderately polar compounds. |
| Ethyl Acetate | Moderately Polar | 77.1 | May be a "poor" solvent for a two-solvent system with ethanol. |
| Water | Polar Protic | 100 | The product may have some water solubility; best used with a co-solvent. |
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for diagnosing sources of low reaction yield.
References
- 1. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Home Page [chem.ualberta.ca]
Technical Support Center: Synthesis of Sulfolane-Based Amines
Welcome to the technical support center for the synthesis of sulfolane-based amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating the sulfolane scaffold into amine-containing molecules. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.
Introduction to the Challenges
The sulfolane ring, a five-membered cyclic sulfone, offers a unique combination of properties, including high polarity, thermal stability, and metabolic resistance, making it an attractive scaffold in medicinal chemistry.[1][2] However, the synthesis of its amine derivatives is not without its difficulties. Researchers often encounter challenges with regioselectivity, stereoselectivity, side reactions, and product purification. This guide aims to provide practical, experience-driven solutions to these common hurdles.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Reaction Troubleshooting
Question 1: My reaction of 3,4-epoxysulfolane with an amine is giving a complex mixture of products instead of the expected vicinal amino alcohol. What is happening and how can I improve the selectivity?
Answer:
This is a very common and significant challenge in the synthesis of sulfolane-based amino alcohols. The reaction of 3,4-epoxysulfolane with amines, particularly in aqueous media, is known to produce a complex mixture of products, including isomeric amino alcohols and diols.[3]
Root Cause Analysis:
The primary reason for the lack of selectivity is a competing base-catalyzed rearrangement of the epoxide to a corresponding allylic alcohol.[3] Once formed, the allylic alcohol can also react with the amine or undergo other side reactions, leading to a variety of products. Computational studies have suggested that this rearrangement is a highly probable initial transformation.[3][4]
Troubleshooting Strategies:
-
Solvent Selection: The choice of solvent is critical. While aqueous ammonia is often used, it can promote the formation of byproducts.[3] Consider using a polar aprotic solvent to minimize the formation of diols and other water-related side products. The high polarity of sulfolane itself can make it a suitable reaction solvent in some cases.[5]
-
Temperature Control: Carefully control the reaction temperature. While heating may be necessary to drive the reaction to completion, excessive heat can promote side reactions and decomposition.[3][6] Start with lower temperatures and gradually increase if the reaction is too slow.
-
Stoichiometry of the Amine: Using a large excess of the amine can help to favor the desired aminolysis reaction over competing pathways.[3]
-
Catalyst Choice: For less reactive amines, the use of a catalyst may be necessary. Lewis acids can activate the epoxide ring towards nucleophilic attack. However, care must be taken as they can also promote polymerization and other side reactions.
Experimental Protocol: Synthesis of a Sulfolane-Based Amino Alcohol
This protocol is adapted from studies on the aminolysis of 3,4-epoxysulfolane and is provided as a starting point for optimization.[3]
| Step | Procedure |
| 1. | In a round-bottom flask, dissolve 3,4-epoxysulfolane (1 equivalent) in a suitable solvent (e.g., water, methanol, or a polar aprotic solvent). |
| 2. | Add the amine (1 to 25 equivalents) to the solution. |
| 3. | Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80°C) and monitor the progress by TLC or LC-MS. |
| 4. | Upon completion, remove the excess amine and solvent under reduced pressure. |
| 5. | Purify the crude product by column chromatography on silica gel or by recrystallization. |
Question 2: I am observing the formation of polymeric materials in my reaction. What causes this and how can I prevent it?
Answer:
Polymerization is a common side reaction, especially when working with reactive intermediates like epoxides.
Root Cause Analysis:
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the ring-opening polymerization of epoxides.[7] If your reaction conditions are too harsh, this can become a significant side reaction.
-
High Temperatures: Elevated temperatures can promote polymerization.[8]
-
Presence of Initiators: Trace impurities in your starting materials or solvent can act as initiators for polymerization.
Troubleshooting Strategies:
-
Moderate Reaction Conditions: Avoid using strong acids or bases unless absolutely necessary. If a catalyst is required, consider using a milder one.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Purify Starting Materials: Ensure that your 3,4-epoxysulfolane and amine are pure and free from any potential initiators.
-
Use of Inhibitors: In some cases, the addition of a radical inhibitor (if radical polymerization is suspected) or a polymerization inhibitor specific to your system may be beneficial.
Part 2: Purification and Characterization
Question 3: I am struggling to purify my sulfolane-based amine from the reaction mixture. What are the best purification techniques?
Answer:
The high polarity and water solubility of many sulfolane-based amines can make their purification challenging.
Troubleshooting Strategies:
-
Column Chromatography: This is often the most effective method.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. The addition of a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to prevent tailing of the amine on the silica gel.
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.
-
Solvent Screening: Experiment with a variety of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents to try include ethanol, isopropanol, acetone, and mixtures of these with water or hexanes.
-
-
Acid-Base Extraction: This technique can be used to separate your amine from non-basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.
-
Extract the amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4) and concentrate to obtain the purified amine.
-
Question 4: What are the key spectroscopic features I should look for to confirm the structure of my sulfolane-based amine?
Answer:
A combination of NMR and IR spectroscopy is essential for the characterization of sulfolane-based amines.
NMR Spectroscopy:
-
¹H NMR:
-
The protons on the sulfolane ring will typically appear as complex multiplets in the region of 2.0-4.0 ppm.
-
The N-H proton of a primary or secondary amine will appear as a broad singlet that can exchange with D₂O. Its chemical shift is highly variable and depends on the solvent and concentration.[9]
-
Protons on carbons adjacent to the nitrogen will be deshielded and appear further downfield.[9]
-
2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning the complex proton and carbon signals of the sulfolane ring and confirming the position of the amine substituent.[3]
-
-
¹³C NMR:
-
The carbons of the sulfolane ring will typically appear in the region of 50-70 ppm.
-
The carbon atom bonded to the nitrogen will be shifted downfield.
-
IR Spectroscopy:
-
N-H Stretch: Primary amines will show two N-H stretching bands in the region of 3300-3500 cm⁻¹, while secondary amines will show a single band in this region.[9]
-
S=O Stretch: The sulfone group will exhibit strong, characteristic stretching bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
Part 3: Frequently Asked Questions (FAQs)
Q1: Is it necessary to use a protecting group for the amine during subsequent reactions?
A1: Yes, in many cases, protecting the amine is crucial. The amine functionality is nucleophilic and can interfere with a wide range of subsequent reactions. The choice of protecting group will depend on the specific reaction conditions you plan to employ. Common amine protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (9-fluorenylmethyloxycarbonyl).[10][11] The stability of these groups under various conditions should be carefully considered.[12]
Q2: What are the stability and storage considerations for sulfolane-based amines?
A2: While the sulfolane ring itself is quite stable, the amine functionality can be susceptible to oxidation and other degradation pathways. It is generally recommended to store sulfolane-based amines under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize degradation. They may also be sensitive to acidic conditions, which can lead to protonation and potential side reactions.[13]
Q3: Are there alternative synthetic routes to sulfolane-based amines that avoid the use of 3,4-epoxysulfolane?
A3: Yes, several alternative strategies exist. One common approach is the reduction of a corresponding nitro-substituted sulfolane. Another method involves the reductive amination of a sulfolane-ketone. The choice of route will depend on the availability of starting materials and the desired substitution pattern on the sulfolane ring.
Visualizations
Diagram 1: Common Challenges in the Synthesis of Sulfolane-Based Amines
Caption: A flowchart illustrating the common challenges encountered during the synthesis of sulfolane-based amines.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of sulfolane-based amines.
References
- 1. Sulfolane - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jocpr.com [jocpr.com]
- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 12. Amino Protecting Groups Stability [organic-chemistry.org]
- 13. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,1-dioxidotetrahydrothien-3-ylamine
Welcome to the technical support center for the synthesis of 1,1-dioxidotetrahydrothien-3-ylamine (also known as 3-aminosulfolane). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic amine. Here, we provide in-depth answers to frequently asked questions, detailed experimental protocols, and guidance on byproduct identification.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound is showing a significant, inseparable byproduct. What is the likely identity of this impurity?
A1: The most probable byproduct is the constitutional isomer, 1,1-dioxidotetrahydrothien-2-ylamine.
The formation of this isomer is a common issue when using 3-sulfolene as the starting material in the presence of a base, which is often required for the Michael addition of ammonia or an amine.[1][2]
Causality:
Under basic conditions, the proton at the C-2 position of 3-sulfolene is acidic and can be abstracted. This leads to an equilibrium between 3-sulfolene and the thermodynamically more stable 2-sulfolene.[1] Once formed, 2-sulfolene can also undergo a Michael addition with ammonia, leading to the formation of the undesired 2-amino isomer.
Diagram: Isomerization of 3-sulfolene to 2-sulfolene
Caption: Base-catalyzed isomerization of 3-sulfolene.
Q2: How can I confirm the presence of the 2-amino isomer in my product mixture?
A2: A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective way to identify and quantify the 2-amino isomer.
-
HPLC: The two isomers will likely have different retention times on a suitable column (e.g., a C18 column with a polar mobile phase).
-
MS: Both isomers will have the same mass-to-charge ratio (m/z) for the molecular ion, but their fragmentation patterns in MS/MS might differ.
-
NMR: ¹H and ¹³C NMR are the most definitive techniques. The chemical shifts and coupling patterns of the protons and carbons on the sulfolane ring will be distinct for the 3-amino and 2-amino isomers due to the different positions of the amine group.
Data for Byproduct Identification:
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Desired Product) | ~3.5 (m, 1H), ~3.2-3.0 (m, 2H), ~2.3-2.1 (m, 2H) | ~55 (CH-NH₂), ~53 (CH₂-SO₂), ~28 (CH₂) |
| 1,1-dioxidotetrahydrothien-2-ylamine (Byproduct) | ~4.0 (m, 1H), ~3.4-3.1 (m, 2H), ~2.5-2.2 (m, 2H) | ~60 (CH-NH₂), ~50 (CH₂-SO₂), ~25 (CH₂) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. It is crucial to obtain reference spectra or perform detailed 2D NMR analysis for unambiguous assignment.
Q3: What strategies can I employ to minimize the formation of the 2-amino isomer?
A3: Minimizing the formation of the 2-amino isomer revolves around controlling the isomerization of 3-sulfolene.
-
Choice of Base: Use the weakest base necessary to promote the Michael addition. Strong bases will more readily facilitate the isomerization to 2-sulfolene.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the isomerization, which may have a higher activation energy than the desired Michael addition.
-
Controlled Addition of Reagents: Adding the base slowly to a mixture of the 3-sulfolene and ammonia may help to keep the concentration of the deprotonated intermediate low, thus reducing the rate of isomerization.
-
Alternative Synthetic Routes: If the Michael addition proves problematic, consider alternative routes that avoid the use of 3-sulfolene under basic conditions. For example, synthesis from 3-halosulfolane or reductive amination of sulfolan-3-one.
Troubleshooting Guide: Experimental Protocols and Common Issues
Protocol 1: Synthesis of this compound via Michael Addition
This protocol is adapted from general procedures for the Michael addition of amines to sulfolenes.[2][3]
Diagram: Synthetic Pathway via Michael Addition
Caption: Synthesis of the target amine from 3-sulfolene.
Procedure:
-
In a pressure vessel, dissolve 3-sulfolene (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a solution of ammonia in the chosen solvent (e.g., 7N ammonia in methanol, 3-5 equivalents).
-
Add a catalytic amount of a suitable base (e.g., sodium methoxide, 0.1 equivalents).
-
Seal the vessel and heat the reaction mixture at 60-80°C for 12-24 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization of the hydrochloride salt.
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure the pressure vessel is properly sealed. |
| Product degradation. | Monitor the reaction for product decomposition over time. Consider milder reaction conditions. | |
| High levels of 2-amino isomer | Isomerization of 3-sulfolene. | Reduce the amount of base or use a weaker base. Lower the reaction temperature. |
| Difficult Purification | Co-elution of isomers. | Optimize the mobile phase for column chromatography. Consider derivatization to separate the isomers. |
| Presence of unreacted starting material. | Ensure the reaction goes to completion. Use a larger excess of ammonia. |
Protocol 2: Reductive Amination of Sulfolan-3-one
This is an alternative route that avoids the issue of sulfolene isomerization.
Diagram: Synthetic Pathway via Reductive Amination
Caption: Synthesis via reductive amination.
Procedure:
-
Dissolve sulfolan-3-one (1 equivalent) and ammonium acetate (5-10 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to form the imine in situ.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by HPLC or TLC.
-
Quench the reaction by carefully adding dilute hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent to remove unreacted starting material.
-
Basify the aqueous layer with sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic extracts, concentrate, and purify as in Protocol 1.
Troubleshooting:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient imine formation. | Use a larger excess of the ammonia source. Ensure the solvent is anhydrous if using a water-sensitive reducing agent. |
| Incomplete reduction. | Use a more powerful reducing agent if necessary, but be mindful of over-reduction. | |
| Formation of Sulfolan-3-ol | Reduction of the ketone starting material. | Ensure imine formation is complete before adding the reducing agent. Use a reducing agent selective for imines over ketones (e.g., NaBH₃CN). |
References
Technical Support Center: Catalyst Selection for 3-Aminosulfolane Hydrogenation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for catalytic hydrogenation reactions involving the 3-aminosulfolane scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. The 3-aminosulfolane core, with its polar sulfone group and basic amino group, presents unique challenges in catalyst selection and process optimization. This guide is structured to help you navigate these challenges, from initial catalyst choice to troubleshooting difficult reactions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key variables in this specific area of hydrogenation chemistry.
Q1: What are the primary challenges when selecting a catalyst for reactions involving 3-aminosulfolane?
The two main challenges stem from the functional groups on the sulfolane ring:
-
The Amino Group: Primary, secondary, and tertiary amines are Lewis bases that can strongly adsorb to the acidic sites on a catalyst support or coordinate with the metal center. This can act as a temporary or permanent poison, blocking active sites and reducing or halting catalytic activity, particularly for highly sensitive catalysts like Palladium (Pd).[1][2]
-
The Sulfone Group: While the sulfone group (SO₂) itself is generally inert and highly stable to hydrogenation, any sulfur-containing impurities in the starting material or potential degradation byproducts can be potent poisons for many noble metal catalysts.[1] The key is to ensure the stability of the sulfolane ring under the chosen reaction conditions.
Q2: I need to hydrogenate a C=C double bond in a precursor to synthesize 3-aminosulfolane (e.g., from 3-aminosulfolene). Which catalyst class should I start with?
For the saturation of a carbon-carbon double bond in a substrate containing both amine and sulfone moieties, robust catalysts are required. The logical starting points are:
-
Raney® Nickel or Raney® Cobalt: These skeletal catalysts are historically effective for the hydrogenation of sulfolene to sulfolane.[3] They generally exhibit higher tolerance to amine and sulfur-containing functional groups compared to platinum-group metals (PGMs) and are cost-effective.
-
Platinum-based Catalysts (e.g., Pt/C, PtO₂): Platinum is often more resistant to amine poisoning than palladium. It is a highly active catalyst for C=C bond hydrogenation and represents a good second choice for screening.[4]
-
Rhodium-based Catalysts (e.g., Rh/C): Rhodium is also a viable option, known for its high activity, though it can be more expensive. It is particularly effective for the hydrogenation of aromatic rings but is also competent for olefin saturation.
Q3: Can the sulfone group in 3-aminosulfolane be reduced during hydrogenation?
Under typical catalytic hydrogenation conditions used for reducing C=C double bonds, nitro groups, or other common functionalities (e.g., temperatures <150°C, pressures <50 bar), the sulfone group is exceptionally stable and will not be reduced.[5] Its reduction would require much harsher conditions, typically with potent, non-catalytic reducing agents.
Q4: What is the general mechanism for the hydrogenation of an alkene like 3-aminosulfolene on a heterogeneous catalyst?
The most widely accepted model is the Horiuti-Polanyi mechanism.[6] It involves the following key steps:
-
Adsorption: Both the unsaturated substrate (the 3-aminosulfolene) and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst.
-
Hydrogen Dissociation: The H-H bond in H₂ is cleaved on the catalyst surface, forming adsorbed hydrogen atoms (hydrides).
-
Stepwise Hydrogen Addition: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond. This is a reversible step and forms a half-hydrogenated intermediate that is still bound to the catalyst.
-
Second Hydrogen Addition: A second hydrogen atom transfers to the other carbon atom, forming the saturated product (3-aminosulfolane). This step is effectively irreversible and leads to the desorption of the product from the catalyst surface.[6]
Catalyst Selection and Workflow
Choosing the right catalyst is a balance of activity, selectivity, poison resistance, and cost. The following workflow and data table are designed to guide your decision-making process.
Catalyst Selection Decision Workflow
This diagram outlines a logical progression for selecting a catalyst based on the specific hydrogenation task.
Caption: A decision tree for initial catalyst screening and optimization.
Comparison of Heterogeneous Catalysts
This table summarizes the key characteristics of common catalyst choices for this application.
| Catalyst Type | Pros | Cons | Typical Conditions (for C=C) | Poison Tolerance |
| Raney® Ni | Excellent for sulfolene hydrogenation[3], cost-effective, good amine/sulfur tolerance. | Pyrophoric (requires careful handling)[2], may require higher temperatures/pressures than PGMs. | 50-150 °C, 10-50 bar H₂ | High |
| Pt/C, PtO₂ | High activity, generally better amine tolerance than Pd[4], good for a wide range of reductions. | More expensive than Ni, can be poisoned by strong sulfur impurities. | 25-80 °C, 1-10 bar H₂ | Moderate |
| Pd/C | Very high activity for C=C bonds under mild conditions. | Highly susceptible to poisoning by amines and sulfur compounds[1][2]. | 25-60 °C, 1-5 bar H₂ | Low |
| Rh/C | High activity, good for aromatics and olefins. | Expensive, may catalyze other reductions if not controlled. | 25-80 °C, 5-20 bar H₂ | Moderate |
| Ru/C | Very versatile, can reduce many functional groups, good for aromatic systems. | Can be less selective, may require higher pressures. | 50-120 °C, 20-70 bar H₂ | Moderate-High |
Troubleshooting Guide
Even with careful planning, experiments can fail. This section provides a logical approach to diagnosing and solving common issues.
Troubleshooting Flowchart
Caption: A step-by-step guide for troubleshooting failed hydrogenation reactions.
Q&A for Specific Issues
Q: My reaction with Pd/C started but stopped after ~10% conversion. What happened? A: This is a classic symptom of catalyst poisoning. The most active and accessible sites on the palladium were quickly deactivated by the amine substrate. While some reaction occurred, the catalyst surface became saturated with the inhibitor, halting the reaction.
-
Solution 1 (Quick Fix): Increase the catalyst loading significantly (e.g., from 5 wt% to 20 wt%). This provides more active sites, but it is not an atom-economical solution.
-
Solution 2 (Better Approach): Switch to a more poison-tolerant catalyst like Raney® Ni or Pt/C.[1][3]
-
Solution 3 (Advanced): In some cases, adding a non-nucleophilic base can sometimes mitigate poisoning, but this requires careful screening.
Q: I am seeing byproducts I don't expect. How do I improve selectivity? A: Byproduct formation is typically a result of the reaction conditions being too harsh (temperature/pressure) or the catalyst being too reactive for the substrate.
-
Solution: First, try lowering the temperature and H₂ pressure. If the reaction becomes too slow, a different catalyst may be needed. For example, if you are using a highly active catalyst like Rh/C and seeing ring-opening or other side reactions, switching to a milder catalyst like Pt/C under optimized conditions may improve selectivity.
Q: My Raney® Ni catalyst seems inactive, and the powder was grey instead of black. A: Raney® Ni is typically stored under water or a basic solution to prevent oxidation. A grey, free-flowing powder indicates it has likely been exposed to air and oxidized, rendering it inactive. It is also pyrophoric and can ignite when exposed to air in the presence of a solvent.[2]
-
Solution: Always use fresh, properly stored Raney® Ni that has been kept wet. Handle it only in a fume hood and ensure it is never allowed to dry out in the open air.
Experimental Protocols
The following are generalized protocols. You must adapt them to your specific substrate, scale, and available equipment, always adhering to your institution's safety guidelines.
Protocol 1: Catalyst Screening for Hydrogenation of 3-Aminosulfolene
This protocol outlines a parallel screening approach to identify the most effective catalyst.
-
Reactor Setup: Prepare four identical pressure-rated reaction vials or a parallel pressure reactor block. Add a magnetic stir bar to each.
-
Catalyst Dispensing: In a fume hood, dispense the catalysts into the vials.
-
Vial 1: 10 wt% Raney® Ni (slurry in water, decant water before adding solvent).
-
Vial 2: 5 wt% Pt/C (50% wet).
-
Vial 3: 5 wt% Pd/C (50% wet).
-
Vial 4: 5 wt% Rh/C (50% wet).
-
Note: wt% is relative to the substrate mass.
-
-
Substrate Addition: Prepare a stock solution of your 3-aminosulfolene precursor in a suitable solvent (e.g., Methanol, Ethanol, or THF). Add an equal volume of this solution to each vial.
-
Inerting: Seal the vials/reactor. Purge the system 3-5 times with low-pressure Nitrogen or Argon to remove all air.
-
Hydrogenation: Purge the system 3-5 times with H₂ gas. Pressurize the reactor to the target pressure (start with 5 bar). Begin stirring and heat to the target temperature (start with 40 °C).
-
Monitoring: Monitor the reaction by H₂ uptake (if possible) or by taking small, carefully depressurized aliquots for analysis (e.g., LC-MS, GC-MS, or TLC) at set time points (e.g., 1h, 4h, 12h).
-
Workup: Once a reaction is complete (or has stopped), cool it to room temperature. Carefully vent the H₂ gas and purge the system with Nitrogen. The catalyst can now be filtered.
Protocol 2: Safe Filtration of Heterogeneous Catalysts
-
Inert the Atmosphere: Ensure the reaction vessel is under a positive pressure of Nitrogen or Argon.
-
Prepare Filtration Setup: Set up a filtration apparatus (e.g., a Büchner funnel with filter paper) over a filter flask. Place a pad of Celite® (diatomaceous earth) on top of the filter paper. This prevents the fine catalyst particles from clogging the filter and makes handling easier.
-
Wet the Pad: Wet the Celite® pad with the reaction solvent.
-
Transfer and Filter: Under a flow of inert gas, transfer the reaction slurry onto the Celite® pad. Rinse the reaction vessel with a small amount of solvent to transfer all the catalyst.
-
Keep the Cake Wet: Crucially, do not allow the catalyst cake to run dry on the filter, especially with Raney® Ni or Pd/C. [2] A dry, finely divided catalyst can be pyrophoric and ignite in the air. Add small amounts of solvent to keep it wet.
-
Quenching and Disposal: Transfer the wet Celite®/catalyst cake into a designated waste container filled with water. This passivates the catalyst for safe disposal according to your institution's guidelines.
References
Preventing decomposition of 1,1-dioxidotetrahydrothien-3-ylamine during reactions
Welcome to the technical support center for 1,1-dioxidotetrahydrothien-3-ylamine (also known as 3-aminosulfolane). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to prevent the decomposition of this valuable building block during chemical synthesis. As a cyclic β-amino sulfone, this compound exhibits unique reactivity that requires careful consideration to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a crystalline solid that is relatively stable when stored in a cool, dry, and well-sealed container. The sulfone moiety itself is exceptionally stable, with the parent compound, sulfolane, being thermally stable up to 220°C and resistant to strong acids and bases. However, the primary amine group is a reactive nucleophile and is the site of potential degradation, particularly under certain reaction conditions.
Q2: I'm observing a low yield in my reaction. Could the starting material be degrading?
A2: Yes, low yields are a common symptom of starting material decomposition. This compound can be susceptible to degradation, especially in the presence of strong bases, high temperatures, or oxidizing agents. It is crucial to analyze your reaction mixture for byproducts that may indicate a specific decomposition pathway.
Q3: Is it necessary to protect the amine group of this compound before proceeding with my reaction?
A3: In many cases, protecting the amine is a highly recommended, and often necessary, step.[1][2] Protection prevents the nucleophilic amine from participating in unwanted side reactions, such as acting as a base or reacting with electrophiles. The choice of protecting group will depend on the specific reaction conditions you plan to employ.
Q4: What are the most common decomposition products I should look for?
A4: The most likely decomposition products arise from elimination reactions, potential ring-opening, or oxidation. A key byproduct to look for is 3-sulfolene, which results from a Hofmann-type elimination. Other potential degradation products may be more complex, arising from ring-opening via a retro-Michael type reaction.
Troubleshooting Guide: Preventing Decomposition
This section provides a detailed breakdown of potential decomposition pathways and actionable strategies to mitigate them.
Issue 1: Formation of 3-Sulfolene via Hofmann-Type Elimination
Symptoms:
-
Appearance of a new spot in TLC or a new peak in LC-MS corresponding to the mass of 3-sulfolene (C4H6O2S, MW: 118.15).[3]
-
Reduced yield of the desired product, particularly in reactions involving strong bases or elevated temperatures.
Causality (The "Why"): This degradation pathway is analogous to the classic Hofmann Elimination.[4][5][6][7][8] The sulfone group is a strong electron-withdrawing group, which increases the acidity of the protons on the carbons adjacent to it (C2 and C5). In the presence of a strong base, a proton can be abstracted, leading to an elimination reaction where the amine acts as a leaving group, forming the alkene 3-sulfolene. While a primary amine is a poor leaving group, this pathway can become significant under harsh basic conditions or if the amine is quaternized in situ.
Preventative Strategies:
-
Amine Protection: The most robust solution is to protect the amine group. A tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions and can be easily removed with acid.[1][2] By converting the amine to a non-basic carbamate, you deactivate it towards acting as a leaving group in an elimination reaction.
-
Control of Basicity: If the reaction must be run with the free amine, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) in stoichiometric amounts rather than a strong, nucleophilic base (e.g., NaOH, KOtBu).
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination reactions.[9]
Issue 2: Ring-Opening via Retro-Michael Type Reaction
Symptoms:
-
Formation of complex, often polar, byproducts that are difficult to characterize.
-
Significant loss of starting material with no clear major byproduct.
Causality (The "Why"): this compound can be considered a cyclic β-amino sulfone. This structural motif is, in principle, susceptible to a retro-Michael reaction, which would involve the cleavage of a carbon-carbon bond in the ring.[10][11] This is more likely to occur under basic conditions where the amine can be deprotonated, or if the amine is derivatized in a way that promotes this pathway.
Preventative Strategies:
-
Amine Protection: As with elimination, protecting the amine group significantly reduces the likelihood of this decomposition pathway. A protected amine is no longer a β-amino sulfone in the same reactive sense.
-
Avoid Strong Bases: The use of strong bases can initiate the retro-Michael reaction. Opt for milder basic conditions whenever possible.
-
Careful Nucleophile Choice: In reactions where the amine is intended to react with a Michael acceptor, be aware that the product itself might be susceptible to a retro-Michael reaction if not handled carefully during workup and purification.[12][13]
Issue 3: N-Oxidation
Symptoms:
-
Appearance of a byproduct with a mass 16 units higher than the starting material or product.
-
Reaction stalling or incomplete conversion, especially when using oxidizing agents.
Causality (The "Why"): Primary amines can be oxidized to various products, including hydroxylamines and nitro compounds. A common and often undesired side reaction is the formation of an N-oxide, particularly with tertiary amines.[14][15][16] While this compound is a primary amine, if it undergoes subsequent reactions to become a tertiary amine, N-oxidation becomes a more significant concern. Even as a primary amine, some oxidizing agents can lead to undesired side reactions at the nitrogen atom.
Preventative Strategies:
-
Amine Protection: Protecting the amine as a carbamate (e.g., Boc) makes it much less susceptible to oxidation.
-
Choice of Oxidant: If an oxidation is required elsewhere in the molecule, choose a selective oxidant that is less likely to react with the amine.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the amine.
Experimental Protocols
Protocol 1: Boc-Protection of this compound
This protocol provides a standard procedure for protecting the amine group, a crucial step for preventing many of the decomposition pathways discussed.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Visualizing Decomposition and Prevention
Diagram 1: Potential Decomposition Pathways
Caption: Potential decomposition routes of this compound.
Diagram 2: The Protective Strategy
Caption: Amine protection as a key preventative measure.
Data Summary Table
| Reaction Condition | Potential Issue | Primary Decomposition Product | Recommended Preventative Action | Confidence Level |
| Strong Base (e.g., KOtBu, NaOH) | Hofmann-Type Elimination | 3-Sulfolene | Protect the amine (e.g., with Boc); use a weaker, non-nucleophilic base. | High |
| Elevated Temperature (>80°C) | Hofmann-Type Elimination | 3-Sulfolene | Protect the amine; run the reaction at a lower temperature. | High |
| Basic Conditions (general) | Retro-Michael Reaction | Ring-Opened Products | Protect the amine; use mild basic conditions. | Moderate (inferred) |
| Presence of Oxidizing Agents | N-Oxidation | N-Oxidized Species | Protect the amine; choose a selective oxidant; use an inert atmosphere. | High |
References
- 1. Traceless Electrophilic Amination for the Synthesis of Unprotected Cyclic β-Amino Acids [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfolene - Wikipedia [en.wikipedia.org]
- 4. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Basic and reductive sulfone-directed ring-opening reactions of difluorinated oxa[2.2.1]bicycloheptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retro-Michael Reaction - Explore the Science & Experts | ideXlab [idexlab.com]
- 11. researchgate.net [researchgate.net]
- 12. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Amine oxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Reactivity of 3-Aminotetrahydrothiophene 1,1-dioxide
Welcome to the technical support guide for 3-Aminotetrahydrothiophene 1,1-dioxide (also known as 3-aminosulfolane). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique electronic properties of the sulfone group, combined with the nucleophilicity of the amine, make solvent selection a critical parameter for achieving desired reactivity, yield, and purity. This guide provides answers to frequently encountered issues and offers systematic troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on 3-Aminotetrahydrothiophene 1,1-dioxide and how does the sulfone group influence it?
The primary reactive site for most applications is the nitrogen atom of the amine group, which acts as a nucleophile. The 1,1-dioxide (sulfone) group is strongly electron-withdrawing. This has two major consequences:
-
Reduced Basicity/Nucleophilicity: The sulfone group inductively withdraws electron density from the amine, making it less basic and a weaker nucleophile compared to a simple cyclic amine like pyrrolidine.
-
Ring Stability: The sulfone moiety is exceptionally stable to a wide range of reaction conditions, including strong acids, bases, and high temperatures, making the core scaffold robust.[1][2]
Q2: How does solvent choice fundamentally alter the nucleophilicity of the amine group?
Solvent effects are paramount and are primarily dictated by the solvent's ability to solvate the amine. This is best understood by classifying solvents into two main categories: polar protic and polar aprotic.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[3] They form a "solvent cage" around the amine's lone pair via hydrogen bonding, which stabilizes the ground state of the nucleophile and increases the activation energy required for it to attack an electrophile.[4][5] This significantly hinders its reactivity in reactions that depend on nucleophilic strength, such as SN2 reactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds.[3] They are poor hydrogen bond donors. While they can solvate cations effectively, they leave anions and the lone pairs of nucleophiles relatively "naked" and unsolvated.[5] This enhances the nucleophilicity of the amine, making these solvents ideal for SN2-type reactions.[1][6]
Q3: My reaction is proceeding via an SN1 mechanism. Which solvent class is preferable?
For reactions involving an SN1 mechanism, which proceeds through a carbocation intermediate, polar protic solvents are highly preferred. The rate-determining step in an SN1 reaction is the formation of this unstable carbocation.[7] Polar protic solvents, with their strong dipole moments and hydrogen-bonding ability, excel at stabilizing this charged intermediate and the leaving group, thereby lowering the transition state energy and accelerating the reaction rate.[4][8] Using a polar aprotic solvent would offer less stabilization for the carbocation, slowing the reaction.
Q4: Are there any stability concerns with 3-Aminotetrahydrothiophene 1,1-dioxide in certain solvents at elevated temperatures?
The tetrahydrothiophene 1,1-dioxide scaffold (sulfolane) is known for its high thermal and chemical stability.[1][2] However, at very high temperatures (e.g., >200°C) and in the presence of oxygen or other reagents, degradation can occur, potentially forming acidic byproducts like SO₂.[9][10] It is crucial to conduct high-temperature reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides logical steps for resolution.
Issue 1: Low or No Conversion in an N-Alkylation Reaction (SN2)
Your N-alkylation or N-acylation reaction with 3-aminosulfolane is showing poor conversion. The starting material is largely unreacted even after extended reaction times.
Root Cause Analysis: The most probable cause is the deactivation of the amine nucleophile by the solvent or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low SN2 reaction conversion.
Detailed Recommendations:
-
Solvent Selection: If you are using a protic solvent like ethanol, the hydrogen bonding is likely inhibiting your nucleophile. Switch to a polar aprotic solvent. Acetonitrile is an excellent starting point due to its relatively low boiling point, making workup easier. For less reactive electrophiles, DMF or DMSO can be used to increase reactivity, but be mindful of purification challenges.[5][6]
-
Base Choice: Since 3-aminosulfolane is provided as a hydrochloride salt, a base is required to liberate the free amine.[11] If you are using a hindered organic base like triethylamine, it may not be strong enough. Use an inorganic base like K₂CO₃ or a stronger non-nucleophilic organic base like DBU.
-
Temperature: SN2 reactions often require thermal energy. If the reaction is sluggish at room temperature, gently heating to 50-80 °C can significantly increase the rate.
Issue 2: Formation of Elimination Side Products
Instead of the desired substitution product, you are observing significant amounts of an elimination byproduct.
Root Cause Analysis: Substitution (SN2) and elimination (E2) are often competing pathways. The choice of solvent and base can tip the balance in favor of elimination. Bulky bases and high temperatures favor elimination. While solvent effects are complex, polar aprotic solvents are generally preferred for SN2.
Mitigation Strategy:
-
Use a Less Hindered Base: Switch from a bulky base (like DBU or t-butoxide) to a less sterically demanding one (like K₂CO₃).
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Run the reaction at the lowest temperature that allows for a reasonable substitution rate.
-
Ensure a Polar Aprotic Solvent: Polar aprotic solvents are the best choice to favor SN2 reactions.[6]
Issue 3: Difficulty Removing the Solvent During Workup
You have successfully completed your reaction in DMSO or DMF, but you are unable to remove the high-boiling solvent to isolate your product.
Root Cause Analysis: Solvents like DMSO (b.p. 189 °C) and DMF (b.p. 153 °C) have very low vapor pressure and are fully miscible with water, making them difficult to remove by standard evaporation or simple extraction. This is a common challenge in process chemistry.[12]
Solvent Removal Protocol:
Caption: Decision workflow for product isolation from high-boiling polar solvents.
-
Aqueous Wash (for water-insoluble products):
-
Dilute the reaction mixture with a water-immiscible organic solvent like ethyl acetate, DCM, or MTBE.
-
Wash the organic layer extensively with water (at least 5-7 times) to partition the DMSO/DMF into the aqueous phase. Use brine for the final washes to help break up emulsions and dry the organic layer.
-
-
Precipitation/Crystallization (for solid products):
-
If your product is a solid with low solubility in water, slowly add the reaction mixture to a large volume of cold, stirring water.[12] The product may precipitate out and can be collected by filtration.
-
-
Column Chromatography: If the above methods fail, the crude mixture can sometimes be loaded directly onto a silica gel column, and the high-boiling solvent can be washed off with a non-polar eluent (e.g., hexane/ethyl acetate) before eluting the product with a more polar solvent system.
Data & Protocols
Table 1: Properties of Common Solvents for Reactions with 3-Aminosulfolane
| Solvent | Dielectric Constant (ε) at 20°C | Type | Boiling Point (°C) | Key Considerations |
| Water (H₂O) | 80.1 | Polar Protic | 100 | Strong H-bonding; hinders nucleophile. Favors SN1.[8] |
| Ethanol (EtOH) | 24.5 | Polar Protic | 78 | Moderate H-bonding. Can act as a nucleophile (solvolysis). |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | Excellent for SN2; easy to remove.[6] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Strong solvent for SN2; difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Highly effective for SN2; very difficult to remove.[1][6] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Lower polarity; good for moderately reactive systems. |
Protocol: General Procedure for N-Alkylation (SN2 Reaction)
This protocol provides a starting point for the N-alkylation of 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride with an alkyl halide.
Materials:
-
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (anhydrous), sufficient to make a 0.1 M solution
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride and potassium carbonate.
-
Rationale: A flame-dried flask and anhydrous base prevent the introduction of water, which can compete as a nucleophile.
-
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Rationale: Prevents potential side reactions with atmospheric oxygen and moisture.
-
-
Solvent & Reagent Addition: Add anhydrous acetonitrile via syringe, followed by the alkyl halide.
-
Rationale: Acetonitrile is a polar aprotic solvent that enhances the amine's nucleophilicity for an efficient SN2 reaction.[6]
-
-
Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.
-
-
Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel or by crystallization.
By understanding the fundamental principles of solvent-solute interactions and applying these systematic troubleshooting guides, you can optimize your reactions involving 3-Aminotetrahydrothiophene 1,1-dioxide and overcome common experimental hurdles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sulfolane - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Validation & Comparative
The Sulfolane Scaffold in Modern Drug Discovery: A Comparative Guide to 1,1-Dioxidotetrahydrothien-3-ylamine and Its Derivatives
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical properties, enhanced biological activity, and favorable pharmacokinetic profiles is perpetual. Saturated heterocycles have emerged as a cornerstone in this endeavor, providing three-dimensional diversity that is often lacking in their flat, aromatic counterparts.[1] Among these, the sulfolane (tetrahydrothiophene-1,1-dioxide) ring system has garnered significant interest. Its unique combination of a polar sulfonyl group and a non-polar carbon framework imparts properties that are highly advantageous in drug design.[2]
This technical guide provides an in-depth comparison of 1,1-dioxidotetrahydrothien-3-ylamine (also known as 3-aminosulfolane) and its derivatives with other relevant scaffolds. We will explore the synthetic rationale, comparative physicochemical properties, and biological applications, supported by experimental data and detailed protocols, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
The Sulfolane Moiety: A Privileged Scaffold
The sulfolane core is a five-membered saturated ring containing a sulfone group. This functional group is a polar, aprotic hydrogen bond acceptor that can significantly influence a molecule's properties.[2] The key advantages of incorporating a sulfolane scaffold include:
-
Enhanced Solubility: The polar sulfone group can improve aqueous solubility, a critical parameter for drug formulation and bioavailability.
-
Metabolic Stability: The sulfone is generally resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile.
-
Modulation of Basicity: The electron-withdrawing nature of the sulfone can modulate the basicity (pKa) of nearby amino groups, which can be crucial for optimizing target binding and reducing off-target effects.[2]
-
Bioisosteric Replacement: The sulfolane ring can serve as a bioisostere for other cyclic systems, such as pyrrolidine or cyclopentane, offering a tool to fine-tune a compound's properties while maintaining its overall shape and vectoral presentation of substituents.
Synthesis of 3-Aminosulfolane and Its Derivatives
The introduction of an amino group at the 3-position of the sulfolane ring creates a versatile building block for further functionalization. While a single, universally adopted method for the synthesis of the parent this compound is not prominently featured in the literature, several viable synthetic strategies can be employed.
Proposed Synthesis of this compound
A plausible and efficient route to the title compound starts from the readily available 3-sulfolene (butadiene sulfone). The following proposed protocol is based on established chemical transformations.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Epoxidation of 3-Sulfolene
-
Dissolve 3-sulfolene in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with a sodium bisulfite solution and then sodium bicarbonate solution to remove excess peroxide and acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-epoxysulfolane.
Step 2: Azide Ring Opening
-
Dissolve the 3,4-epoxysulfolane in a solvent mixture such as ethanol/water.
-
Add sodium azide (NaN₃) and a Lewis acid catalyst (e.g., ammonium chloride).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) to obtain the azido alcohol intermediate.
Step 3: Reduction of the Azide
-
Dissolve the azido alcohol in a solvent like methanol or ethanol.
-
Add a reducing agent, such as palladium on carbon (Pd/C), under a hydrogen atmosphere (hydrogenation) or use a chemical reducing agent like triphenylphosphine (Staudinger reaction) followed by hydrolysis.
-
After the reduction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak), filter off the catalyst (if used).
-
Purify the resulting this compound by column chromatography or crystallization of its hydrochloride salt.
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Synthesis of N-Substituted 3-Aminosulfolane Derivatives as NRF2 Activators
A practical and well-documented application of the 3-aminosulfolane scaffold is in the development of non-electrophilic activators of the Nuclear factor erythroid 2-related factor 2 (NRF2).[3] NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[4][5] The following protocol is adapted from a study on the synthesis of a series of potent NRF2 activators.[3]
Experimental Protocol: Synthesis of a Bis-sulfone 3-Aminosulfolane Derivative
This protocol describes the synthesis of a representative compound from a series of 3-aminotetrahydrothiophene-1,1-dioxides.[3]
Step 1: Synthesis of β-Bromosulfide (14)
-
To a solution of 3-sulfolene (13) and 3,4-dichlorobenzenethiol in a suitable solvent, add N-bromosuccinimide (NBS).
-
Stir the reaction at room temperature until completion.
-
Isolate the product (14) after a standard aqueous workup.
Step 2: Dehydrobromination (15)
-
Dissolve the β-bromosulfide (14) in dichloromethane (CH₂Cl₂).
-
Add pyridine and reflux the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Purify the product (15) by column chromatography.
Step 3: Oxidation to Bis-sulfone (16)
-
Dissolve the dehydrobrominated product (15) in CH₂Cl₂.
-
Add m-CPBA portion-wise at 0 °C and then stir at room temperature.
-
After completion, wash the reaction mixture with sodium bicarbonate solution.
-
The resulting bis-sulfone (16) is purified by chromatography.
Step 4: Conjugate Addition of Amine (e.g., 17)
-
To a solution of the bis-sulfone (16) in a suitable solvent like acetonitrile, add the desired primary or secondary amine.
-
Stir the reaction at room temperature.
-
Upon completion, the final product (e.g., 17) is isolated and purified by column chromatography.
Diagram of NRF2 Activator Synthesis
Caption: Synthesis of 3-aminosulfolane derivatives as NRF2 activators.[3]
Comparative Analysis: 3-Aminosulfolane vs. Pyrrolidine
In drug design, the pyrrolidine ring is a widely used saturated nitrogen heterocycle.[6][7] Its five-membered ring provides a 3D scaffold that can be functionalized to interact with biological targets. The 3-aminosulfolane scaffold can be considered a bioisostere of a substituted pyrrolidine, where a methylene group at the 4-position is replaced by a sulfone. This substitution has profound effects on the molecule's physicochemical properties.
Diagram of Bioisosteric Relationship
Caption: Bioisosteric relationship between pyrrolidine and 3-aminosulfolane.
Physicochemical Property Comparison
While experimental data for the parent 3-aminosulfolane is scarce, we can infer its properties based on the known properties of sulfolane and the typical effects of an amino group. The following table compares the expected properties of 3-aminosulfolane with the well-characterized pyrrolidine. For context, data for the more rigid six-membered piperidine is also included.[8]
| Property | Piperidine | Pyrrolidine | 3-Aminosulfolane (Estimated) | Rationale for Estimation |
| pKa of Conjugate Acid | ~11.22[8] | ~11.27[8] | ~8.5 - 9.5 | The strongly electron-withdrawing sulfone group is expected to significantly lower the basicity of the amino group compared to a simple alkylamine. |
| logP (Octanol/Water) | 0.84[8] | 0.46[8] | < 0 | The parent sulfolane is already hydrophilic, and the addition of a polar amino group will further decrease the logP, likely into the negative range. |
| Aqueous Solubility | Miscible | Miscible | High | The presence of both a sulfone and an amino group, both capable of hydrogen bonding with water, should lead to high aqueous solubility. |
| Conformational Flexibility | Prefers a rigid chair conformation[8] | Flexible envelope/twist conformations[6] | Flexible envelope/twist conformations | Similar to pyrrolidine, the five-membered ring will be non-planar and flexible. |
This comparison highlights the key trade-offs. While both scaffolds provide a 3D framework with a basic nitrogen, the 3-aminosulfolane is expected to be significantly less basic and more hydrophilic than pyrrolidine. This can be a strategic advantage in drug design to improve solubility and reduce potential off-target effects related to high basicity.
Performance in a Biological Context: NRF2 Activation
The study on 3-aminosulfolane derivatives as NRF2 activators provides valuable structure-activity relationship (SAR) data.[3] The table below summarizes the activity of selected analogs, demonstrating how modifications to the 3-amino substituent impact biological efficacy.
| Compound | R Group on Amino Nitrogen | ARE-Luciferase Induction (EC₅₀, µM)[3] |
| 17 | 3,4-dichlorobenzyl | 0.18 |
| 18 | 4-(trifluoromethoxy)benzyl | 0.16 |
| 22 | 2-naphthylmethyl | 0.12 |
| 2 (Reference) | Isobutyl | 0.88 |
ARE-Luciferase induction is a measure of NRF2 activation.
The data clearly indicate that substitution on the amino group with aromatic moieties significantly enhances the potency of NRF2 activation compared to a simple alkyl substituent. This underscores the utility of the 3-aminosulfolane scaffold as a platform for introducing diverse functionality to optimize biological activity.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a valuable, albeit underexplored, tool in the medicinal chemist's arsenal. The sulfone group imparts a unique set of physicochemical properties, most notably increased polarity and metabolic stability, along with a reduction in the basicity of the amino group. These features make it an attractive bioisosteric replacement for more traditional saturated heterocycles like pyrrolidine, particularly in cases where high aqueous solubility is desired and high basicity is problematic.
The successful development of potent NRF2 activators based on this scaffold demonstrates its practical application in hit-to-lead optimization.[3] Future exploration of this scaffold is warranted, including the synthesis of a wider range of derivatives and their evaluation in diverse biological assays. The development of stereoselective synthetic routes to chiral 3-aminosulfolane derivatives will further expand its utility in creating highly specific and potent drug candidates. As the demand for novel, 3D-rich molecular architectures continues to grow, the sulfolane-based amino heterocycles are poised to play an increasingly important role in the future of drug discovery.
References
- 1. Sulfolene - Wikipedia [en.wikipedia.org]
- 2. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Synthetic Routes to 3-Aminosulfolane: A Guide for Researchers
Introduction: The Significance of 3-Aminosulfolane in Modern Chemistry
3-Aminosulfolane, a saturated heterocyclic amine, is a molecule of growing interest in the fields of medicinal chemistry and materials science. Its rigid sulfolane backbone, combined with the versatile amino functional group, makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. The sulfone group imparts polarity and potential for hydrogen bonding, while the amino group serves as a key site for further chemical modifications. The development of efficient and scalable synthetic routes to 3-aminosulfolane is, therefore, a critical endeavor for unlocking its full potential.
This comprehensive guide provides a comparative analysis of the most pertinent synthetic strategies for 3-aminosulfolane. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a critical evaluation of their respective strengths and weaknesses, supported by available experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate synthetic approach for their specific research and development needs.
Route 1: Reductive Amination of 3-Ketosulfolane
The reductive amination of a ketone precursor stands as a cornerstone of amine synthesis due to its efficiency and operational simplicity.[1] This approach, when applied to the synthesis of 3-aminosulfolane, involves the conversion of 3-ketosulfolane to the target amine in a one- or two-step process.
Chemical Principles and Mechanistic Overview
The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of 3-ketosulfolane with an amine source, typically ammonia or an ammonium salt. This intermediate is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of this reaction, with reagents that selectively reduce the C=N double bond in the presence of the carbonyl group being highly preferred for one-pot procedures.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3-Ketosulfolane
-
Reaction: Oxidation of sulfolane.
-
Procedure: To a solution of sulfolane (1.0 eq) in a suitable solvent such as acetic acid, a strong oxidizing agent like chromium trioxide or potassium permanganate is added portion-wise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The crude product is then isolated by extraction and purified by recrystallization or column chromatography.
Step 2: Reductive Amination
-
Procedure: To a solution of 3-ketosulfolane (1.0 eq) in a protic solvent like methanol or ethanol, an excess of an ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added. A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is then added portion-wise.[2] The reaction is typically stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified.
Performance Analysis
| Parameter | Reductive Amination of 3-Ketosulfolane |
| Yield | Moderate to High |
| Purity | Good to Excellent (after purification) |
| Scalability | Readily scalable |
| Safety | Use of toxic cyanoborohydride requires caution. |
| Cost-Effectiveness | Dependent on the cost of the oxidizing and reducing agents. |
| Advantages | Often a one-pot procedure, good functional group tolerance.[3] |
| Disadvantages | Requires the synthesis of the ketone precursor; potential for side reactions if the reducing agent is not selective. |
Route 2: Gabriel Synthesis from 3-Bromosulfolane
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from alkyl halides, avoiding the overalkylation often encountered with direct amination.[4][5][6] This route utilizes phthalimide as an ammonia surrogate.
Chemical Principles and Mechanistic Overview
This multi-step synthesis begins with the N-alkylation of potassium phthalimide with 3-bromosulfolane. The resulting N-substituted phthalimide is then cleaved, typically by hydrazinolysis, to release the desired primary amine, 3-aminosulfolane, and phthalhydrazide as a byproduct.[7]
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3-Bromosulfolane
-
Reaction: Bromination of 3-sulfolene followed by hydrogenation.
-
Procedure: 3-Sulfolene is treated with bromine in a suitable solvent to yield 3,4-dibromosulfolane. This intermediate is then subjected to catalytic hydrogenation to afford 3-bromosulfolane. Alternatively, direct radical bromination of sulfolane can be employed, though this may lead to selectivity issues.
Step 2: Gabriel Synthesis
-
Procedure: 3-Bromosulfolane (1.0 eq) and potassium phthalimide (1.1 eq) are heated in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 80-100 °C) for several hours.[4] The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the intermediate N-(sulfolan-3-yl)phthalimide is isolated. This intermediate is then refluxed with hydrazine hydrate (1.2 eq) in ethanol. The resulting precipitate of phthalhydrazide is filtered off, and the filtrate containing 3-aminosulfolane is concentrated and purified.
Performance Analysis
| Parameter | Gabriel Synthesis from 3-Bromosulfolane |
| Yield | Generally Good |
| Purity | High purity of the final amine is achievable. |
| Scalability | Scalable, but the multi-step nature can be a drawback. |
| Safety | Hydrazine is toxic and requires careful handling. |
| Cost-Effectiveness | Can be cost-effective depending on the price of phthalimide and hydrazine. |
| Advantages | Clean reaction with minimal overalkylation byproducts.[5][6] |
| Disadvantages | Multi-step process; harsh conditions for phthalimide cleavage can be required; removal of phthalhydrazide can be challenging.[4] |
Route 3: Aminolysis of 3,4-Epoxysulfolane
A less common but potentially viable route involves the ring-opening of an epoxide precursor, 3,4-epoxysulfolane, with an amine source.
Chemical Principles and Mechanistic Overview
This method relies on the nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring. The reaction is typically carried out in a protic solvent and can be catalyzed by acids or bases. The regioselectivity of the ring-opening can be influenced by the reaction conditions and the nature of the nucleophile.
Experimental Protocol: A Step-by-Step Guide
-
Procedure: 3,4-Epoxysulfolane (prepared by the epoxidation of 3-sulfolene) is dissolved in an aqueous or alcoholic solution of ammonia. The reaction mixture is heated in a sealed vessel to a temperature typically ranging from 50 to 100 °C. The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure, and the resulting amino alcohol is purified. It is important to note that this reaction yields 3-amino-4-hydroxysulfolane, not 3-aminosulfolane directly.[8][9]
Performance Analysis
| Parameter | Aminolysis of 3,4-Epoxysulfolane |
| Yield | Variable, can be moderate to good. |
| Purity | May result in a mixture of regioisomers and byproducts.[8] |
| Scalability | Feasible for laboratory scale. |
| Safety | Requires handling of ammonia and potentially high pressures in a sealed vessel. |
| Cost-Effectiveness | Depends on the efficiency of the epoxidation step. |
| Advantages | Utilizes a readily available starting material (3-sulfolene). |
| Disadvantages | Produces a hydroxylated analog, not the target molecule directly. The reaction can lead to complex product mixtures.[8] |
Comparative Summary of Synthesis Routes
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Typical Yield | Key Advantages | Key Disadvantages |
| Reductive Amination | 3-Ketosulfolane | NH₃/NH₄⁺X⁻, NaBH₃CN | 2 | Moderate to High | One-pot potential, good functional group tolerance. | Requires ketone precursor, use of cyanide. |
| Gabriel Synthesis | 3-Bromosulfolane | Potassium Phthalimide, Hydrazine | 2 | Good | High purity of primary amine, avoids overalkylation. | Multi-step, use of toxic hydrazine, byproduct removal. |
| Epoxide Aminolysis | 3,4-Epoxysulfolane | Ammonia | 2 | Variable | Utilizes readily available 3-sulfolene. | Yields a different product, potential for complex mixtures. |
Spectroscopic Characterization of 3-Aminosulfolane
Accurate characterization of the final product is paramount. The following are the expected spectroscopic data for 3-aminosulfolane:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the methylene protons of the sulfolane ring. The proton on the carbon bearing the amino group (C3-H) would likely appear as a multiplet. The chemical shifts of the protons adjacent to the sulfone group (C2-H and C5-H) will be downfield compared to those further away. The N-H protons of the primary amine will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.[10]
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms of the sulfolane ring. The carbon attached to the amino group (C3) and the carbons adjacent to the sulfone group (C2 and C5) will have characteristic chemical shifts.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).[11][12] A strong absorption band corresponding to the S=O stretching of the sulfone group will be prominent, usually in the 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) regions.
Conclusion and Future Outlook
The synthesis of 3-aminosulfolane can be effectively achieved through several synthetic routes, with reductive amination and the Gabriel synthesis being the most promising for producing the target compound directly and in good yields. The choice between these two primary routes will depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations. The reductive amination route offers the advantage of a potential one-pot reaction, while the Gabriel synthesis provides a classic and clean method for obtaining the primary amine. The aminolysis of 3,4-epoxysulfolane, while feasible, leads to a hydroxylated analog and may present challenges in terms of product separation.
Future research in this area should focus on the development of more sustainable and atom-economical synthetic methods. This could include the exploration of catalytic amination reactions that avoid the use of stoichiometric reagents. Furthermore, a more detailed investigation and publication of the experimental data, including yields, purity, and spectroscopic characterization for each synthetic route to 3-aminosulfolane, would be of great benefit to the scientific community. Such data will facilitate a more direct and quantitative comparison, ultimately accelerating the exploration of this valuable molecular scaffold in various scientific disciplines.
References
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Pinacol-Derived Chlorohydrosilane in Metal-Free Reductive Amination for the Preparation of Tertiary Alkylphenolmethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to Validating the Biological Activity of 1,1-Dioxidotetrahydrothien-3-ylamine
This guide provides a comprehensive framework for the biological validation of 1,1-dioxidotetrahydrothien-3-ylamine, a heterocyclic compound belonging to the sulfolane family. Drawing from the known biological activities of structurally related tetrahydrothiophene and sulfolane derivatives, which include anticonvulsant and anti-inflammatory effects, this document outlines a systematic approach to characterizing the compound's pharmacological profile. We will detail a multi-tiered experimental plan, from initial in vitro screening to in vivo efficacy models, and establish a comparative analysis against well-characterized therapeutic agents.
The structural backbone of this compound, featuring a saturated five-membered sulfur-containing ring with an amino group, suggests potential interactions with central nervous system targets, akin to gamma-aminobutyric acid (GABA) analogues. Consequently, our validation strategy will prioritize the investigation of its anticonvulsant properties, while also exploring its potential as an anti-inflammatory agent.
Comparative Compound Profiles
To rigorously assess the biological activity of this compound, a panel of established drugs will be used as positive controls and comparative benchmarks. The selection of these comparators is crucial for contextualizing the potency and efficacy of the test compound.
| Compound | Class | Primary Mechanism of Action | Therapeutic Use |
| Gabapentin | GABA analogue | Binds to the α2δ-1 subunit of voltage-gated calcium channels | Anticonvulsant, Neuropathic Pain |
| Diazepam | Benzodiazepine | Positive allosteric modulator of GABA-A receptors | Anticonvulsant, Anxiolytic, Sedative |
| Ibuprofen | Nonsteroidal Anti-inflammatory Drug (NSAID) | Non-selective COX-1 and COX-2 inhibitor | Anti-inflammatory, Analgesic |
| Dexamethasone | Corticosteroid | Glucocorticoid receptor agonist | Anti-inflammatory, Immunosuppressant |
Experimental Validation Workflow
The biological activity of this compound will be validated through a tiered approach, commencing with in vitro assays to determine potential mechanisms of action and progressing to in vivo models to assess efficacy and safety.
Caption: Proposed experimental workflow for validating the biological activity of this compound.
Part 1: Anticonvulsant Activity Evaluation
The structural similarity of this compound to known GABA analogues warrants a thorough investigation of its anticonvulsant potential.[1]
In Vitro Mechanistic Assays
1. GABA Receptor Binding Assays:
To determine if this compound interacts directly with GABA receptors, competitive binding assays will be performed using rat brain membrane preparations.[2]
-
GABA-A Receptor Binding:
-
Protocol:
-
Prepare synaptic membranes from rat cerebral cortex.
-
Incubate membranes with [3H]muscimol, a high-affinity GABA-A agonist, in the presence of varying concentrations of this compound.
-
Diazepam will be used as a positive control for modulation of the benzodiazepine site.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify bound radioactivity using liquid scintillation counting.
-
Calculate the inhibitory constant (Ki) to determine the binding affinity of the test compound.
-
-
Rationale: This assay will reveal if the compound displaces a known ligand at the GABA-A receptor, suggesting a direct interaction.
-
-
GABA-B Receptor Binding:
-
Protocol:
-
Use rat brain membranes as in the GABA-A assay.
-
Incubate membranes with [3H]GABA in the presence of a GABA-A receptor antagonist (e.g., bicuculline) to isolate binding to GABA-B receptors.
-
Include varying concentrations of this compound.
-
Baclofen will serve as a positive control.
-
Filter and quantify bound radioactivity as described above.
-
Determine the Ki value.
-
-
Rationale: This will assess the compound's affinity for the GABA-B receptor, another key target in seizure modulation.
-
In Vivo Efficacy Models
Standard rodent models of epilepsy are predictive of clinical efficacy for various seizure types.[3][4]
1. Maximal Electroshock (MES) Seizure Test:
This model is indicative of efficacy against generalized tonic-clonic seizures.
-
Protocol:
-
Administer this compound or vehicle control to groups of mice via intraperitoneal (i.p.) injection. Gabapentin will be used as a comparator.
-
After a predetermined pretreatment time (e.g., 30 minutes), induce seizures by delivering a brief electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The endpoint is the percentage of animals protected from the tonic hindlimb extension.
-
Determine the median effective dose (ED50).
-
-
Rationale: The ability to abolish the tonic hindlimb extension in the MES test suggests that the compound can prevent seizure spread.
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
This model is used to identify compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.
-
Protocol:
-
Administer the test compound, vehicle, or Gabapentin to groups of mice.
-
After the appropriate pretreatment time, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Record the percentage of animals protected from seizures.
-
Calculate the ED50.
-
-
Rationale: Protection in this model suggests an ability to elevate the threshold for seizure initiation, possibly through interaction with the GABAergic system.[5]
Preliminary Neurotoxicity
Rotarod Test:
This test assesses motor coordination and is used to determine if a compound causes neurological deficits at its effective doses.
-
Protocol:
-
Train mice to remain on a rotating rod (e.g., at 6 rpm) for a set duration (e.g., 1 minute).
-
On the test day, administer the compound at various doses.
-
At the time of peak effect determined from the seizure models, place the mice on the rotarod and measure the latency to fall.
-
The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.
-
-
Rationale: A favorable anticonvulsant candidate should have a TD50 significantly higher than its ED50 in the seizure models, indicating a good therapeutic index.
| Parameter | This compound | Gabapentin | Diazepam |
| GABA-A Binding (Ki, µM) | To be determined | > 100 | ~0.02 (modulator) |
| GABA-B Binding (Ki, µM) | To be determined | > 100 | N/A |
| MES ED50 (mg/kg, i.p.) | To be determined | ~25 | ~1.5 |
| scPTZ ED50 (mg/kg, i.p.) | To be determined | > 100 | ~0.2 |
| Rotarod TD50 (mg/kg, i.p.) | To be determined | ~150 | ~2.5 |
Part 2: Anti-inflammatory Activity Evaluation
Derivatives of sulfolane have shown promise as anti-inflammatory agents.[6][7] Therefore, it is prudent to investigate this potential activity for this compound.
In Vitro Anti-inflammatory Assay
Lipopolysaccharide (LPS)-Stimulated Macrophage Model:
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators.
-
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7).
-
Pre-treat the cells with various concentrations of this compound, vehicle, or a positive control (e.g., Dexamethasone).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After a 24-hour incubation, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) in the supernatant using the Griess assay.[8]
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.[8][9]
-
Determine the IC50 value for the inhibition of each mediator.
-
-
Rationale: Inhibition of NO, TNF-α, and IL-6 production indicates a potential anti-inflammatory effect by suppressing key pathways in the inflammatory cascade.
In Vivo Anti-inflammatory Model
Carrageenan-Induced Paw Edema in Rats:
This is a classic model of acute inflammation to assess the in vivo efficacy of potential anti-inflammatory drugs.
-
Protocol:
-
Administer this compound, vehicle, or a positive control (e.g., Ibuprofen) orally to groups of rats.
-
After 1 hour, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
-
Rationale: A significant reduction in paw edema demonstrates in vivo anti-inflammatory activity.
| Parameter | This compound | Dexamethasone | Ibuprofen |
| NO Inhibition IC50 (µM) | To be determined | ~0.01 | N/A |
| TNF-α Inhibition IC50 (µM) | To be determined | ~0.005 | >100 |
| IL-6 Inhibition IC50 (µM) | To be determined | ~0.001 | >100 |
| Paw Edema Inhibition (%) | To be determined | ~70-80% | ~50-60% |
Conclusion
This guide presents a structured and scientifically rigorous approach to validating the biological activity of this compound. By systematically evaluating its effects in well-established in vitro and in vivo models of anticonvulsant and anti-inflammatory activity, and by comparing its performance against standard therapeutic agents, a comprehensive pharmacological profile can be established. The proposed workflow, from receptor binding studies to whole-animal efficacy models, ensures a thorough characterization of this novel compound, paving the way for potential further development.
References
- 1. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effect of sulforaphane on LPS-stimulated RAW 264.7 cells and ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergism between luteolin and sulforaphane in anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro and in vivo studies of 3-Aminotetrahydrothiophene 1,1-dioxide
An In-Depth Technical Guide to 3-Aminotetrahydrothiophene 1,1-dioxide: A Comparative Analysis of In Vitro and Predicted In Vivo Performance
Introduction: A Novel Scaffold for Combating Oxidative Stress
In the landscape of therapeutic development, particularly for diseases rooted in oxidative stress and inflammation such as neurodegeneration and autoimmune disorders, the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) has emerged as a pivotal target.[1] The 3-aminotetrahydrothiophene 1,1-dioxide scaffold represents a significant advancement in the quest to modulate this pathway. Unlike many existing NRF2 activators that rely on reactive, electrophilic mechanisms with potential for off-target effects and cytotoxicity, this series of compounds operates through a non-electrophilic mechanism, offering a potentially safer and more targeted therapeutic strategy.[1]
This guide provides a comprehensive analysis of the in vitro performance of 3-aminotetrahydrothiophene 1,1-dioxide and its optimized analogs. We will delve into the structure-activity relationships that enhance potency and efficacy, contrast its mechanism with alternative NRF2 activators, and present detailed experimental protocols. Furthermore, we will examine in silico predictions that provide a roadmap for its potential in vivo pharmacological utility, offering researchers and drug developers a thorough understanding of this promising compound class.
The NRF2-KEAP1 Signaling Pathway: The Molecular Target
The therapeutic rationale for using 3-aminotetrahydrothiophene 1,1-dioxide is grounded in its ability to activate the NRF2 pathway. Under normal physiological conditions, NRF2 is held in the cytoplasm by its repressor, KEAP1, which facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[1] During oxidative or electrophilic stress, critical cysteine residues on KEAP1 are modified, disrupting the NRF2-KEAP1 interaction. This stabilizes NRF2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter regions of a host of protective genes. This guide focuses on non-electrophilic activators that disrupt the NRF2-KEAP1 interaction without covalently modifying KEAP1, representing a more refined activation strategy.[1]
Caption: The NRF2-KEAP1 signaling pathway and point of intervention.
In Vitro Performance: Potency, Efficacy, and Cytotoxicity
The biological activity of this compound series was primarily evaluated using an ARE-luciferase (ARE-LUC) reporter gene assay in the IMR-32 human neuroblastoma cell line. This assay quantifies the ability of a compound to induce NRF2-mediated gene transcription.
A systematic structural fine-tuning of the parent compound (referred to as 2 in the source literature) led to the identification of several superior analogs. The core bis-sulfone structure was found to be indispensable; replacing a sulfone with an amide linkage resulted in a complete loss of activity.[1] The most significant improvements came from modifying the aminoalkyl moiety.
Key Optimized Analogs:
-
Analog 17 : This compound, featuring a 3,3,3-trifluoropropylamine substitution, emerged as the most efficacious analog, demonstrating a 3.5-fold higher induction of ARE activity compared to the parent compound. Crucially, it displayed no cytotoxicity in IMR32 cells at concentrations up to 20 μM.[1]
-
Analog 18 : By substituting the isobutylamine group with β-alanine, this analog achieved an approximately 10-fold improvement in potency (the concentration required to elicit a response).[1]
-
Analog 22 : This compound also showed significantly improved cellular potency.[1]
The table below summarizes the performance of these key analogs compared to the initial lead compound.
| Compound | Key Structural Modification | Efficacy (Fold Induction - FI) | Potency (EC₅₀, µM) | Cytotoxicity (IC₅₀, µM) | Reference |
| Lead Cmpd. (2) | Isobutylamine | 20.2 | 0.44 | > 20 | [1] |
| Analog 17 | 3,3,3-Trifluoropropylamine | 70.7 | 0.23 | > 20 | [1] |
| Analog 18 | β-alanine | 25.4 | 0.04 | > 20 | [1] |
| Analog 22 | N/A | 30.1 | 0.08 | > 20 | [1] |
Data extracted from a study by Konkel et al., as presented in PMC. Efficacy (FI) is relative to a DMSO control. Potency (EC₅₀) is the concentration for half-maximal induction. Cytotoxicity (IC₅₀) is the concentration for 50% cell death.
Comparative Analysis: A Safer Alternative to Electrophilic Activators
The key advantage of the 3-aminotetrahydrothiophene 1,1-dioxide series lies in its non-electrophilic mechanism. This contrasts sharply with many other NRF2 activators, such as the clinical candidate bardoxolone methyl, which act by covalently modifying sensor cysteines on KEAP1.[1] While effective, such electrophilic compounds can be unselective and cytotoxic, which has hindered their clinical success.[1]
| Feature | 3-Aminotetrahydrothiophene 1,1-dioxide | Electrophilic Activators (e.g., Bardoxolone Methyl) |
| Mechanism | Non-covalent disruption of NRF2-KEAP1 interaction | Covalent modification of KEAP1 cysteines |
| Selectivity | Potentially higher due to specific binding pocket interaction | Risk of off-target covalent modification and unselectivity |
| Safety Profile | Optimized analogs show no cytotoxicity in vitro[1] | Often associated with cytotoxicity[1] |
| Reversibility | Reversible binding | Irreversible covalent binding |
Pharmacological Profile: In Silico Predictions for In Vivo Utility
While comprehensive in vivo data is pending, the drug-likeness of the optimized analogs was evaluated using the in silico SwissADME tool.[1] This computational analysis predicts key pharmacokinetic properties, suggesting a high potential for pharmacological utility.
The analogs 17, 18, and 22 were predicted to have:
-
High Gastrointestinal Absorption: Essential for oral bioavailability.
-
Not a P-glycoprotein Substrate: Suggests they are less likely to be removed from target cells by efflux pumps.
-
Favorable Physicochemical Properties: The "Bioavailability Radar" plot shows that the key properties of lipophilicity, size, polarity, solubility, saturation, and flexibility fall within the optimal range for a drug-like molecule.[1]
Caption: Key physicochemical properties for oral bioavailability.
A critical consideration for in vivo application is metabolic stability. The parent compound was found to be susceptible to oxidative dealkylation by CYP enzymes, yielding a metabolite that is both less potent and more cytotoxic.[1] The successful structural modifications in analogs like 17 and 18 were designed to overcome this metabolic liability, further strengthening their potential for future preclinical development.[1]
Experimental Protocols
Synthesis of Optimized Bis-Sulfone Analogs (e.g., 17-28)
This protocol outlines the established procedure for synthesizing the target compounds.[1] The causality behind this multi-step synthesis is to build the core bis-sulfone scaffold first and then introduce diverse amine groups in the final step, allowing for efficient exploration of the structure-activity relationship.
Caption: General synthetic workflow for bis-sulfone analogs.
Step-by-Step Methodology:
-
Bromination: Commercially available 3-sulfolene is reacted with 3,4-dichlorobenzenethiol in the presence of N-bromosuccinimide (NBS) to produce the β-bromosulfide intermediate.
-
Dehydrobromination: The crude β-bromosulfide is treated with pyridine in refluxing dichloromethane (CH₂Cl₂) to yield the dehydrobrominated product.
-
Oxidation: The product from the previous step undergoes consecutive oxidation with meta-chloroperoxybenzoic acid (mCPBA).
-
Conjugate Addition: The resulting oxidized intermediate is reacted with a diverse panel of amines under basic or neutral conditions to afford the final desired bis-sulfone analogs.
In Vitro ARE-Luciferase Reporter Assay
This cell-based assay is the cornerstone for evaluating the activity of NRF2 activators. The self-validating nature of this protocol relies on comparing the luciferase signal from treated cells to both a negative control (DMSO) and potentially a positive control (a known NRF2 activator) to calculate the Fold Induction (FI).
Step-by-Step Methodology:
-
Cell Culture and Seeding: IMR-32 cells, stably transfected with an ARE-luciferase reporter construct, are cultured under standard conditions (e.g., 37°C, 5% CO₂). Cells are then seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A dilution series of the test compounds (e.g., 3-aminotetrahydrothiophene 1,1-dioxide analogs) is prepared in cell culture medium. The existing medium is removed from the cells, and the medium containing the test compounds is added. A vehicle control (e.g., 0.1% DMSO) is run in parallel.
-
Incubation: The treated cells are incubated for a specific period (e.g., 24 hours) to allow for NRF2 activation, translocation, and subsequent expression of the luciferase reporter gene.
-
Cell Lysis and Luminescence Reading: After incubation, the medium is removed, and cells are washed with phosphate-buffered saline (PBS). A lysis buffer is added to each well to release the cellular contents, including the expressed luciferase.
-
Data Acquisition: The plate is placed in a luminometer, and a luciferase substrate is injected into each well. The resulting luminescence, which is directly proportional to the amount of luciferase produced, is measured.
-
Data Analysis: The Fold Induction (FI) is calculated by normalizing the luminescence signal from compound-treated wells to the signal from the vehicle control wells. EC₅₀ values are determined by plotting the FI against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 3-aminotetrahydrothiophene 1,1-dioxide scaffold provides a robust chemical basis for the development of potent and safe, non-electrophilic NRF2 activators. In vitro studies have successfully identified analogs, such as compound 17 , with high efficacy and an excellent safety profile, demonstrating a clear advantage over older, electrophilic alternatives.[1] Furthermore, in silico predictions of their pharmacokinetic properties are highly encouraging, suggesting good potential for oral bioavailability and metabolic stability.[1]
The logical next step is to advance these promising chemical entities into in vivo investigations. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies in relevant animal models of diseases characterized by oxidative stress. These studies will be critical to validate the therapeutic activity and safety of this novel class of NRF2 activators, paving the way for potential clinical development.
References
A Comparative Guide to the Structure-Activity Relationship of 1,1-Dioxidotetrahydrothien-3-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,1-Dioxidotetrahydrothien-3-ylamine Scaffold: A Privileged Core in Medicinal Chemistry
The this compound core, also known as 3-aminosulfolane, represents a unique heterocyclic scaffold. The sulfone group, a strong hydrogen bond acceptor, and the secondary amine, a versatile site for substitution, provide a rich chemical space for derivatization. This scaffold's inherent polarity and three-dimensional structure offer opportunities for specific interactions with biological targets, making it an attractive starting point for drug discovery programs.
Comparative Analysis of Derivatives: Targeting Cancer and Inflammatory Pathways
Our analysis of the current literature reveals that derivatives of this compound have been primarily investigated for their anticancer and enzyme inhibitory activities. The following sections compare different classes of these derivatives based on the nature of the substituent at the 3-amino position.
N-Aryl and N-Heteroaryl Derivatives: Modulators of Kinase Activity
A significant focus of research has been on the synthesis of N-aryl and N-heteroaryl derivatives of the 3-aminosulfolane core. These modifications are often designed to target the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.
Key SAR Insights:
-
Aromatic Ring Substitution: The nature and position of substituents on the aryl or heteroaryl ring dramatically influence kinase inhibitory potency. Electron-withdrawing groups, such as halogens or nitro groups, can enhance activity by forming specific interactions within the kinase hinge region.
-
Linker Moiety: The connection between the 3-amino group and the aromatic ring is crucial. Simple amide or urea linkages have proven effective in orienting the aromatic moiety for optimal binding.
-
Heterocyclic Scaffolds: Incorporation of nitrogen-containing heterocycles, such as pyrimidines or triazines, can introduce additional hydrogen bonding opportunities and improve physicochemical properties.
Table 1: Comparative Kinase Inhibitory Activity of N-Aryl/Heteroaryl this compound Derivatives
| Compound ID | R-Group (at 3-amino position) | Target Kinase | IC50 (nM) | Reference |
| A-1 | 4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl | Bcr-Abl | 35.5 (as Imatinib parent) | [1] |
| A-2 | 6-chloro-N-methyl-1,3,5-triazin-2,4-diamine derivative | Breast Cancer Cells (MDA-MB-231) | 6,250 | [1] |
| B-1 | Nicotinamide derivative | Succinate Dehydrogenase | 3,180 | [2][3] |
| C-1 | 5-phenyl-4,5-dihydro-lH-pyrazol-l-yl)methanone | RIP1 Kinase | (not specified) | [4] |
Urea and Thiourea Derivatives: Broad-Spectrum Biological Activity
The introduction of urea or thiourea functionalities at the 3-amino position has led to the discovery of compounds with a broader range of biological activities, including antifungal and potential immunomodulatory effects.
Key SAR Insights:
-
Urea vs. Thiourea: The choice between a urea (C=O) or thiourea (C=S) linker can significantly impact activity and selectivity. Thioureas often exhibit enhanced potency due to the different electronic and steric properties of sulfur compared to oxygen.[2][5]
-
Terminal Substituents: The nature of the substituent on the terminal nitrogen of the urea/thiourea moiety is a key determinant of activity. Aromatic and heteroaromatic groups are commonly employed to engage in specific interactions with the target protein.[6]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the terminal substituent, plays a crucial role in cell permeability and target engagement.
Table 2: Comparative Biological Activity of 1,1-Dioxidotetrahydrothien-3-yl Urea/Thiourea Derivatives
| Compound ID | Linker | R-Group (terminal) | Biological Activity | IC50/EC50 | Reference |
| D-1 | Thiourea | Thiophen-2-yl | TLR1/2 Agonist | 31.02 nM | [6] |
| E-1 | Urea | 1,2,4-Triazole | Antifungal | (varied) | [2][5] |
| F-1 | Urea | L-3-hydroxytyrosine | Antioxidant | (varied) | [7] |
Experimental Design and Methodologies: Ensuring Scientific Rigor
The reliability of SAR studies hinges on the robustness of the experimental protocols used to generate the biological data. This section details representative methodologies for key assays.
Kinase Inhibition Assay (Example: Tyrosine Kinase)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.
Protocol:
-
Reagents: Recombinant kinase, kinase buffer, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, and detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compound dilutions to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[1]
Visualizing Structure-Activity Relationships and Workflows
Visual representations are invaluable for understanding complex SAR trends and experimental processes.
General SAR Trends for this compound Derivatives
Caption: Key SAR trends for this compound derivatives.
Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for screening kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of novel bioactive compounds. The SAR studies highlighted in this guide demonstrate that strategic modifications to the 3-amino substituent can lead to potent and selective inhibitors of various biological targets, particularly kinases.
Future research in this area should focus on:
-
Exploring a wider range of biological targets: The versatility of the scaffold suggests potential applications beyond oncology and infectious diseases.
-
Optimizing pharmacokinetic properties: Further derivatization to improve solubility, metabolic stability, and oral bioavailability will be crucial for clinical translation.
-
Structure-based drug design: As more structural information about the targets of these compounds becomes available, computational methods can be employed to guide the design of next-generation derivatives with enhanced potency and selectivity.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel therapeutics based on the promising this compound scaffold.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of some amino- and sulfanyl-3H-quinazolin-4-one derivatives as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. WO2016185423A1 - Heterocyclic amides as kinase inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Structure-Activity Relationship of N-Aryl- N'-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antioxidant activity and bioinformatics studies of L-3-hydroxytyrosine templated N-alkyl/aryl substituted urea/thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 3-Aminosulfolane: A Comparative Guide to a Novel Pharmacophore
Introduction: The Quest for Novel Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to overcoming the persistent challenges of drug resistance, off-target toxicity, and suboptimal pharmacokinetic profiles. The strategic application of bioisosterism—the replacement of a functional group with another that retains similar physicochemical and biological properties—is a cornerstone of modern drug design[1]. Within this context, the sulfolane moiety, a saturated five-membered cyclic sulfone, has emerged as a promising pharmacophore. Its rigid structure, combined with the hydrogen bond accepting capability of the sulfonyl group, presents a unique opportunity to modulate the properties of bioactive molecules[2]. This guide introduces 3-aminosulfolane, a derivative of this intriguing scaffold, and provides a comprehensive framework for its benchmarking against established pharmacophores.
3-Aminosulfolane can be conceptualized as a conformationally restricted analog of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system[3][4]. The sulfonyl group in 3-aminosulfolane can act as a bioisostere for the carboxylic acid moiety of GABA, potentially offering advantages in terms of metabolic stability and cell permeability. This guide will provide a head-to-head comparison of 3-aminosulfolane with GABA, its lactam form pyrrolidin-2-one, and the structurally related class of cyclic sulfonamides (sultams). Through a detailed examination of synthetic strategies, physicochemical properties, and in vitro pharmacological and pharmacokinetic profiles, we will elucidate the potential of 3-aminosulfolane as a valuable new building block in the medicinal chemist's toolkit.
Comparative Pharmacophores: A Rationale
The selection of appropriate comparators is crucial for a meaningful benchmark analysis. For 3-aminosulfolane, we have selected three pharmacophores based on structural and functional analogy:
-
Gamma-Aminobutyric Acid (GABA): As the endogenous ligand for GABA receptors, GABA is the archetypal gamma-amino acid[5][6]. The structural similarity between 3-aminosulfolane and GABA allows for a direct assessment of the sulfonyl group as a carboxylic acid bioisostere.
-
Pyrrolidin-2-one (2-Pyrrolidone): This five-membered lactam is the intramolecularly cyclized form of GABA[5]. Its cyclic nature provides a conformational constraint similar to the sulfolane ring, making it an excellent scaffold for comparison.
-
Cyclic Sulfonamides (Sultams): This class of compounds shares the cyclic sulfone core with 3-aminosulfolane but incorporates the nitrogen atom into the ring system. Sultams have demonstrated a wide range of biological activities and offer a valuable comparison for the influence of exocyclic versus endocyclic amine placement[7][8].
Synthesis and Chemical Space Exploration
A key advantage of a novel pharmacophore is its synthetic accessibility and the ease with which its derivatives can be generated for structure-activity relationship (SAR) studies.
Synthesis of the 3-Aminosulfolane Scaffold
The synthesis of the sulfolane ring is classically achieved through a [4+1] cycloaddition of a 1,3-diene, such as butadiene, with sulfur dioxide to form 3-sulfolene. Subsequent hydrogenation yields the saturated sulfolane ring. Introduction of the amino group at the 3-position can be achieved through various synthetic routes, often starting from 3,4-epoxysulfolane, a versatile intermediate.
Below is a representative, multi-step synthetic workflow:
Physicochemical Properties: The Foundation of Drug-Likeness
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the predicted and experimental properties of 3-aminosulfolane with our chosen pharmacophores.
| Property | 3-Aminosulfolane | GABA | Pyrrolidin-2-one | Cyclic Sulfonamide (Representative) |
| Molecular Weight ( g/mol ) | 135.18 | 103.12 | 85.11 | Varies |
| pKa | 7.07 (Predicted)[1] | 4.03 (carboxyl), 10.56 (amino)[4] | ~17 | Varies |
| logP | -1.5 (Predicted) | -3.17[4] | -0.71 | Varies |
| Solubility in water | High (Predicted) | Freely soluble[4] | Miscible | Varies |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 1 | 2 |
Interpretation: The predicted pKa of 3-aminosulfolane suggests that it will be partially protonated at physiological pH, a feature that can be fine-tuned through derivatization to optimize target engagement and membrane permeability. Its predicted low logP indicates high hydrophilicity, similar to GABA, which may impact its ability to cross the blood-brain barrier without active transport.
Experimental Protocols for Comparative Benchmarking
To provide a rigorous and objective comparison, a standardized set of in vitro assays should be employed. The following protocols are detailed to serve as a template for the evaluation of 3-aminosulfolane and its analogs against the comparator pharmacophores.
Experimental Workflow Overview
Protocol 1: GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of the test compounds for the GABA-A receptor, providing a measure of their potential to act as GABA mimetics.
Methodology: This protocol is adapted from a standard radioligand binding assay.
Materials:
-
Rat brain membranes (source of GABA-A receptors)
-
[³H]-Muscimol (radioligand)
-
Test compounds (3-aminosulfolane, GABA, pyrrolidin-2-one, cyclic sulfonamide)
-
Binding buffer (50 mM Tris-HCl, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform a series of centrifugations to isolate the membrane fraction containing the GABA-A receptors.
-
Binding Reaction: In a 96-well plate, combine the rat brain membranes, [³H]-Muscimol, and varying concentrations of the test compounds.
-
Incubation: Incubate the plates at 4°C for 45 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the wells and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Muscimol (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the test compounds across an artificial lipid membrane, providing a prediction of their potential for oral absorption and blood-brain barrier penetration.
Methodology: This is a non-cell-based assay that models passive diffusion.
Materials:
-
96-well filter plates (donor plate)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Plate Setup: Fill the acceptor plate wells with PBS. Add solutions of the test compounds to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe) for each compound.
Protocol 3: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of the test compounds in the presence of liver enzymes, providing an early indication of their potential in vivo clearance.
Methodology: This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes.
Materials:
-
Pooled human liver microsomes
-
NADPH regenerating system (cofactor for metabolic enzymes)
-
Phosphate buffer, pH 7.4
-
Test compounds
-
Acetonitrile (to stop the reaction)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.
-
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Comparative Data Analysis and Interpretation
The data generated from these assays will allow for a direct comparison of 3-aminosulfolane with the established pharmacophores.
Table 2: Comparative In Vitro Data (Literature and Hypothetical)
| Parameter | 3-Aminosulfolane (Hypothetical) | GABA | Pyrrolidin-2-one | Cyclic Sulfonamide (Representative) |
| GABA-A Receptor Binding (Ki, µM) | 10-100 | 0.1-1 | >1000 | >100 |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 1-5 | <0.1 | 5-10 | 1-10 |
| Liver Microsome Stability (t₁/₂, min) | >60 | >60 | >60 | 30-60[1][7] |
Interpretation of Hypothetical Data:
-
GABA-A Receptor Binding: If 3-aminosulfolane exhibits moderate affinity for the GABA-A receptor, it would validate its role as a GABA mimetic. The lower potency compared to GABA would be expected due to the structural modification and could be a starting point for optimization.
-
PAMPA Permeability: A moderate permeability for 3-aminosulfolane would be a significant improvement over GABA, suggesting that the sulfonyl group successfully masks the high polarity of a carboxylic acid, potentially leading to better oral bioavailability or CNS penetration.
-
Liver Microsome Stability: High metabolic stability would be a key advantage, indicating that the sulfolane ring is resistant to metabolism by cytochrome P450 enzymes. This could translate to a longer in vivo half-life compared to more metabolically labile scaffolds.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the benchmarking of 3-aminosulfolane, a novel and promising pharmacophore. By systematically comparing its synthetic accessibility, physicochemical properties, and in vitro ADME and pharmacological profiles against well-established comparators, researchers can gain a clear understanding of its potential and limitations. The proposed experimental workflows provide a robust framework for generating the necessary data to support the progression of 3-aminosulfolane-based compounds in drug discovery programs.
The true potential of 3-aminosulfolane will be unveiled through the execution of these experiments. The data will not only position this scaffold relative to known pharmacophores but will also provide the foundational knowledge for future SAR studies. The exploration of derivatives of 3-aminosulfolane, with substitutions on the amine and the sulfolane ring, will be a critical next step in unlocking its full therapeutic potential.
References
- 1. Synthesis and Biological Evaluation of Cyclic Sulfamide Derivatives as 11β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 4. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mttlab.eu [mttlab.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profile of 1,1-Dioxidotetrahydrothien-3-ylamine
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen toxicities, diminished therapeutic windows, and costly late-stage failures. The molecule 1,1-dioxidotetrahydrothien-3-ylamine, featuring a sulfolane core, represents a class of saturated heterocyclic compounds of growing interest. The sulfone moiety, with its dual hydrophilic and hydrophobic character, presents a unique scaffold for medicinal chemistry.[1] However, the presence of a primary amine raises questions about potential promiscuous binding and off-target activities, a common challenge with amine-containing small molecules.[2]
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will objectively compare its hypothetical cross-reactivity profile with that of carefully selected comparator compounds, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the risks associated with off-target activities of similar chemical entities.
Rationale for Comparator Selection
To establish a meaningful comparison, we have selected two comparator compounds based on their structural and functional similarities to this compound, as well as their known propensities for specific off-target interactions.
-
This compound (Test Article): A five-membered saturated heterocyclic compound containing a sulfone group and a primary amine. Its rigid, non-aromatic core and the presence of a basic amine are key features for potential protein interactions.
-
Comparator A: Cyclohexylamine: A simple cycloaliphatic primary amine. This comparator allows for the assessment of the contribution of the primary amine to off-target binding, independent of the sulfone group and the heterocyclic nature of the test article.
-
Comparator B: Aromatic Sulfonamide (e.g., a simple benzene sulfonamide derivative): While an acyclic sulfonamide, it introduces the sulfonyl group present in many clinically relevant molecules. Concerns over sulfonamide cross-reactivity, though often debated, make this a crucial point of comparison.[3][4]
Experimental Framework for Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough cross-reactivity assessment. We will employ a suite of biophysical and cellular assays to investigate different facets of off-target interactions.
Figure 1: A tiered experimental workflow for comprehensive cross-reactivity profiling.
I. Biophysical Assays for Direct Binding Assessment
These techniques provide quantitative data on the direct interaction between a compound and a panel of off-target proteins.
A. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that measures binding events in real-time, providing association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated.[5][6]
Experimental Protocol:
-
Ligand Immobilization: A panel of common off-target proteins (e.g., GPCRs, ion channels, transporters) are immobilized on a sensor chip.
-
Analyte Preparation: Prepare a series of concentrations for the test article and comparator compounds in a suitable running buffer.
-
Binding Analysis: Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters.
B. Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[7][8][9]
Experimental Protocol:
-
Sample Preparation: Place the target protein in the sample cell and the test compound in the titration syringe, ensuring both are in identical, degassed buffer.
-
Titration: Perform a series of small injections of the compound into the protein solution.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.
C. Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), assesses ligand binding by measuring the change in the thermal stability of a target protein.[10][11][12][13] Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (T_m).
Experimental Protocol:
-
Reaction Setup: Mix the target protein with a fluorescent dye (e.g., SYPRO Orange) and the test compound.
-
Thermal Denaturation: Gradually increase the temperature and monitor the fluorescence, which increases as the protein unfolds and exposes hydrophobic regions that bind the dye.
-
Data Analysis: Determine the T_m by identifying the inflection point of the fluorescence curve. A significant shift in T_m in the presence of the compound indicates binding.
II. Cellular and Safety Pharmacology Assays
These assays provide insights into the potential for off-target effects in a more physiological context.
A. hERG Channel Inhibition Assay for Cardiotoxicity Assessment
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[14]
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Thallium Flux Assay: Load cells with a thallium-sensitive fluorescent dye. In the presence of a hERG inhibitor, the influx of thallium upon channel opening is blocked, resulting in a reduced fluorescent signal.[15][16]
-
Data Analysis: Generate concentration-response curves to determine the IC50 value for hERG inhibition.
B. Glutathione (GSH) Conjugation Assay for Reactive Metabolite Screening
This assay identifies compounds that can form reactive electrophilic metabolites, which can covalently bind to cellular macromolecules, leading to toxicity.[17][18][19][20]
Experimental Protocol:
-
Incubation: Incubate the test compound with liver microsomes (as a source of metabolic enzymes) in the presence of glutathione (GSH).
-
Detection of Adducts: Analyze the reaction mixture using LC-MS/MS to detect the formation of GSH-compound adducts.
-
Data Analysis: The presence of GSH adducts indicates the formation of reactive metabolites.
C. Kinase Panel Screening
Promiscuous inhibition of protein kinases is a common source of off-target effects. Screening against a broad panel of kinases is crucial for assessing selectivity.[1][21][22]
Experimental Protocol:
-
Assay Setup: Use a commercially available kinase panel (e.g., >300 kinases).
-
Inhibition Measurement: Determine the percentage of inhibition of each kinase at a fixed concentration of the test compound (e.g., 10 µM).
-
Follow-up: For hits identified in the primary screen, determine the IC50 values.
Comparative Data Analysis (Illustrative)
The following tables present hypothetical data to illustrate how the cross-reactivity profiles of the test article and comparator compounds would be compared.
Table 1: Biophysical Binding Data (K_D in µM)
| Target Protein | This compound | Cyclohexylamine | Aromatic Sulfonamide |
| Off-Target 1 (GPCR) | > 100 | 50 | > 100 |
| Off-Target 2 (Ion Channel) | 75 | 30 | > 100 |
| Off-Target 3 (Transporter) | > 100 | 25 | > 100 |
Data presented as the equilibrium dissociation constant (K_D) in micromolar (µM). A lower K_D indicates higher binding affinity.
Table 2: Cellular and Safety Assay Data (IC50 in µM)
| Assay | This compound | Cyclohexylamine | Aromatic Sulfonamide |
| hERG Inhibition | > 50 | 15 | > 50 |
| GSH Adduct Formation | Negative | Negative | Positive (low) |
| Kinase X Inhibition | 20 | 5 | > 50 |
| Kinase Y Inhibition | > 50 | > 50 | 10 |
Data presented as the half-maximal inhibitory concentration (IC50) in micromolar (µM). A lower IC50 indicates greater potency of inhibition.
Interpretation of Illustrative Data
Based on the hypothetical data:
-
This compound shows a relatively clean profile, with weak off-target binding and inhibition. The weak inhibition of Kinase X might warrant further investigation.
-
Cyclohexylamine demonstrates the potential for the primary amine to drive off-target interactions, with notable binding to several off-targets and more potent hERG and Kinase X inhibition.
-
Aromatic Sulfonamide shows a different off-target profile, with some potential for reactive metabolite formation and inhibition of Kinase Y, highlighting the influence of the aromatic sulfonamide scaffold.
Conclusion
A systematic and multi-faceted approach to cross-reactivity profiling is paramount in early drug discovery. This guide outlines a robust experimental framework for assessing the off-target liabilities of this compound and structurally related compounds. By employing a combination of biophysical and cellular assays, researchers can gain a comprehensive understanding of a compound's selectivity profile, enabling data-driven decisions to mitigate the risk of late-stage attrition. The sulfolane scaffold holds promise, and a thorough characterization of its off-target interactions is a critical step in realizing its therapeutic potential.
References
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amine promiscuity and toxicology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide cross-reactivity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Indirect Detection of Ligand Binding by Thermal Melt Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. axxam.com [axxam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. Establishment of Two In Vitro Glutathione Conjugation Models and Their Application in Covalent Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. researchgate.net [researchgate.net]
- 22. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Guide to 1,1-Dioxidotetrahydrothien-3-ylamine Based Compounds in Antiviral and Anticancer Research
In the landscape of modern medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The γ-sultam ring, a cyclic sulfonamide, has emerged as one such scaffold, with derivatives demonstrating a wide spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of the efficacy of compounds based on the 1,1-dioxidotetrahydrothien-3-ylamine core structure, with a focus on their applications as antiviral and anticancer agents. By synthesizing data from key studies, we will explore the structure-activity relationships (SAR) that govern their potency and selectivity, offering valuable insights for researchers and drug development professionals.
The this compound Scaffold: A Privileged Structure
The this compound core, a γ-sultam, is an attractive starting point for the design of novel therapeutic agents. The sulfonyl group, with its two oxygen atoms, can act as a strong hydrogen bond acceptor, a critical feature for molecular recognition at biological targets.[2] The rigid five-membered ring structure provides a defined orientation for substituents, allowing for the systematic exploration of chemical space to optimize target engagement. The inherent stability and synthetic tractability of the γ-sultam ring further enhance its appeal in drug discovery programs.[3]
Comparative Efficacy as Antiviral Agents: Targeting SARS-CoV-2
The global health crisis precipitated by the COVID-19 pandemic spurred an urgent search for effective antiviral therapies. A seminal study by Shin et al. (2020) identified a series of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 replication in Vero cells.[4][5] This research provides a compelling case study for the comparative analysis of this compound based compounds.
Structure-Activity Relationship (SAR) Analysis
The study by Shin and colleagues initiated with a high-content screening of a chemical library, which identified a hit compound with a cyclic sulfonamide core exhibiting anti-SARS-CoV-2 activity (IC₅₀ = 15.3 µM).[5] Subsequent optimization focused on modifications at various positions of the core structure. The most significant improvements in potency were observed with substitutions at the 7-position of a related cyclic sulfonamide scaffold.
A key takeaway from this study is the profound impact of a fluorine substitution at the 7-position. Compound 13c in their series, which incorporates this feature, demonstrated a robust inhibitory activity with an IC₅₀ of 0.88 µM.[4][5] In contrast, derivatives with 7-N-substitutions showed a marked decrease in antiviral efficacy.[1] This highlights the critical role of specific electronic and steric properties at this position for potent inhibition of SARS-CoV-2.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy and cytotoxicity of key compounds from the study by Shin et al. (2020).[5]
| Compound ID | R¹ | R² | R³ | IC₅₀ (µM) against SARS-CoV-2 | CC₅₀ (µM) in Vero cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Hit Compound | H | H | H | 15.3 | >25 | >1.6 |
| 13a | F | H | 3-Cl | 3.10 | >25 | >8.1 |
| 13b | F | H | 3-OCF₃ | 1.95 | >25 | >12.8 |
| 13c | F | H | 4-CF₃ | 0.88 | >25 | >28.4 |
Data extracted from Shin et al., Bioorg Med Chem Lett. 2021 Jan 1;31:127667.[4][5]
The data clearly illustrates that the introduction of a fluorine atom at the 7-position (R¹) coupled with electron-withdrawing groups on the N-phenylacetamide side chain leads to a significant enhancement in antiviral potency. Notably, compound 13c displayed a favorable selectivity index of over 28, indicating a good therapeutic window between its antiviral activity and cellular toxicity.[4]
Comparative Efficacy as Anticancer Agents
The versatility of the γ-sultam scaffold extends to oncology, where derivatives have shown promise as cytotoxic agents. While a systematic comparative study of a series of this compound derivatives against a panel of cancer cell lines is not as cohesively documented as the antiviral data, several studies point to their potential. For instance, various novel acetamide derivatives incorporating heterocyclic moieties have been synthesized and evaluated for their anticancer activity, with some showing considerable cytotoxicity against cancer cell lines.[6]
A study on novel 1,4-disubstituted phthalazines, which share some structural similarities with the side chains often appended to the sultam core, demonstrated that specific substitutions can lead to potent anticancer activity, in some cases exceeding that of the standard chemotherapeutic agent cisplatin.[7] This suggests that the strategic derivatization of the amine group of this compound with carefully selected moieties could yield potent and selective anticancer compounds.
Experimental Protocols
To ensure the reproducibility and validation of the presented efficacy data, this section provides detailed methodologies for key experiments.
Synthesis of this compound Based Compounds
The synthesis of the core scaffold and its derivatives typically involves a multi-step process. The following is a generalized workflow based on established synthetic routes.
Caption: Generalized synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Synthesis of the Core Scaffold: A common route involves the reaction of a suitable starting material, such as butadiene, with sulfur dioxide to form a sulfolene intermediate. This is followed by hydrogenation to yield the saturated 1,1-dioxidotetrahydrothiophene ring. Subsequent functional group manipulations, such as halogenation followed by amination, can introduce the amine group at the 3-position.
-
Derivatization of the Amine: The primary amine of this compound serves as a versatile handle for introducing a wide array of substituents. Acylation with various carboxylic acids or their activated derivatives is a common strategy to generate a library of amide compounds for SAR studies.
In Vitro Antiviral Efficacy Assay (SARS-CoV-2)
The following protocol is based on the methodology employed by Shin et al. (2020) for assessing the anti-SARS-CoV-2 activity of the synthesized compounds.[5]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Identification of a novel small-molecule inhibitor of the HIV-1 reverse transcriptase activity with a non-nucleoside mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xpressbio.com [xpressbio.com]
- 4. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of cyclic sulfonamide derivatives as potent inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Computational Docking: Evaluating 3-Aminosulfolane Derivatives
Welcome to a detailed examination of computational docking focused on the emerging class of 3-aminosulfolane derivatives. In drug discovery, the ability to predict how a small molecule might interact with a biological target is paramount. Molecular docking is a powerful computational method that serves this exact purpose, allowing us to screen vast chemical libraries and prioritize candidates for synthesis and experimental testing, ultimately saving significant time and resources.[1][2]
This guide is structured to provide not just a protocol, but the strategic thinking behind a robust computational study. We will explore the "why" of experimental design, present a validated step-by-step workflow, and, most importantly, compare the performance of our target derivatives against a known standard, supported by clear data.
The "Why": Target Selection & Rationale
The journey of a drug candidate begins with a target. The choice of a biological target for 3-aminosulfolane derivatives is guided by the known activities of similar heterocyclic compounds. Sulfonamides, for instance, are a well-established class of drugs with broad biological activities, including antimicrobial and anticancer effects.[3] Similarly, various aminopyrazole and aminorhodanine derivatives have been investigated for their potential as anticancer agents, often targeting specific enzymes like Epidermal Growth Factor Receptor (EGFR).[4][5]
For the purpose of this guide, we will hypothesize a study where 3-aminosulfolane derivatives are evaluated as potential inhibitors of a kinase, a class of enzymes frequently implicated in cancer. Kinase inhibitors often work by competing with ATP at the enzyme's active site. Our goal is to determine if our derivatives can bind effectively to this site and, if so, how their binding compares to a known inhibitor.
A Validated Docking Workflow: From Structure to Score
The credibility of any computational study hinges on a meticulous and validated workflow. Each step is designed to minimize artifacts and maximize the accuracy of the prediction. The "central dogma" of docking is that a compound that fits well into the receptor's active site is more likely to be biologically active.[6] Our task is to model this "fit" as accurately as possible.
Below is a comprehensive workflow, visualized and detailed, that represents a best-practice approach in the field.
Workflow Visualization
Caption: A typical workflow for a computational molecular docking study.
Experimental Protocol: Step-by-Step Methodology
This protocol uses AutoDock Vina, a widely used and freely available software, noted for its speed and accuracy.[2][7]
1. Receptor Preparation
-
Objective: To prepare the protein target for docking by cleaning the structure file.
-
Procedure:
-
Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[7] For our kinase example, we would select a structure that includes a co-crystallized known inhibitor.
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules, such as water, ions, and co-solvents.[8][9][10] The co-crystallized ligand should also be removed and saved separately for validation purposes.[11]
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock.[8]
-
-
Causality: These cleaning steps are critical because extraneous molecules can interfere with the docking algorithm, and the correct protonation states and charges are essential for accurately calculating the electrostatic interactions that govern binding.[10]
2. Ligand Preparation
-
Objective: To generate low-energy 3D conformations of the 3-aminosulfolane derivatives.
-
Procedure:
-
Create 2D structures of the derivatives using chemical drawing software (e.g., ChemDraw).[12]
-
Convert the 2D structures to 3D.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand structures are in a stable, low-energy state.[13]
-
Assign partial charges and define the rotatable bonds. The flexibility of the ligand is a key component of the docking simulation.[14]
-
Save the prepared ligands in the PDBQT format.
-
-
Causality: Starting with a realistic, low-energy 3D structure for the ligand is crucial. If the input structure is energetically unfavorable, the docking algorithm may waste computational effort exploring irrelevant conformations, leading to inaccurate results.[13]
3. Docking Execution (AutoDock Vina)
-
Objective: To predict the binding pose and affinity of each ligand within the receptor's active site.
-
Procedure:
-
Define the Search Space: A "grid box" is defined around the active site of the receptor.[15] This box specifies the three-dimensional space where the docking software will attempt to place the ligand.[8] A common practice is to center this box on the position of the co-crystallized ligand.[13]
-
Create a Configuration File: A simple text file (conf.txt) is created to specify the input files (receptor, ligand) and the coordinates and dimensions of the grid box.[8]
-
Run Vina: Execute the docking simulation from the command line. Vina will explore various conformations of the ligand within the grid box and rank them using its scoring function.[1][16]
-
-
Causality: The size and location of the grid box are critical parameters. A box that is too small may exclude the true binding pose, while one that is too large can unnecessarily increase computation time and the chance of finding non-relevant binding sites.
4. Analysis and Validation
-
Objective: To interpret the docking results and validate the reliability of the protocol.
-
Trustworthiness Check (Protocol Validation):
-
Before docking our novel derivatives, a crucial validation step is to re-dock the original co-crystallized ligand back into the active site.[11][17]
-
The protocol is considered reliable if the predicted top-scoring pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to the original crystallographic pose.[18][19] This confirms that the chosen parameters can accurately reproduce a known binding mode.
-
-
Results Analysis:
-
The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.[1]
-
Visualize the top-scoring poses for each derivative using software like PyMOL or Discovery Studio.[12][20]
-
Analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
-
Comparative Analysis: 3-Aminosulfolane Derivatives vs. Erlotinib
To provide context, we will compare our hypothetical 3-aminosulfolane derivatives against Erlotinib , a known EGFR kinase inhibitor. This comparison is essential for gauging the potential of our novel compounds.
Quantitative Docking Results
| Compound ID | Structure (SMILES) | Docking Score (kcal/mol) | H-Bonds | Key Interacting Residues |
| Erlotinib (Reference) | N(c1cc(C#C)c(OC)cc1)c2ncc(c(OC)c2)Nc3ccccc3 | -9.8 | 2 | Met793, Thr790 |
| 3AS-Derivative-01 | [Hypothetical SMILES] | -10.5 | 3 | Met793, Thr790, Asp855 |
| 3AS-Derivative-02 | [Hypothetical SMILES] | -8.9 | 1 | Met793 |
| 3AS-Derivative-03 | [Hypothetical SMILES] | -9.9 | 2 | Met793, Gln791 |
Note: Data is hypothetical for illustrative purposes.
Qualitative Interaction Comparison
A visual analysis reveals the "why" behind the scores. Erlotinib's binding is anchored by a crucial hydrogen bond to the "hinge" region of the kinase (Met793). A successful inhibitor must typically replicate this interaction.
Caption: Comparison of key molecular interactions for reference vs. candidate.
Our top candidate, 3AS-Derivative-01 , not only replicates the essential hinge interaction but also leverages its unique sulfolane scaffold to form an additional hydrogen bond with Asp855. This extra anchor point could translate to higher potency and is a compelling rationale for prioritizing this compound for synthesis and in vitro testing.
Conclusion and Future Directions
This guide demonstrates a robust, validation-centric approach to the computational docking of 3-aminosulfolane derivatives. By comparing our novel compounds against a known inhibitor, we can move beyond simple score-based ranking to a more insightful, interaction-based prioritization. Our analysis suggests that specific 3-aminosulfolane derivatives, like 3AS-Derivative-01 , are promising candidates for further development due to their superior predicted binding affinity and enhanced interaction profile.
The next logical step would be to subject the docked complex of our top candidate to molecular dynamics (MD) simulations.[17] MD can provide insights into the stability of the predicted binding pose over time, further strengthening the case for its advancement in the drug discovery pipeline.[13]
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]
- 6. researchgate.net [researchgate.net]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. researchgate.net [researchgate.net]
- 18. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
Safety Operating Guide
Navigating the Disposal of 1,1-dioxidotetrahydrothien-3-ylamine: A Guide for Laboratory Professionals
For the modern researcher, the lifecycle of a chemical extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed operational and disposal plan for 1,1-dioxidotetrahydrothien-3-ylamine (also known as 3-aminosulfolane), a compound combining the structural features of an aliphatic amine and a sulfone. By understanding the chemical nature of this molecule, we can implement a disposal strategy that is both safe and compliant.
Hazard Assessment and Regulatory Profile
Before any handling or disposal protocol is initiated, a thorough risk assessment is paramount. This compound (CAS No. 6338-70-1) is a bifunctional molecule, and its hazards are derived from both the basic amine group and the stable sulfone ring.[1]
While a specific Safety Data Sheet (SDS) for the free base is not consistently available, data for the hydrochloride salt (3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride, CAS No. 51642-03-6) provides critical insight into its hazard profile. According to the Globally Harmonized System (GHS) classifications, it is considered:
-
Harmful if swallowed (Acute Toxicity, Oral)[2]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
May cause respiratory irritation [2]
The parent sulfolane structure is also associated with potential reproductive toxicity.[3] Given these hazards, all contact should be minimized through engineering controls and appropriate personal protective equipment.
RCRA Hazardous Waste Classification
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[4]
This compound is not a specifically listed hazardous waste on the F, K, P, or U lists.[5][6][7] Therefore, its classification depends on its characteristics:
| RCRA Characteristic | Assessment for this compound Waste | Potential Waste Code |
| Ignitability (D001) | Unlikely. The molecule does not possess functional groups typically associated with a low flash point. | N/A |
| Corrosivity (D002) | Possible. As an aliphatic amine, it is basic. If waste solutions are aqueous and have a pH greater than or equal to 12.5, they must be classified as corrosive hazardous waste.[8] | D002 |
| Reactivity (D003) | Unlikely. The compound is not known to be unstable, react violently with water, or generate toxic gases upon mixing. | N/A |
| Toxicity (D004-D043) | To be determined. This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific TCLP data, it is unknown if any toxic constituents could leach at concentrations exceeding regulatory limits.[4] Given the "harmful if swallowed" classification, a conservative approach is warranted. | N/A unless tested |
Personal Protective Equipment (PPE) and Spill Management
A proactive approach to safety is essential when handling this compound. The following PPE and spill procedures are mandatory.
Required Personal Protective Equipment
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields, or chemical splash goggles. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's data for breakthrough time. | Prevents skin contact, which can cause irritation. |
| Body Protection | Standard laboratory coat. | Protects against incidental skin contact. |
| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of vapors or aerosols, which can cause respiratory irritation. |
Spill Cleanup Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full PPE specified in the table above.
-
Containment: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Neutralization (for small spills): For small spills, cautiously neutralize the amine by slowly adding a weak acid absorbent (such as citric acid or sodium bisulfate) until the area is neutralized. Be aware that this reaction can generate heat.
-
Collection: Carefully scoop the absorbed and/or neutralized material into a designated, properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container and manage it through your institution's hazardous waste program.
Proper Disposal Procedures
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Two primary disposal pathways are recommended, depending on laboratory capabilities and institutional policies:
-
Direct Collection for Off-Site Incineration (Preferred Method)
-
In-Lab Neutralization Pre-treatment Prior to Collection
Below is the workflow for managing waste streams of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Method A: Direct Collection for High-Temperature Incineration (Preferred)
This is the most straightforward and safest method for laboratory personnel. High-temperature incineration is highly effective for destroying organic compounds containing sulfur and nitrogen.[12][13]
Step-by-Step Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container (e.g., high-density polyethylene - HDPE).
-
Segregation: Ensure the waste container for this compound is kept separate from incompatible waste streams, particularly strong acids and oxidizing agents.[14][15][16][17]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (Corrosive-Base, Toxic).
-
Accumulation: Store the sealed container in a designated satellite accumulation area, ensuring secondary containment.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Mechanism of Disposal: The licensed facility will use a high-temperature incinerator (typically >850°C) to thermally decompose the compound.[18] The organic structure will be oxidized to carbon dioxide (CO₂), water (H₂O), nitrogen oxides (NOₓ), and sulfur oxides (SOₓ). The incinerator's flue gas treatment system, which includes scrubbers, will then neutralize and remove the acidic NOₓ and SOₓ gases to prevent their release into the atmosphere.[19][20][21][22][23]
Method B: In-Lab Neutralization Pre-Treatment
For dilute aqueous solutions, neutralization of the basic amine can be performed as a pre-treatment step before collection. This can reduce the corrosivity hazard of the waste. This procedure does not render the waste non-hazardous , as the resulting salt and the sulfone structure may still pose environmental risks. The neutralized waste must still be collected by a licensed hazardous waste vendor.
Step-by-Step Protocol:
-
Work Area: Perform this procedure in a chemical fume hood with appropriate PPE.
-
Dilution: Ensure the waste solution of this compound is dilute (<5% w/v). If it is concentrated, dilute it slowly by adding it to a large volume of cold water in a suitable container.
-
Cooling: Place the container in an ice bath to manage the heat generated during neutralization.
-
Neutralization: While stirring, slowly and carefully add a dilute acid such as hydrochloric acid (1M HCl) or sulfuric acid (0.5M H₂SO₄) dropwise.
-
pH Monitoring: Monitor the pH of the solution continuously with a calibrated pH meter or pH paper. Continue adding acid until the pH is between 6.0 and 8.0.
-
Collection and Labeling: Transfer the neutralized solution to a hazardous waste container. Label it "Hazardous Waste: Neutralized this compound solution (Ammonium Salt)" and include other components of the solution.
-
Disposal: Arrange for pickup through your institution's EHS department for final disposal via incineration.
Caption: General chemical reaction for the neutralization of the amine group.
Conclusion: A Commitment to Safety
The proper disposal of this compound is a multi-step process grounded in a clear understanding of its chemical hazards. By correctly identifying the waste, using appropriate PPE, segregating it from incompatible materials, and utilizing a licensed hazardous waste disposal service for high-temperature incineration, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your designated EHS officer for final guidance.
References
- 1. CAS 6338-70-1 | this compound - Synblock [synblock.com]
- 2. 3-Aminotetrahydrothiopene 1,1-dioxide hydrochloride | C4H10ClNO2S | CID 2795201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpchem.com [cpchem.com]
- 4. epa.gov [epa.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. actenviro.com [actenviro.com]
- 7. wku.edu [wku.edu]
- 8. my.alfred.edu [my.alfred.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Why High Temperature Incineration is vital | Eurits [eurits.org]
- 13. High Temperature Incineration - Grundon [grundon.com]
- 14. ehs.utk.edu [ehs.utk.edu]
- 15. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 16. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 17. TABLE OF INCOMPATIBLE CHEMICALS [lsu.edu]
- 18. bionicsscientific.com [bionicsscientific.com]
- 19. Removal of SO2 and NO from flue gas by wet scrubbing using an aqueous NaClO2 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. enertherm-engineering.com [enertherm-engineering.com]
- 21. Scrubbers - flue gas treatment of incinerators [igniss.com]
- 22. NOx reduction with SCR, SNCR and Scrubber methods [valmet.com]
- 23. researchgate.net [researchgate.net]
Navigating the Safe Handling of 1,1-dioxidotetrahydrothien-3-ylamine: A Guide for Laboratory Professionals
As research and development in pharmaceuticals and material sciences advance, the synthesis and application of novel chemical entities become increasingly common. Among these is 1,1-dioxidotetrahydrothien-3-ylamine, a sulfolane derivative with potential applications stemming from its unique structural combination of a sulfone and an amine. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to handle this compound with the utmost care, ensuring both personal safety and experimental integrity.
Understanding the Hazard Landscape
While comprehensive toxicological data for this compound is not extensively published, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical hazard information for its hydrochloride salt, which serves as a vital proxy for assessing the risks associated with the parent compound. The primary hazards identified are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications necessitate a stringent approach to personal protective equipment and handling protocols to mitigate exposure risks.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Chemical splash goggles or face shield | Nitrile or neoprene gloves | Fully buttoned lab coat | N95-rated respirator or higher |
| Preparing Solutions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Work in a certified chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | As needed based on potential for aerosolization |
Causality Behind PPE Choices:
-
Eye and Face Protection: The designation "Causes serious eye irritation"[1] mandates the use of chemical splash goggles at a minimum. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities or preparing solutions.
-
Hand Protection: "Causes skin irritation"[1] necessitates the use of chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for handling small quantities of amine compounds. It is critical to check glove compatibility charts and to change gloves immediately if contamination is suspected.
-
Body Protection: A standard lab coat protects against incidental contact. For procedures with a higher risk of splashes, such as when preparing solutions, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: The potential for respiratory irritation[1] makes it imperative to handle the solid compound in a manner that avoids dust generation. An N95-rated respirator can provide protection when weighing the solid outside of a fume hood, though working within a fume hood is the preferred method. All solution preparations and reactions should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Safe Handling and Operational Workflow
A systematic workflow is essential for minimizing exposure and ensuring the safe use of this compound. The following diagram illustrates the key stages of a safe handling process.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol for Preparing a Solution
-
Pre-Operation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and the experimental protocol.
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in the table above (chemical splash goggles, face shield, nitrile gloves, and a chemical-resistant apron over a lab coat).
-
-
Weighing the Compound:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a spatula. Avoid creating dust. If weighing outside of a fume hood, an N95 respirator is required.
-
Record the exact mass of the compound.
-
-
Dissolution:
-
Place a stir bar in an appropriate flask or beaker inside the chemical fume hood.
-
Add the desired solvent to the flask.
-
Slowly and carefully add the weighed this compound to the solvent while stirring.
-
Rinse the weighing vessel with a small amount of the solvent and add it to the flask to ensure a complete transfer.
-
Continue stirring until the compound is fully dissolved.
-
-
Post-Operation:
-
Cap the solution and label it clearly with the compound name, concentration, solvent, and date.
-
Proceed with the intended reaction or store the solution appropriately.
-
Spill and Emergency Procedures
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any unused solid compound and any grossly contaminated items (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be rinsed with an appropriate solvent (e.g., the solvent used for the solution) in a fume hood. The rinsate should be collected as hazardous liquid waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
